3-Chloro-4-nitro-1H-indole
Description
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Properties
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208511-07-3 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of specific substituents, such as halogens and nitro groups, dramatically alters the molecule's electronic landscape, offering fine-tuned control over its reactivity and biological activity. This guide focuses on this compound, a specific isomer whose properties are dictated by the interplay of the electron-donating indole nitrogen and the electron-withdrawing chloro and nitro groups. While specific experimental data for this exact isomer is sparse in publicly accessible literature, this document synthesizes established principles of indole chemistry and data from closely related analogues to provide a robust predictive model of its properties and behavior. This approach, grounded in mechanistic understanding, aims to equip researchers with the insights needed to effectively synthesize, handle, and utilize this compound in novel research and development endeavors.
The foundational characteristics of this compound are determined by its unique substitution pattern. The chloro group at the 3-position and the nitro group at the 4-position significantly influence the electron density and reactivity of the indole ring system.
Structural Analysis
The key structural features include the planar indole ring, which is essential for its aromaticity and interactions with biological targets. The C3-chloro substituent directly modulates the reactivity of the C2 position, a common site for functionalization. The C4-nitro group, being strongly electron-withdrawing, deactivates the benzene portion of the indole ring towards electrophilic substitution and influences the acidity of the N-H proton.
Diagram: Structure of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Electrophilic Chlorination
This protocol is a predictive methodology based on standard procedures for the chlorination of indoles. [1]
-
Preparation: To a solution of 4-nitro-1H-indole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.05 eq) or N-chlorosuccinimide (NCS) (1.1 eq), dissolved in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality: The choice of a non-polar aprotic solvent like DCM is crucial to prevent side reactions. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity. NCS is often a milder and more selective chlorinating agent than SO₂Cl₂ for sensitive substrates.
Spectroscopic and Analytical Characterization
Predictive spectroscopic data is essential for identifying the target compound during synthesis and subsequent reactions.
| Technique | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ ~11.0-12.0 (br s, 1H, N-H), δ ~7.5-8.5 (m, 4H, Ar-H) | The N-H proton will be downfield due to the deshielding effect of the nitro group. Aromatic protons will be in the typical aromatic region, with specific splitting patterns determined by their positions relative to the chloro and nitro groups. |
| ¹³C NMR | δ ~100-140 | The spectrum will show 8 distinct carbon signals. The C3 carbon bearing the chlorine will be shifted, and the C4 carbon attached to the nitro group will be significantly deshielded. |
| IR (Infrared) | 3300-3400 cm⁻¹ (N-H stretch), 1500-1550 cm⁻¹ & 1330-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~750 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational frequencies for the respective functional groups. |
| Mass Spec (MS) | m/z ≈ 196 (M⁺), 198 (M+2⁺) | The molecular ion peak will show a characteristic isotopic pattern with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes. |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the C2=C3 double bond, a result of the potent electron-withdrawing nitro group. This makes the molecule an excellent substrate for reactions with nucleophiles.
Michael Acceptor Reactivity
The C2 position is highly electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. This reactivity allows for the dearomatization of the indole ring and the formation of functionalized indoline structures, which are valuable motifs in medicinal chemistry. [2]
Cycloaddition Reactions
The electron-poor C2=C3 double bond can act as a dienophile or dipolarophile in various cycloaddition reactions. [2]This opens pathways to complex polycyclic structures. For example, reaction with azomethine ylides could lead to pyrrolo[2,3-b]indole scaffolds.
N-H Functionalization
The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or sulfonylated. This is a common strategy to protect the indole nitrogen or to introduce functional groups that modulate the compound's properties. [3]
Diagram: Reactivity Profile of this compound
Caption: Key reaction pathways for this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on compounds with similar functional groups, such as nitroanilines and nitrophenols. [4][5]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). [5]May also cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. [4][5] * Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [4]Avoid dust formation. Keep away from incompatible materials.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Related isomers are stored at 0-8 °C.
-
First-Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. [4]* Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [4]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [4]* Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. [4]
Conclusion
This compound represents a synthetically valuable but under-documented building block. Based on fundamental chemical principles and data from related analogues, it is predicted to be a crystalline solid that serves as a potent electrophile. Its primary utility lies in its susceptibility to nucleophilic attack at the C2 position and its participation in cycloaddition reactions, providing access to complex, dearomatized indole scaffolds. The synthetic routes and reactivity profile detailed in this guide offer a strategic framework for researchers to incorporate this molecule into their synthetic programs, enabling the exploration of new chemical space in drug discovery and materials science.
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PubChem. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Zhang, X., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]
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RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). [Link]
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PubChem. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283. [Link]
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ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025-08-10). [Link]
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Introduction: The Untapped Potential of a Substituted Indole Scaffold
An In-Depth Technical Guide to 3-Chloro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug discovery. The strategic placement of substituents onto the indole ring can dramatically modulate its physicochemical properties and biological activity. This guide focuses on a specific, albeit less documented, derivative: This compound .
It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this compound could not be readily identified in comprehensive chemical databases. This suggests that it is a novel or less-common isomer. Consequently, this guide has been meticulously compiled by extrapolating data from closely related, commercially available isomers and foundational principles of indole chemistry. The insights provided herein are intended to serve as a robust theoretical and practical framework for researchers interested in the synthesis and application of this promising molecule.
Physicochemical and Structural Characteristics
The fundamental properties of this compound are derived from its molecular formula, C₈H₅ClN₂O₂. A detailed comparison with its known isomers provides a predictive baseline for its characteristics.
| Property | This compound (Predicted) | 3-chloro-7-nitro-1H-indole[2][3][4][5] | 4-chloro-7-nitro-1H-indole |
| CAS Number | Not readily available | 165669-14-7 | 96831-52-6 |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol | 196.59 g/mol | 196.59 g/mol |
| IUPAC Name | This compound | 3-chloro-7-nitro-1H-indole | 4-chloro-7-nitro-1H-indole |
| InChI Key | Predicted: ZJBCXJFLCFCAJO-UHFFFAOYSA-N | QDGYVAQMPDTWIE-UHFFFAOYSA-N | NDHBCNHRLXZLGN-UHFFFAOYSA-N |
| Physical Form | Predicted: Yellow to brown solid | Yellow solid | Not specified |
| Purity | Not applicable | ≥97% | Not specified |
| Storage Temperature | Predicted: 2-8°C | 0-8°C | Not specified |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the chloro and nitro functionalities onto the indole scaffold. The choice of the synthetic pathway is dictated by the directing effects of the substituents on the indole ring.
Synthetic Pathway: Nitration of 3-Chloro-1H-indole
A plausible and efficient route involves the electrophilic nitration of commercially available 3-chloro-1H-indole. The C3 position of the indole ring is typically the most nucleophilic and prone to electrophilic attack. However, with the C3 position already occupied by a chlorine atom, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to other positions on the ring. The chloro substituent is an ortho-, para-directing deactivator. In the context of the indole ring system, nitration is expected to occur on the benzene portion of the molecule. The most likely position for nitration would be C4, influenced by the directing effect of the pyrrole nitrogen.
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A Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Chloro-4-nitro-1H-indole
Abstract: This document provides a comprehensive technical overview of 3-chloro-4-nitro-1H-indole, a substituted indole of significant interest for synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from foundational chemical principles and data from closely related structural analogs. We present a detailed analysis of its postulated molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust theoretical framework for understanding and utilizing this compound as a building block in complex molecule synthesis.
Introduction: The Privileged Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its bicyclic structure, comprising a benzene ring fused to a pyrrole ring, is a key feature in numerous natural products, pharmaceuticals, and agrochemicals.[1] Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic nature of the indole nucleus, particularly the high electron density at the C3 position, makes it a versatile substrate for a wide range of chemical transformations. Understanding how substituents modulate the structure and reactivity of this core is paramount for designing novel bioactive molecules and synthetic intermediates.
Postulated Molecular Structure and Electronic Profile
The molecular structure of this compound incorporates the foundational indole framework with two key substituents that profoundly influence its electronic properties and geometry.
Core Geometry and Planarity
The core indole ring system is inherently planar. It is anticipated that this compound maintains this planarity. X-ray crystallography studies of related substituted heterocyclic systems, such as 3-chloro-1-methyl-5-nitro-indazole, confirm that the fused bicyclic ring system remains essentially planar, with substituents lying nearly coplanar with the rings.[2] This planarity is crucial for molecular stacking interactions and receptor binding in biological systems.
Electronic Effects of Substituents
The molecule's reactivity and spectroscopic properties are governed by a compelling interplay of electronic effects from the pyrrole nitrogen and the chloro and nitro substituents.
-
Pyrrole Ring (Electron-Donating): The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the π-system, significantly increasing the electron density of the entire indole nucleus, with the most pronounced effect at the C3 position.
-
Chlorine at C3 (Inductive Withdrawal, Weak π-Donation): The chlorine atom is highly electronegative and withdraws electron density through the sigma bond (inductive effect). It also possesses lone pairs that can be weakly donated to the π-system (resonance effect), but the inductive withdrawal is the dominant electronic influence for halogens on an aromatic ring.
-
Nitro Group at C4 (Strong Withdrawal): The nitro group is one of the strongest electron-withdrawing groups through both inductive and resonance effects. It powerfully deshields the benzene portion of the indole ring and reduces the overall nucleophilicity of the molecule compared to unsubstituted indole.
This combination of a powerful electron-donating moiety (the pyrrole ring) and two electron-withdrawing groups creates a polarized molecule with distinct regions of reactivity.
Caption: Electronic push-pull effects in the target molecule.
Predicted Physicochemical and Spectroscopic Data
While direct experimental spectra for this compound are not available, its key properties can be reliably predicted based on its constituent parts and data from similar molecules.[3][4]
| Property | Predicted Value / Characteristics | Rationale / Comparative Data |
| Molecular Formula | C₈H₅ClN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 196.59 g/mol | Based on atomic masses.[3] |
| Appearance | Yellow Solid | Nitro-aromatic compounds are typically colored solids. |
| ¹H NMR | δ 10-11 ppm (broad s, 1H, N-H); δ 8.0-8.5 ppm (m, 2H, H5, H7); δ 7.3-7.8 ppm (m, 2H, H2, H6) | The N-H proton is typically downfield. Protons on the benzene ring (H5, H6, H7) are deshielded by the adjacent nitro group. The H2 proton is adjacent to the electron-withdrawing chlorine. |
| ¹³C NMR | ~140-150 ppm (C-NO₂); ~100-110 ppm (C-Cl); Other aromatic carbons ~110-135 ppm | The carbon attached to the nitro group (C4) will be significantly downfield. The carbon bearing the chlorine (C3) will also show a characteristic shift. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch); ~1550 cm⁻¹ (asymmetric NO₂ stretch); ~1350 cm⁻¹ (symmetric NO₂ stretch); 1600-1450 cm⁻¹ (aromatic C=C stretch) | These are characteristic vibrational frequencies for the functional groups present. The N-O stretches are typically strong and sharp.[5] |
| Mass Spectrometry | M⁺ peaks at m/z 196/198 (approx. 3:1 ratio); Major fragments at M-46 (loss of NO₂), M-17 (loss of OH from nitro group rearrangement) | The isotopic signature of chlorine is a key diagnostic feature. Fragmentation of nitroindoles is well-documented.[6][7] |
Proposed Strategy for Chemical Synthesis
A logical and efficient synthesis of this compound would involve the direct electrophilic chlorination of a suitable precursor, 4-nitro-1H-indole. This approach leverages the intrinsic reactivity of the indole scaffold.
Retrosynthetic Analysis and Rationale
The C3 position of the indole ring is the most nucleophilic and is the default site for electrophilic aromatic substitution. While the C4-nitro group is deactivating to the benzene ring, the powerful activating effect of the pyrrole nitrogen still strongly directs incoming electrophiles to C3. Therefore, a direct chlorination of 4-nitro-1H-indole is the most straightforward proposed route.
Choice of Reagent: N-Chlorosuccinimide (NCS) is an ideal chlorinating agent for this transformation. It is a mild, solid reagent that provides an electrophilic chlorine source (Cl⁺) without requiring harsh, strongly acidic conditions that could lead to degradation or unwanted side reactions with the sensitive indole nucleus.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system designed for the synthesis and confirmation of the target compound.
-
Reaction Setup:
-
To a solution of 4-nitro-1H-indole (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise at room temperature.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction. A slight excess of NCS ensures complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Trustworthiness: TLC provides a rapid and reliable method to track the consumption of the starting material and the formation of the more polar product, preventing over-running the reaction.
-
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ACN.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution (to quench any unreacted NCS), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Causality: The aqueous workup removes the succinimide byproduct and any inorganic salts, providing a crude product suitable for purification.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity against the predicted data. Determine the melting point.
-
Chemical Reactivity and Potential Applications
This compound is not just a synthetic target but a versatile intermediate for further chemical elaboration.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-chloro-4-amino-1H-indole) using various reagents (e.g., SnCl₂, H₂/Pd-C). This resulting aminoindole is a valuable precursor for synthesizing fused heterocyclic systems, amides, or for use in diazotization reactions.
-
N-Functionalization: The N-H of the indole can be alkylated, acylated, or protected (e.g., with a Boc group) to modulate solubility and reactivity in subsequent steps.
-
Cross-Coupling Reactions: While challenging, the C-Cl bond at the C3 position could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) under specific conditions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Given the broad biological importance of substituted indoles, this compound serves as an excellent candidate for inclusion in screening libraries for drug discovery programs. Its unique electronic and structural features may lead to novel interactions with biological targets.
Conclusion
This compound represents a synthetically accessible and valuable heterocyclic building block. While direct experimental characterization is sparse, a robust theoretical model of its structure, properties, and reactivity can be constructed from fundamental chemical principles. Its molecular architecture, characterized by the interplay of electron-donating and withdrawing groups, suggests a rich chemical reactivity. The proposed synthetic route via electrophilic chlorination of 4-nitro-1H-indole offers a practical and efficient method for its preparation, opening avenues for its use in the synthesis of complex molecules for materials science and pharmaceutical research.
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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3-Chloro-4-nitrophenol | C6H4ClNO3. PubChem, National Institutes of Health. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitro-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-4-nitro-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound makes it a versatile intermediate for creating more complex, biologically active molecules.[3][4] This document delves into the primary synthetic strategies, focusing on the principles of electrophilic aromatic substitution. We will explore the mechanistic rationale behind key reaction steps, compare classical and modern synthetic methodologies, and provide detailed experimental protocols for researchers and drug development professionals.
Introduction: The Strategic Importance of this compound
The indole nucleus is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the indole ring at specific positions is a critical strategy for modulating its pharmacological profile. The target molecule, this compound, possesses two key electrophilic handles: a chlorine atom at the highly reactive C3 position and a nitro group on the benzene ring. This unique arrangement allows for subsequent modifications, making it a valuable precursor in the synthesis of novel therapeutic agents.[3]
The synthesis of polysubstituted indoles, however, presents significant challenges related to regioselectivity. The indole ring system has a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack.[5] Therefore, the synthetic design must carefully control the sequence of substitution to achieve the desired isomer. This guide will focus on the most logical and field-proven pathways, emphasizing the chemical principles that govern their success.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound is primarily achieved through a sequential electrophilic substitution on a pre-existing indole scaffold. Two principal retrosynthetic pathways are considered, each with distinct advantages and challenges related to substrate reactivity and directing group effects.
Figure 1: High-level retrosynthetic analysis for this compound.
Pathway A: Electrophilic Nitration of 4-Chloro-1H-indole
This is the most direct and widely cited approach.[3] The strategy relies on the inherent reactivity of the indole nucleus, where the C3 position is the most nucleophilic and thus the primary site for electrophilic attack.
Causality Behind Experimental Choices:
-
Starting Material: 4-Chloro-1H-indole is chosen because the chloro group at C4 deactivates the benzene ring slightly but, more importantly, the pyrrole ring's powerful activating effect remains dominant. The inherent predisposition of indoles to undergo electrophilic substitution at C3 is the guiding principle.[5]
-
Nitrating Agent: The choice of nitrating agent is critical. Classical methods employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction Conditions: Low temperatures (typically 0°C or below) are essential to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts resulting from the oxidative nature of nitric acid.[3]
Reaction Mechanism: The reaction proceeds via a canonical electrophilic aromatic substitution mechanism. The π-electron system of the indole's pyrrole ring attacks the nitronium ion, preferentially at the C3 position. This forms a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). A base (such as H₂O or HSO₄⁻) then abstracts the proton from the C3 position to restore aromaticity, yielding the 3-nitro product.
Figure 2: Mechanism of electrophilic nitration at the C3 position of 4-chloroindole.
Pathway B: Electrophilic Chlorination of 4-Nitro-1H-indole
An alternative strategy involves introducing the chloro group onto a 4-nitroindole precursor. This pathway is mechanistically viable but presents different practical considerations.
Causality Behind Experimental Choices:
-
Starting Material: 4-Nitro-1H-indole features a strongly electron-withdrawing nitro group. While this group deactivates the benzene portion of the molecule towards electrophilic attack, the pyrrole ring remains the most nucleophilic region. However, its overall reactivity is significantly diminished compared to unsubstituted indole, necessitating more reactive chlorinating agents or harsher conditions.
-
Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) are often preferred for indoles to avoid side reactions. In the case of the deactivated 4-nitroindole, stronger reagents such as sulfuryl chloride (SO₂Cl₂) might be required. The choice of solvent is also crucial, as it can influence the reaction pathway and selectivity.[6]
-
Mechanistic Complexity: The chlorination of indoles can be complex. The reaction may proceed through an initial attack at the nitrogen atom to form a transient N-chloroindole, which then rearranges to the C3-chlorinated product.[7] Alternatively, direct electrophilic attack at C3 can occur.
Challenges: The reduced nucleophilicity of the 4-nitroindole substrate is the primary challenge. This can lead to slower reaction rates and may require conditions that could compromise the stability of the indole ring, potentially leading to lower yields.
Comparative Analysis of Synthetic Pathways
The choice between Pathway A and Pathway B depends on starting material availability, scalability, and desired control over the reaction.
| Feature | Pathway A: Nitration of 4-Chloroindole | Pathway B: Chlorination of 4-Nitroindole |
| Starting Material | 4-Chloro-1H-indole | 4-Nitro-1H-indole[8] |
| Key Principle | Nitration of a highly reactive C3 position. | Chlorination of a deactivated indole ring. |
| Typical Reagents | HNO₃ / H₂SO₄ | N-Chlorosuccinimide (NCS), SO₂Cl₂ |
| Key Advantage | High regioselectivity due to the strong directing effect of the indole C3 position. | Avoids handling highly corrosive mixed acids on a large scale if milder chlorinating agents are effective. |
| Primary Challenge | Use of strong, corrosive, and oxidizing acids requires careful temperature control and handling. | The deactivated substrate may require forcing conditions or more expensive reagents, potentially leading to lower yields. |
Modern Advancements in Indole Nitration
While the classical HNO₃/H₂SO₄ method is effective, its harshness has driven the development of milder, more selective nitration protocols. These modern alternatives are particularly relevant for sensitive or complex substrates in drug development. A notable advancement is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from reagents like ammonium tetramethylnitrate and trifluoroacetic anhydride.[9][10][11]
Advantages of Modern Methods:
-
Non-acidic Conditions: These methods avoid the use of strong mineral acids, which is beneficial for substrates with acid-labile functional groups.[9][10]
-
Improved Safety Profile: They circumvent the hazards associated with handling concentrated nitric and sulfuric acids.[11]
-
High Regioselectivity: These reagents are highly effective for regioselective nitration at the C3 position of various indole derivatives.[11]
Detailed Experimental Protocol: Synthesis via Pathway A
This protocol is based on the classical nitration of 4-chloro-1H-indole and is designed to serve as a reliable baseline procedure.
Objective: To synthesize this compound from 4-chloro-1H-indole.
Materials:
-
4-Chloro-1H-indole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Ice-water mixture
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.
-
Have a base (e.g., sodium bicarbonate) ready to neutralize any spills.
Procedure:
-
Reaction Setup:
-
Place 4-chloro-1H-indole (1.0 eq) into a three-necked round-bottom flask equipped with a magnetic stir bar.
-
Add concentrated sulfuric acid (approx. 10 mL per gram of indole) slowly while cooling the flask in an ice bath. Stir until the indole is completely dissolved.
-
Maintain the internal temperature of the mixture at or below 0°C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 2 mL per mL of nitric acid). This should be done in an ice bath with stirring.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution of 4-chloroindole in sulfuric acid.
-
Crucial: Monitor the internal temperature closely and maintain it between -5°C and 0°C throughout the addition. The addition rate should be slow enough to prevent the temperature from rising above 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.
-
-
Work-up and Quenching:
-
Once the reaction is deemed complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will precipitate the crude product.
-
The resulting suspension is then neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product, typically a yellow or orange solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Conclusion
The synthesis of this compound is most reliably achieved through the electrophilic nitration of 4-chloro-1H-indole. This pathway leverages the intrinsic reactivity of the indole C3 position to ensure high regioselectivity. While classical methods using mixed acids are effective, they require stringent safety protocols and careful temperature control. The emergence of modern, non-acidic nitrating systems offers a milder and potentially safer alternative, expanding the applicability of this synthesis to more complex and sensitive molecular scaffolds. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in drug discovery and development.
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- 3-chloro-7-nitro-1H-indole | 165669-14-7. Sigma-Aldrich.
- 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503. PubChem.
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- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
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A Technical Guide to the Spectroscopic Signature of 3-Chloro-4-nitro-1H-indole
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, substituted indoles represent a class of heterocyclic compounds with immense significance. Their structural motif is a cornerstone in numerous biologically active molecules and approved therapeutics. Among these, 3-Chloro-4-nitro-1H-indole stands out as a versatile synthetic intermediate. The strategic placement of a chloro group at the electron-rich C3 position and a potent electron-withdrawing nitro group on the benzene ring at C4 creates a unique electronic profile, making it a valuable precursor for constructing more complex molecular architectures.
Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of a synthetic pathway and the identity of the final product. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular fingerprint of this compound. As a self-validating system, the convergence of these distinct analytical techniques offers definitive proof of structure. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental rationale that govern the interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.
Causality in Experimental Choices
The choice of a deuterated solvent is critical. A solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred for indole derivatives due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help in identifying the labile N-H proton. The spectrometer frequency (e.g., 400 or 500 MHz) is chosen to achieve sufficient signal dispersion, allowing for the clear resolution of complex splitting patterns, which is essential for definitive structural assignment.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Parameter Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The powerful electron-withdrawing nature of the 4-nitro group significantly influences the chemical shifts of the protons on the benzene ring, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| NH -1 | ~12.3 | broad singlet | - | 1H |
| H-2 | ~7.8 | singlet | - | 1H |
| H-5 | ~7.6 | doublet | J ≈ 8.0 | 1H |
| H-6 | ~7.4 | triplet (dd) | J ≈ 8.0 | 1H |
| H-7 | ~8.1 | doublet | J ≈ 8.0 | 1H |
-
N-H Proton: The indole N-H proton is expected to be significantly deshielded and appear as a broad singlet far downfield, a characteristic feature in DMSO-d₆ solvent.
-
H-2 Proton: The absence of a substituent at the C2 position and no adjacent protons results in a singlet. Its downfield position is typical for the C2 proton of the indole ring.
-
Aromatic Protons (H-5, H-6, H-7): The strong deshielding effect of the nitro group at C4 most profoundly impacts the ortho proton, H-5, and the peri proton, H-7. H-7 is expected to be the most downfield aromatic proton due to the combined anisotropic effects of the indole ring system and the nitro group. The coupling pattern (doublet, triplet/dd, doublet) is characteristic of a tri-substituted benzene ring.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~125 |
| C-3 | ~105 |
| C-3a | ~128 |
| C-4 | ~142 (ipso-NO₂) |
| C-5 | ~118 |
| C-6 | ~122 |
| C-7 | ~115 |
| C-7a | ~135 |
-
ipso-Carbons: The carbons directly attached to the substituents (C-3, C-4, C-3a, C-7a) show characteristic shifts. C-4, bearing the nitro group, will be significantly downfield.
-
C-3: The direct attachment to the electronegative chlorine atom results in a distinct upfield shift for C-3 compared to an unsubstituted indole, a known effect of halogenation at this position.
Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.
Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)
ATR is a modern, preferred method as it requires minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-nitro-1H-indole
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-chloro-4-nitro-1H-indole, with a focus on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for handling and analyzing this compound.
Introduction: The Significance of this compound
Indole and its derivatives are cornerstone structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a chloro-substituent at the 3-position and a nitro-group at the 4-position of the indole scaffold creates this compound, a molecule with unique electronic and steric properties that make it a valuable intermediate in the synthesis of novel bioactive compounds.[2][3] Understanding the solubility and stability of this molecule is paramount for its effective use in synthetic chemistry, for the development of stable formulations, and for accurately interpreting biological assay results.
This document will elucidate the fundamental principles governing the solubility and stability of this compound, provide detailed protocols for its experimental determination, and discuss the expected degradation pathways based on its chemical structure.
Part 1: Physicochemical Properties and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound—featuring a hydrophobic bicyclic aromatic system, a hydrogen-bond-donating N-H group, a polar nitro group, and a hydrophobic chloro group—suggests a complex solubility profile.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Impact |
| Molecular Weight | 196.59 g/mol | A relatively small molecule, suggesting that solubility is not sterically hindered. |
| pKa | ~16-17 (for N-H proton) | The indole N-H is weakly acidic.[1] This indicates that the molecule will be neutral over the physiological pH range, and its solubility will not be significantly enhanced in basic aqueous solutions through salt formation. |
| logP | ~2.5 - 3.5 | The combination of the hydrophobic indole nucleus and the chloro-substituent likely results in a moderate-to-high lipophilicity, predicting poor aqueous solubility. |
| Physical Form | Likely a yellow crystalline solid | Nitroaromatic compounds are often colored.[4] A crystalline solid form implies that lattice energy will need to be overcome for dissolution, impacting solubility. Supplier information for related compounds like 3-chloro-7-nitro-1H-indole and 4-chloro-7-nitro-1H-indole describe them as yellow solids.[5] |
Aqueous Solubility
Based on the high predicted logP and the non-ionizable nature of the molecule across a typical pH range, the aqueous solubility of this compound is expected to be low. The parent indole molecule itself has limited water solubility (approximately 0.19 g/100 mL).[1][6] The addition of a hydrophobic chlorine atom is expected to decrease aqueous solubility further.
Organic Solvent Solubility
In contrast to its expected poor aqueous solubility, this compound is predicted to be soluble in a range of common organic solvents. This is a common characteristic of indole derivatives.[6][7]
Table of Expected Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | High lipophilicity and lack of ionizable groups. |
| Ethanol | Soluble | The polar hydroxyl group can interact with the nitro group and indole N-H, while the ethyl chain solvates the hydrophobic core. |
| Methanol | Soluble | Similar to ethanol; methanol's ability to form hydrogen bonds with the π electrons of the benzene ring can enhance solubility.[7] |
| Acetone | Soluble | A polar aprotic solvent capable of solvating the polar nitro group. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent, excellent for dissolving a wide range of organic molecules. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent commonly used in reversed-phase chromatography. |
| Chloroform | Soluble | A non-polar organic solvent capable of solvating the hydrophobic indole ring system.[6] |
Experimental Protocol for Solubility Determination
A robust and straightforward method for determining the solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.
A schematic of this workflow is presented below.
Caption: Hypothesized degradation pathways.
Part 3: Recommended Analytical Methods
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.
HPLC-UV Method Development
A reversed-phase HPLC method is most suitable for a molecule with the predicted polarity of this compound.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure sharp peaks). A good starting gradient would be 40-90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the presence of the nitroaromatic and indole chromophores, monitoring at multiple wavelengths, such as 254 nm and a higher wavelength around 320-340 nm, is recommended. *[8] Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to resolve the main compound from its degradation products and any matrix components. This is proven during the forced degradation study.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
LC-MS for Degradant Identification
For the identification of unknown peaks observed during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of degradation products and, through tandem MS (MS/MS), to elucidate their structures.
This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this compound is scarce, the principles derived from analogous indole, nitroaromatic, and chloroaromatic structures offer a robust starting point for investigation. The provided protocols for solubility assessment, forced degradation, and analytical method development are designed to be practical and effective for any research or development laboratory. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for advancing projects that utilize this versatile chemical intermediate.
References
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
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PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
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Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]
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RSC Publishing. (2017). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. [Link]
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National Institutes of Health. (2008). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]
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National Institutes of Health. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
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National Institutes of Health. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. [Link]
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Wikipedia. Indole. [Link]
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PubMed. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
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RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]
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PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]
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Potential biological activity of 3-Chloro-4-nitro-1H-indole
An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Strategy for 3-Chloro-4-nitro-1H-indole
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The novel compound, this compound, presents a unique combination of substituents poised for significant biological activity. The introduction of a nitro group at the C4 position, a feature known to confer anticancer properties in related nitroindoles, suggests a potential for oncological applications, likely through mechanisms such as G-quadruplex stabilization and induction of oxidative stress.[3][4] Concurrently, the presence of a chloro-substituent, a common feature in potent antimicrobial agents, implies a possible role in combating bacterial infections, particularly by inhibiting biofilm formation.[5][6] This guide synthesizes evidence from structurally related analogs to build a robust hypothesis for the dual anticancer and antimicrobial potential of this compound. We present a comprehensive, step-by-step experimental workflow designed to systematically investigate these predicted activities, from initial cytotoxicity and antimicrobial screening to in-depth mechanistic studies. This document serves as a foundational roadmap for researchers and drug development professionals seeking to explore the therapeutic promise of this novel halogenated nitroindole.
Introduction: The Indole Scaffold as a Privileged Structure
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry, renowned for its prevalence in both natural products and synthetic pharmaceuticals.[2][7] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][8][9]
The subject of this guide, this compound, introduces two critical functional groups to this privileged scaffold:
-
C3-Chloro Group: Halogenation is a powerful strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, chlorine at the C3 position is expected to influence the electron distribution of the pyrrole ring, potentially enhancing interactions with target proteins and conferring antimicrobial properties.[5][10]
-
C4-Nitro Group: The electron-withdrawing nature of the nitro group fundamentally alters the indole's electronic character. In related 5- and 7-nitroindole derivatives, this group is crucial for their potent anticancer activities, often by enabling interactions with unique DNA structures like G-quadruplexes or by participating in intracellular redox cycling to generate cytotoxic reactive oxygen species (ROS).[3][4][11]
The specific arrangement of these substituents in this compound suggests a compelling, yet unexplored, profile of biological activity. This guide will therefore focus on building a predictive framework for its therapeutic potential based on established structure-activity relationships (SAR).
Rationale for Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While no direct experimental data exists for this compound, a strong predictive case for its biological functions can be constructed by analyzing the activities of its structural relatives.
Predicted Anticancer Activity
The presence of the nitro group is the primary driver for the predicted anticancer effects. Research on substituted nitroindoles has identified several key mechanisms through which these compounds exert their antiproliferative effects.
-
Proposed Mechanism 1: c-Myc G-Quadruplex Stabilization: The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in many human cancers.[4] Its promoter region can form a non-canonical DNA structure known as a G-quadruplex (G4). Small molecules that bind to and stabilize this G4 structure can inhibit c-Myc transcription, leading to a downregulation of the c-Myc protein, cell cycle arrest, and apoptosis.[3][4] Numerous 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 binders.[3][11] It is hypothesized that this compound could adopt a similar binding mode.
-
Proposed Mechanism 2: Induction of Oxidative Stress: Nitroaromatic compounds are known to undergo enzymatic reduction in cells to form nitro radical anions. In the presence of oxygen, these radicals can be re-oxidized, creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide anions.[3] This surge in intracellular ROS overwhelms the cell's antioxidant defenses, inducing oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[8][12] This mechanism is a known contributor to the anticancer activity of various indole derivatives.[3][8]
Predicted Antimicrobial and Antibiofilm Activity
The chloro-substitution on the indole ring is a key indicator of potential antimicrobial efficacy. Studies on chloroindoles have demonstrated significant activity against various pathogens, including uropathogenic Escherichia coli (UPEC).[5][6]
-
Proposed Mechanism: Virulence Factor Inhibition: Rather than direct bactericidal action, many modern antimicrobial strategies focus on disarming pathogens by inhibiting their virulence factors. Chloroindoles have been shown to be highly effective in this regard.[5][6] It is predicted that this compound could act by:
-
Inhibiting Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Chloroindoles can prevent biofilm formation at sub-inhibitory concentrations.[5][6]
-
Reducing Bacterial Motility: Swarming and swimming motilities are crucial for bacterial colonization and dissemination. Chloroindoles have been shown to abolish these motilities.[6][10]
-
Downregulating Virulence Genes: Key genes responsible for adhesion (e.g., fimbriae) and toxin production can be significantly downregulated by chloroindoles, rendering the bacteria less pathogenic.[5][13]
-
Proposed Experimental Workflow for Activity Validation
To systematically test the hypotheses outlined above, a multi-stage experimental workflow is proposed. This workflow is designed to first confirm the predicted biological activities and then to elucidate the underlying mechanisms of action.
Caption: Proposed experimental workflow for validating the biological activity of this compound.
Synthesis and Characterization
Protocol 3.1.1: Proposed Synthesis of this compound
-
Nitration of Indole: Start with commercially available 1H-indole. A regioselective nitration is required to obtain 4-nitro-1H-indole. This is often a challenging step due to the propensity for nitration at other positions. Non-acidic methods, such as using trifluoroacetyl nitrate generated in situ, may provide better regioselectivity.[14][16]
-
Protection of Indole Nitrogen: To prevent side reactions in the subsequent chlorination step, protect the nitrogen of 4-nitro-1H-indole with a suitable protecting group, such as a tosyl (Ts) or Boc group.
-
Chlorination: Treat the N-protected 4-nitroindole with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., CCl₄ or CH₃CN) to introduce the chlorine atom at the C3 position.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., base for tosyl, acid for Boc) to yield the final product, this compound.
-
Purification and Characterization: Purify the final compound using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening
The initial evaluation of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., H9C2) to assess selectivity.[17]
Protocol 3.2.1: Cell Viability Assay (Alamar Blue)
-
Causality: This assay is the primary screen to determine if the compound has a cytotoxic or cytostatic effect on cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Cell Seeding: Seed cancer cells and non-cancerous control cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each cell line.
Table 1: Representative Table for Summarizing IC₅₀ Data
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Positive Control (e.g., Doxorubicin) |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| H9C2 | Normal Cardiomyoblast | Experimental Value | Experimental Value |
Mechanistic Investigation (Anticancer)
If significant and selective cytotoxicity is observed, the next phase is to investigate the proposed mechanisms of action.
Caption: Proposed dual mechanisms of anticancer action for this compound.
Protocol 3.3.1: Western Blot for c-Myc Expression
-
Causality: This experiment directly tests the hypothesis that the compound downregulates the c-Myc oncoprotein, which would be a direct consequence of G4-quadruplex stabilization.[3]
-
Cell Treatment: Treat HeLa cells (which have high c-Myc expression) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc overnight. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with a secondary HRP-conjugated antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression level of c-Myc compared to the control.
Protocol 3.3.2: ROS Detection Assay (DCFDA)
-
Causality: This assay validates the second proposed mechanism by directly measuring the generation of intracellular ROS following compound treatment.[12]
-
Cell Treatment: Seed HeLa cells in a black, clear-bottom 96-well plate. Treat the cells with the compound at various concentrations for a short period (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and an ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the effect.[3]
-
Probe Loading: Wash the cells and incubate them with DCFDA probe (e.g., 10 µM) for 30 minutes in the dark.
-
Measurement: Wash the cells again to remove the excess probe and measure the fluorescence intensity (Ex/Em: 485/535 nm).
-
Analysis: An increase in fluorescence indicates a higher level of intracellular ROS.
In Vitro Antimicrobial Activity Screening
The compound should be screened against relevant pathogenic bacteria, such as uropathogenic E. coli (UPEC) and other nosocomial pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[5][6]
Protocol 3.4.1: Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition Assay
-
Causality: This dual assay determines the concentration required to inhibit bacterial growth (MIC) and, more importantly, the sub-MIC concentration that can prevent biofilm formation, a key virulence trait.
-
MIC Determination: In a 96-well plate, perform a two-fold serial dilution of the compound in bacterial growth medium. Inoculate each well with a standardized bacterial suspension. Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible bacterial growth.
-
Biofilm Inhibition: In a separate plate, perform a serial dilution of the compound at concentrations below the MIC. Inoculate with bacteria and incubate for 24-48 hours without shaking to allow biofilm formation.
-
Quantification (Crystal Violet): Discard the planktonic cells and wash the wells. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Measurement: Wash away the excess stain, solubilize the bound stain with ethanol or acetic acid, and measure the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
Table 2: Representative Table for Summarizing Antimicrobial Data
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition at 0.5x MIC (%) | Biofilm Inhibition at 0.25x MIC (%) |
| UPEC | Experimental Value | Experimental Value | Experimental Value |
| S. aureus | Experimental Value | Experimental Value | Experimental Value |
| P. aeruginosa | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks and Future Directions
This compound stands as a promising, albeit uncharacterized, molecule at the intersection of anticancer and antimicrobial research. The predictive analysis based on its structural motifs—the nitro group for anticancer activity and the chloro-substituent for antimicrobial effects—provides a strong rationale for its investigation. The proposed experimental workflow offers a clear and logical path to validate these predictions, starting with broad screening and progressing to detailed mechanistic studies.
Successful validation of these dual activities would position this compound as an exciting lead compound. Future work would involve extensive structure-activity relationship studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models of cancer and infectious disease. The exploration of this compound could pave the way for a new class of therapeutics capable of addressing complex diseases.
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An In-depth Technical Guide to 3-Chloro-4-nitro-1H-indole Derivatives and Analogues for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-chloro-4-nitro-1H-indole derivatives and their analogues. We will delve into the synthesis, chemical properties, and burgeoning biological significance of this class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of the this compound Scaffold
The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The strategic introduction of a chloro group at the 3-position and a nitro group at the 4-position of the indole ring fundamentally alters its electronic landscape. This substitution pattern transforms the typically electron-rich indole into a versatile electrophilic building block, unlocking unique avenues for chemical modification and a diverse spectrum of biological activities.[1][2]
The potent electron-withdrawing nature of the nitro group, coupled with the inductive effect of the chloro substituent, renders the C2-C3 double bond susceptible to nucleophilic attack and cycloaddition reactions.[2] This enhanced reactivity profile makes this compound a highly valuable intermediate for the synthesis of complex heterocyclic systems with potential therapeutic applications. This guide will explore the methodologies to harness this reactivity and the biological implications of the resulting molecular architectures.
Synthetic Methodologies: Crafting the Core and its Derivatives
The synthesis of this compound and its derivatives requires a multi-step approach, often commencing with a suitably substituted indole or a precursor that can be cyclized to form the indole ring.
Regioselective Nitration of Indoles
A critical step in the synthesis of the target scaffold is the regioselective introduction of the nitro group. Traditional nitration methods often employ harsh acidic conditions, which can be incompatible with sensitive functional groups and may lead to a mixture of regioisomers.[3][4] A more contemporary and milder approach involves the use of trifluoroacetyl nitrate (CF₃COONO₂) generated in situ.[3][4][5]
This protocol describes a general method for the C3-nitration of an N-protected indole, which is a key step towards the synthesis of 4-nitroindole derivatives.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected indole (1.0 mmol) in anhydrous acetonitrile (5 mL). In a separate flask, prepare a solution of tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction Setup: Cool the indole solution to 0-5 °C using an ice bath.
-
Addition of Trifluoroacetic Anhydride: To the cooled indole solution, slowly add trifluoroacetic anhydride ((CF₃CO)₂O) (1.2 mmol) dropwise over 5 minutes. Stir the mixture for an additional 10 minutes at 0-5 °C.
-
Nitration: Add the prepared tetramethylammonium nitrate solution to the reaction mixture dropwise over 15 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-nitroindole derivative.
Causality Behind Experimental Choices:
-
N-Protection: The indole nitrogen is protected (e.g., with a Boc or phenylsulfonyl group) to prevent N-nitration and to improve the solubility and stability of the starting material.[6]
-
In Situ Generation of Trifluoroacetyl Nitrate: This avoids the isolation of the potentially unstable nitrating agent and allows for a controlled reaction at low temperatures.[3][4][5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trifluoroacetic anhydride and quench the nitrating agent.
-
Low Temperature: Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
Halogenation of the Indole Ring
Following nitration, the introduction of the chloro group at the 3-position can be achieved through electrophilic halogenation. N-chlorosuccinimide (NCS) is a commonly used reagent for this transformation.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Further Functionalization
The unique electronic properties of the this compound scaffold open up a wide array of possibilities for further chemical modifications. The electron-deficient C2-C3 double bond is a prime target for various transformations.[2]
Nucleophilic Aromatic Substitution (SNAAr)
The chloro group at the 3-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is enhanced by the electron-withdrawing nitro group.
Cycloaddition Reactions
The C2=C3 double bond of 3-nitroindoles can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex polycyclic structures.[2] This has been exploited in the synthesis of novel heterocyclic systems with potential biological activity.[2]
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques.
| Technique | Key Observables | Reference Data (Analogues) |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the substitution pattern. | For 3-chloro-4-fluoronitrobenzene, ¹H chemical shifts range from 7.235 to 8.306 ppm.[7] |
| ¹³C NMR | Aromatic carbons resonate between 110-150 ppm. The carbon bearing the nitro group will be significantly downfield. | For 3-chloro-4-fluoronitrobenzene, ¹³C chemical shifts are in the range of 117.00 to 164.59 ppm.[7] |
| IR Spectroscopy | Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=C aromatic stretches (1400-1600 cm⁻¹), and asymmetric and symmetric N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). | |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns can confirm the molecular weight and structure. |
Biological Significance and Therapeutic Potential
While research on this compound itself is emerging, the biological activities of its analogues, particularly nitro-containing indoles and indazoles, are well-documented, suggesting a promising future for this scaffold in drug discovery.
Antimicrobial and Antiparasitic Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial and antiparasitic agents.[8][9] The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species, leading to cellular damage and death.[1]
-
Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania major.[10] Molecular docking studies suggest that these compounds bind to and inhibit trypanothione reductase, a crucial enzyme in the parasite's antioxidant defense system.[10]
Caption: Proposed mechanism of antileishmanial activity for 3-chloro-6-nitro-1H-indazole derivatives.
Enzyme Inhibition
The indole scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound can be tailored to target the active sites of various enzymes.
-
Factor Xa Inhibition: 3-Chloroindole-7-yl-based compounds have been identified as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[11] Structure-activity relationship (SAR) studies have shown that the 3-chloro substituent interacts favorably with Tyr228 in the enzyme's active site, contributing to the high binding affinity.[11] The chloro group was found to be more favorable than a methyl group due to its more hydrophobic nature and enhanced interaction with the Gly218 backbone.[11]
Anticancer Potential
The nitro group is a well-known pharmacophore in anticancer drug design.[8] Its ability to induce oxidative stress can be selectively exploited in the hypoxic microenvironment of solid tumors.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies are becoming more refined, allowing for the controlled and efficient production of these compounds. The diverse biological activities exhibited by its analogues underscore the potential of this scaffold in addressing a range of diseases, from infectious diseases to thrombosis and cancer.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of derivatives to explore the structure-activity relationships more comprehensively.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical and clinical development.
This guide has provided a foundational understanding of the chemistry and potential applications of this compound derivatives. By leveraging the insights and protocols presented herein, researchers can accelerate their efforts in the exciting and impactful field of drug discovery.
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4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem. Available at: [Link]
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The Enigmatic Intermediate: A Technical Guide to the Synthesis and History of 3-Chloro-4-nitro-1H-indole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 3-Chloro-4-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While a singular "discovery" paper for this specific molecule remains elusive in historical literature, its existence is a testament to the logical progression of indole chemistry. This document will therefore construct a plausible history based on established synthetic transformations of the indole scaffold and present a detailed technical overview of its synthesis, properties, and potential applications.
Historical Context: An Inferred Discovery
The story of this compound is not one of a sudden breakthrough, but rather of the systematic and predictable application of well-established reactions in organic chemistry. The indole ring system itself has been a subject of intense study since the 19th century, with foundational methods like the Fischer indole synthesis (1883) laying the groundwork for the creation of a vast library of derivatives.
The introduction of substituents onto the indole core, particularly nitro and chloro groups, became a key focus for chemists seeking to modulate the electronic and biological properties of these molecules. The synthesis of nitroindoles, for instance, was explored to create precursors for aminoindoles, which are structural analogs of important biological molecules like serotonin.
Given this context, the first synthesis of this compound was likely not a targeted discovery but rather the outcome of systematic investigations into the functionalization of the indole nucleus. Two primary synthetic strategies can be logically inferred for its initial preparation: the chlorination of a nitroindole precursor or the construction of the indole ring from a pre-functionalized benzene derivative.
Plausible Synthetic Pathways and Methodologies
The synthesis of this compound can be approached from two main retrosynthetic directions, each with its own set of advantages and challenges.
Pathway A: Electrophilic Chlorination of 4-Nitro-1H-indole
This approach begins with the readily accessible 4-nitro-1H-indole and introduces the chlorine atom at the C3 position through an electrophilic substitution reaction.
Diagram of Synthetic Pathway A
Caption: Pathway A: Chlorination of 4-Nitro-1H-indole.
Discussion of Experimental Choices:
The key to this pathway is the regioselective chlorination of the electron-deficient 4-nitro-1H-indole. The nitro group at the C4 position is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. The pyrrole ring, however, remains relatively electron-rich, with the C3 position being the most nucleophilic. This inherent reactivity makes C3 the most likely site for chlorination.
Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are suitable for this transformation. The choice of solvent is critical to ensure solubility of the starting material and to mediate the reactivity of the chlorinating agent. Aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), or tetrahydrofuran (THF) are typically employed.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Mixture: To a solution of 4-nitro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM to the cooled reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Self-Validating System: The protocol's success relies on the clear difference in polarity between the starting material, the product, and any potential byproducts, allowing for effective separation by column chromatography. Spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product would confirm the regioselectivity of the chlorination.
Pathway B: Indole Ring Formation from a Substituted Aniline
This classical approach involves constructing the indole ring from a suitably substituted aniline precursor, such as 2-chloro-3-nitrotoluene. The Bartoli indole synthesis is a powerful method for this type of transformation.
Diagram of Synthetic Pathway B
Caption: Pathway B: Bartoli Indole Synthesis.
Discussion of Experimental Choices:
The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. The ortho-substituent is crucial for the success of the reaction, as it facilitates the key[1][1]-sigmatropic rearrangement. In this case, the chloro group at the ortho position to the nitro group in 2-chloro-3-nitrotoluene would serve this purpose. The vinyl Grignard reagent provides the two carbon atoms that will form the C2 and C3 positions of the indole ring.
Detailed Experimental Protocol (Hypothetical):
-
Grignard Reagent Preparation: Prepare vinylmagnesium bromide in anhydrous tetrahydrofuran (THF) from vinyl bromide and magnesium turnings.
-
Reaction with Nitroarene: To a solution of 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the freshly prepared vinylmagnesium bromide (3.0 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Self-Validating System: The formation of the indole product can be confirmed by the disappearance of the starting nitroarene and the appearance of a new aromatic product with characteristic indole signals in the ¹H NMR spectrum. The mass spectrum will show the expected molecular ion peak for this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in most organic solvents |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons. The NH proton will appear as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the benzene ring will appear in the range of δ 7-8 ppm, with coupling patterns dictated by the substitution. The C2-H proton will likely be a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The positions of the signals will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 196 and a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Applications in Research and Drug Discovery
Substituted indoles are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Intermediate for Pharmacologically Active Compounds: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The chloro substituent can participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
-
Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound could be exploited to achieve selectivity for particular kinase targets.
-
Probe for Chemical Biology: As a functionalized indole, this compound could be used as a chemical probe to study biological processes involving indole-binding proteins.
Conclusion
While the precise moment of its first synthesis may be lost to the annals of chemical literature, the existence and utility of this compound are undeniable. Its synthesis is a logical extension of fundamental indole chemistry, and it stands as a versatile intermediate for the creation of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its plausible history, detailed synthetic methodologies, and potential for future research, serving as a valuable resource for scientists working in the field.
References
- Due to the lack of a specific discovery paper for this compound, this reference section provides sources for the general synthetic methods discussed.
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Lett.1989 , 30 (16), 2129–2132. [Link]
-
Powers, J. C. Indoles. Part I. The Synthesis of 4-Nitro- and 6-Nitroindoles. J. Org. Chem.1966 , 31 (8), 2627–2631. [Link]
-
Somei, M.; Saida, Y.; Funamoto, T.; Ohta, T. A practical and simple synthesis of 4-substituted indoles. Chem. Pharm. Bull.1987 , 35 (8), 3146–3154. [Link]
-
Neelam; Tandon, V. K. Recent advances in the synthesis of 3-chloroindoles. RSC Adv.2021 , 11, 2963-2980. [Link]
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Thermochemical properties of 3-Chloro-4-nitro-1H-indole
An In-Depth Technical Guide to the Thermochemical Properties of 3-Chloro-4-nitro-1H-indole
Executive Summary
This compound is a heterocyclic compound incorporating structural motifs of significant interest in medicinal chemistry and materials science. The indole scaffold is a cornerstone in numerous pharmaceuticals, while the chloro and nitro substituents are known to modulate electronic properties, reactivity, and bioavailability.[1][2][3] A thorough understanding of the thermochemical properties of this molecule—such as its enthalpy of formation, heat capacity, and thermal stability—is paramount for its potential application in drug development and process chemistry. This data governs reaction kinetics, predicts compound stability under storage and physiological conditions, and is crucial for ensuring process safety, particularly given the energetic nature of nitroaromatic compounds.[4][5]
While specific, experimentally-derived thermochemical data for this compound is not prevalent in the public domain, this guide serves as a comprehensive manual for its determination. Acting as a Senior Application Scientist, this document outlines the authoritative experimental and computational methodologies required to fully characterize the molecule's thermodynamic profile. We provide detailed, field-proven protocols for key techniques including combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method, explaining the causality behind each procedural step. Furthermore, we detail a robust computational workflow using Density Functional Theory (DFT) to complement and predict these essential properties. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge to generate the reliable data necessary for advancing research and development.
The Imperative of Thermochemical Data in Pharmaceutical Development
The journey of a candidate molecule from discovery to a viable drug product is intrinsically linked to its fundamental physical and chemical properties. Thermochemical data provides a quantitative foundation for critical development decisions:
-
Stability and Degradation: The Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°) are direct indicators of a molecule's inherent stability. For a nitro-containing compound, understanding its decomposition temperature and the energy released is a non-negotiable safety requirement to prevent thermal runaway events during synthesis, purification, and storage.[4][6]
-
Reactivity and Synthesis: Thermodynamic properties govern the equilibrium position of chemical reactions. This knowledge is essential for optimizing synthetic routes, maximizing yields, and minimizing impurities.
-
Polymorphism and Solubility: Many active pharmaceutical ingredients (APIs) exhibit polymorphism, where different crystalline forms possess distinct solubilities and bioavailabilities. Techniques like Differential Scanning Calorimetry (DSC) are vital for identifying phase transitions and characterizing the thermodynamics of different polymorphs.[7]
-
Computational Modeling: Experimentally determined gas-phase enthalpies of formation are the gold standard for benchmarking and validating computational models.[8][9] Accurate models, in turn, accelerate the screening of new molecular entities by reliably predicting their properties before committing to costly and time-consuming synthesis.
This guide provides the blueprint for establishing a complete thermochemical profile of this compound, bridging the gap between molecular structure and macroscopic behavior.
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is necessary to capture the full thermodynamic profile of a solid-state compound. The following sections detail the primary methodologies.
Standard Enthalpy of Formation via Combustion Calorimetry
Combustion calorimetry is the definitive method for determining the standard enthalpy of formation of organic compounds.[10] The technique measures the heat released (enthalpy of combustion, ΔcH°) when a substance is completely burned in an excess of oxygen under constant volume conditions.
Causality and Experimental Choices: The choice of a static-bomb calorimeter is appropriate for a CHON-containing compound.[10] The bomb is pressurized with oxygen (~3 MPa) to ensure complete and rapid combustion. A small amount of water is added to the bomb to create a defined final state where the nitrogen from the nitro group is converted to aqueous nitric acid and the chlorine is converted to aqueous hydrochloric acid. The calorimeter is calibrated using a certified standard, typically benzoic acid, to determine the energy equivalent of the system with high precision.[9]
Experimental Protocol:
-
Sample Preparation: A pellet of this compound (typically 0.5 - 1.0 g) is pressed. Its mass is recorded to a precision of 0.01 mg.
-
Bomb Assembly: The pellet is placed in a quartz crucible within the combustion bomb. A cotton fuse wire is positioned to contact the pellet, and its ends are connected to the ignition electrodes. A precise amount of distilled water (e.g., 1 mL) is added to the bottom of the bomb.
-
Pressurization and Combustion: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then pressurized to ~3 MPa with pure oxygen. The bomb is placed in a calorimeter vessel containing a known mass of water. After reaching thermal equilibrium, the sample is ignited.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion until a stable final temperature is reached.
-
Product Analysis: Post-combustion, the bomb is depressurized. The liquid contents are collected and titrated with a standard NaOH solution to quantify the amounts of nitric acid and hydrochloric acid formed. This is crucial for applying the necessary thermochemical corrections.
-
Data Reduction: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The standard energy of combustion (ΔcU°) is calculated, and corrections are applied to adjust to standard state conditions (Washburn corrections), leading to the standard enthalpy of combustion (ΔcH°).[10] From this, the standard enthalpy of formation in the solid state, ΔfH°(s), is derived using Hess's Law.
Workflow for Combustion Calorimetry:
Caption: Workflow for Combustion Calorimetry.
Thermal Stability and Heat Capacity by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is indispensable for screening the thermal hazards of energetic materials like nitroaromatics.[4][5]
Causality and Experimental Choices: For thermal hazard assessment, high-pressure crucibles are mandatory to contain any potential off-gassing or decomposition products, ensuring operator safety and accurate data.[7] A dynamic heating program (e.g., 10 °C/min) provides a rapid overview of thermal events like melting and decomposition. To determine heat capacity (Cp), a three-step method (baseline, sapphire standard, sample) is used, as sapphire has a well-defined and stable Cp value, providing a reliable calibration.
Experimental Protocol:
-
Sample Preparation: A small amount of sample (1-5 mg) is hermetically sealed into a high-pressure gold or stainless-steel crucible.
-
Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis:
-
Phase Transitions: Endothermic peaks indicate melting (Tm), providing the enthalpy of fusion (ΔfusH).
-
Decomposition: A sharp exothermic peak indicates thermal decomposition. The onset temperature (T_onset) is a critical parameter for safety assessments.
-
Heat Capacity (Cp): By comparing the heat flow signal of the sample to that of a known sapphire standard under the same conditions, the specific heat capacity of the sample can be determined across a range of temperatures.
-
Workflow for Differential Scanning Calorimetry:
Caption: Workflow for Knudsen Effusion Method.
Computational Determination of Thermochemical Properties
When experimental data is scarce or difficult to obtain, high-level quantum chemical calculations provide a powerful and predictive alternative. [8]Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size. [11][12] Causality and Experimental Choices: The B3LYP functional is a widely used hybrid functional that often yields reliable thermochemical data for organic molecules. [13]A Pople-style basis set like 6-311++G(d,p) is chosen to provide sufficient flexibility for accurately describing the electron density, including diffuse functions (++) for the nitro group and polarization functions (d,p) for all atoms. To minimize systematic errors inherent in DFT, an isodesmic reaction scheme is employed. This method calculates the enthalpy of a hypothetical reaction where the number and types of bonds are conserved on both sides. Since the errors in calculating the energies of similar bonds tend to cancel, this approach yields a much more accurate reaction enthalpy, from which the target molecule's enthalpy of formation can be derived. [14] Computational Protocol:
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Isodesmic Reaction Design: A balanced chemical reaction is designed using reference compounds with accurately known experimental gas-phase enthalpies of formation. For this compound, suitable reference compounds would be indole, chlorobenzene, and nitrobenzene.
-
Example Reaction: this compound + Benzene → Indole + 1-Chloro-4-nitrobenzene
-
-
Energy Calculations: The optimized electronic energy, ZPVE, and thermal corrections are calculated for every species in the isodesmic reaction.
-
Enthalpy of Reaction Calculation: The gas-phase enthalpy of the isodesmic reaction (ΔrH°) at 298.15 K is calculated from the computed total enthalpies of the products and reactants.
-
Enthalpy of Formation Derivation: The gas-phase enthalpy of formation of the target molecule, ΔfH°(g), is calculated by rearranging the equation for the enthalpy of reaction and substituting the known experimental ΔfH°(g) values for the reference compounds.
Workflow for Computational (DFT) Protocol:
Caption: Workflow for DFT-based Thermochemistry.
Data Synthesis and Application
The ultimate goal is to generate a cohesive and cross-validated set of thermochemical data. The experimental and computational workflows are designed to be complementary. For instance, the gas-phase enthalpy of formation can be derived from two independent routes:
-
Experimental Route: ΔfH°(g) = ΔfH°(s) [from Combustion] + ΔsubH° [from Knudsen Effusion]
-
Computational Route: ΔfH°(g) [from DFT Isodesmic Scheme]
Agreement between these two values provides a high degree of confidence in the results. The table below summarizes the key thermochemical properties and the methodologies for their determination.
| Thermochemical Property | Symbol | Experimental Method | Computational Method | Significance |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Static-Bomb Combustion Calorimetry | N/A | Fundamental measure of compound stability. |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion Method | N/A | Energy required for solid-to-gas transition; links condensed and gas phases. |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Derived from ΔfH°(s) and ΔsubH° | DFT with Isodesmic Reactions | Key value for theoretical modeling and reaction mechanism studies. |
| Molar Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | Statistical Thermodynamics | Heat required to raise temperature; essential for process engineering. |
| Thermal Decomposition Temperature | Td | Differential Scanning Calorimetry (DSC) | N/A | Critical safety parameter indicating the onset of thermal instability. |
| Standard Molar Gibbs Energy of Formation (gas) | ΔfG°(g) | N/A | DFT and Statistical Thermodynamics | Predictor of thermodynamic stability and spontaneity of reactions. |
Conclusion
A comprehensive understanding of the thermochemical properties of this compound is a prerequisite for its advancement in any pharmaceutical or materials science application. While direct literature values are not currently available, this guide provides a robust framework of validated experimental and computational protocols to generate this critical data. By integrating precision calorimetry with high-level quantum chemical calculations, researchers can establish a reliable thermodynamic foundation. This knowledge is essential not only for ensuring the safety and efficiency of chemical processes but also for rationally designing next-generation molecules with enhanced stability, reactivity, and function. The methodologies detailed herein represent the gold standard in the field, empowering scientists to fully characterize novel chemical entities and accelerate the pace of innovation.
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Zhang, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. [Available at: [Link]]
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Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. IRIS UNICAM. [Available at: [Link]]
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Methodological & Application
Application Note: A Modern, Non-Acidic Approach to the Regioselective Synthesis of 3-Nitroindoles
Introduction: The Significance of 3-Nitroindoles
Indole and its derivatives are fundamental structural motifs in organic and medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Among these derivatives, 3-nitroindoles stand out as exceptionally valuable synthetic intermediates.[2][3] The nitro group at the C3 position acts as a versatile functional handle, enabling a wide array of subsequent transformations, including reductions to amines, cycloadditions, and dearomatization reactions.[4][5] This reactivity has made 3-nitroindoles critical building blocks in the synthesis of complex molecular architectures for drug discovery.[6]
However, the synthesis of 3-nitroindoles is fraught with challenges. The electron-rich indole nucleus is highly susceptible to electrophilic attack, but it is also notoriously sensitive to the harsh, acidic conditions typical of classical nitration reactions.[7] Traditional methods often lead to a lack of regioselectivity, polymerization, and low yields, creating a significant bottleneck for researchers.[8][9] This guide details a modern, field-proven protocol that circumvents these issues, providing a reliable, high-yield, and highly regioselective pathway to 3-nitroindoles under mild, non-acidic, and metal-free conditions.[3][10]
The Core Challenge: Regioselectivity in Indole Nitration
The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is electron-rich, making the indole nucleus highly reactive towards electrophiles. The highest electron density is localized at the C3 position, making it the most favorable site for electrophilic substitution.[7][11]
Under classical nitrating conditions (e.g., HNO₃/H₂SO₄), the strongly acidic environment leads to the protonation of the indole ring, primarily at the C3 position.[8] This protonation deactivates the pyrrole ring towards further electrophilic attack and can initiate acid-catalyzed polymerization, resulting in low yields and complex product mixtures.[7][8] Therefore, the key to achieving a successful and regioselective C3-nitration is to employ a nitrating agent that is reactive enough to nitrate the indole but does not require harsh acidic conditions.
A Modern Solution: Non-Acidic Nitration with In Situ Generated Trifluoroacetyl Nitrate
A recently developed method utilizes ammonium tetramethylnitrate ((NMe₄)NO₃) in the presence of trifluoroacetic anhydride (TFAA) to achieve a highly regioselective C3-nitration of various indole substrates.[2][3] This protocol is distinguished by its mild, non-acidic, and metal-free conditions, addressing the primary drawbacks of classical methods.[9][12]
The key to this transformation is the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂), a potent electrophilic nitrating agent, from the metathesis of ammonium tetramethylnitrate and TFAA.[1][3] This reagent readily nitrates the C3 position of indoles without the need for a strong acid catalyst.
Proposed Mechanism of Action
The reaction proceeds through a well-defined electrophilic aromatic substitution pathway.
-
Formation of the Electrophile: Trifluoroacetic anhydride reacts with ammonium tetramethylnitrate to form the active nitrating species, trifluoroacetyl nitrate (A).[3]
-
Electrophilic Attack: The electron-rich C3 position of the N-protected indole attacks the electrophilic nitrogen of trifluoroacetyl nitrate. This is believed to proceed through a four-membered ring transition state (B).[2]
-
Rearomatization: The transition state collapses, eliminating trifluoroacetic acid and yielding the final N-protected 3-nitroindole product, thereby restoring the aromaticity of the indole ring.[2]
Caption: Proposed reaction mechanism for the regioselective C3-nitration of indole.
Experimental Protocol: Synthesis of N-Boc-3-nitroindole
This protocol provides a step-by-step methodology for the C3-nitration of N-Boc-indole as a representative example. The same conditions can be adapted for a variety of substituted indoles.
Materials and Equipment
-
N-Boc-indole (1.0 equiv)
-
Ammonium tetramethylnitrate ((NMe₄)NO₃) (1.1 equiv)
-
Trifluoroacetic anhydride (TFAA) (2 mL per 1 mmol of indole)
-
Dichloromethane (DCM) (2 mL per 1 mmol of indole)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Overview
Caption: General experimental workflow for the synthesis of 3-nitroindole.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-indole (e.g., 0.5 mmol, 108.6 mg) and ammonium tetramethylnitrate (0.55 mmol, 75.4 mg).
-
Rationale: N-protection of the indole (with Boc, for example) is often beneficial to improve solubility and prevent potential side reactions at the nitrogen atom.
-
-
Addition of Solvents: Add dichloromethane (1.0 mL) and trifluoroacetic anhydride (1.0 mL) to the flask.
-
Rationale: TFAA serves as both a reagent to generate the electrophile and as a co-solvent. DCM is used as the primary solvent.
-
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is typically complete within a few hours at room temperature, highlighting the mildness of the protocol.
-
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice bath.
-
Causality: The NaHCO₃ solution neutralizes the trifluoroacetic acid and any remaining TFAA. This step is exothermic and must be performed with caution.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-Boc-3-nitroindole.
-
Note: The final product can be deprotected if the free 3-nitroindole is desired. For instance, the N-Boc group can be removed under acidic conditions, demonstrating the utility of this method for accessing the parent compound.[2]
-
Data Summary: Substrate Scope and Yields
This method has been shown to be effective for a wide range of substituted indoles, demonstrating its broad applicability. The reaction generally proceeds in good to excellent yields, even with substrates bearing various functional groups.[2]
| Entry | Substrate (N-Boc-Indole) | Product | Yield (%)[2] |
| 1 | H | N-Boc-3-nitroindole | 95% |
| 2 | 5-Fluoro | N-Boc-5-fluoro-3-nitroindole | 96% |
| 3 | 5-Chloro | N-Boc-5-chloro-3-nitroindole | 98% |
| 4 | 5-Bromo | N-Boc-5-bromo-3-nitroindole | 99% |
| 5 | 5-Nitro | N-Boc-3,5-dinitroindole | 91% |
| 6 | 6-Chloro | N-Boc-6-chloro-3-nitroindole | 97% |
| 7 | 7-Chloro | N-Boc-7-chloro-3-nitroindole | 89% |
| 8 | 4-Chloro | N-Boc-4-chloro-3-nitroindole | 90% |
Reaction conditions: Indole (0.5 mmol), (NMe₄)NO₃ (0.55 mmol), TFAA (1 mL), DCM (1 mL), 4 hours.
The results indicate that electron-withdrawing groups at various positions on the benzene ring of the indole are well-tolerated.[2] Notably, even substrates with steric hindrance at the 4- or 7-positions react smoothly to give the desired C3-nitrated products in high yield.[12]
Conclusion and Outlook
The protocol described provides a robust, efficient, and highly regioselective method for the synthesis of 3-nitroindoles. By avoiding the harsh acidic and metallic reagents common to older methods, this approach offers significant advantages in terms of safety, environmental impact, and functional group compatibility.[3][9] The scalability of the reaction has been demonstrated, underscoring its practical utility for both academic research and industrial drug development.[2] For scientists and researchers, this methodology represents a powerful tool for accessing valuable 3-nitroindole intermediates, thereby facilitating the discovery and development of new therapeutics.
References
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Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26735–26739. Available from: [Link]
-
ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link] [Note: This is a representative university resource, the original link was not available]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Scribd. (2023). Regioselective Synthesis of 3-Nitroindoles Under N. Available from: [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Available from: [Link]
-
ResearchGate. (n.d.). 3-Nitroindoles was prepared from indoles. Available from: [Link]
-
Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
PubMed. (2016). Cationic Cobalt(III) Catalyzed Indole Synthesis: The Regioselective Intermolecular Cyclization of N-Nitrosoanilines and Alkynes. Available from: [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution at the indole. Available from: [Link]
-
ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. Available from: [Link]
-
Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531–9534. Available from: [Link]
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YouTube. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. Available from: [Link]
-
RSC Publishing. (2020). Reactivity of 3-nitroindoles with electron-rich species. Available from: [Link]
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Chataigner, I., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 56(95), 14996-15009. Available from: [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Available from: [Link]
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ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available from: [Link]
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Application Notes & Protocols: N-Protection Strategies for the Regioselective Synthesis of 3-Nitroindoles
Introduction
3-Nitroindoles are pivotal intermediates in organic synthesis, serving as precursors for a wide array of biologically active molecules and complex heterocyclic systems.[1][2] However, the direct nitration of the indole nucleus is notoriously challenging. The indole ring is highly susceptible to acid-catalyzed polymerization, and electrophilic attack can yield a mixture of regioisomers and undesirable byproducts, often resulting in low yields of the desired 3-nitroindole.[3][4][5]
To circumvent these issues, protection of the indole nitrogen (N-H) is an essential strategy. The introduction of an N-protecting group, particularly one with electron-withdrawing properties, effectively modulates the electron density of the pyrrole ring. This modulation serves a dual purpose: it tempers the ring's reactivity to prevent acid-catalyzed degradation and strategically directs the incoming electrophile (NO₂⁺) to the C3 position, ensuring high regioselectivity.[4][6]
This guide provides a detailed overview of prevalent N-protection strategies, offering field-proven insights and step-by-step protocols for the synthesis of 3-nitroindoles. We will explore the causality behind experimental choices for various protecting groups, from their installation and subsequent nitration to their selective removal.
General Synthetic Workflow
The overarching strategy follows a three-step sequence: N-protection of the indole starting material, regioselective nitration at the C3 position, and finally, deprotection to yield the target 3-nitroindole. This workflow is crucial for achieving high yields and purity.
Caption: General workflow for 3-nitroindole synthesis.
Carbamate Protecting Groups: The Boc Strategy
The tert-butoxycarbonyl (Boc) group is one of the most effective and widely used protecting groups for this transformation. It provides sufficient deactivation of the indole ring to ensure a clean nitration reaction while being labile enough for removal under relatively mild conditions that are orthogonal to many other functional groups.[1][7]
Rationale & Mechanistic Insight
The Boc group's electron-withdrawing nature reduces the propensity for polymerization. Modern nitration methods using in situ generated trifluoroacetyl nitrate from non-acidic sources allow for exceptionally high yields and regioselectivity, avoiding the harsh conditions of traditional nitrating agents.[1][2] The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the C3 position of the N-Boc indole attacks the nitronium ion equivalent.
Caption: Mechanism of C3-nitration on N-Boc indole.
Protocol 1: N-Boc Protection of Indole
This protocol describes the standard procedure for installing the Boc group onto the indole nitrogen.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of Boc₂O (1.2 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with a hexane/EtOAc gradient) to yield tert-butyl 1H-indole-1-carboxylate.
Protocol 2: C3-Nitration of N-Boc Indole (Non-Acidic Method)
This modern protocol utilizes trifluoroacetyl nitrate generated in situ, offering high yields and excellent safety profiles.[2][8]
Materials:
-
tert-Butyl 1H-indole-1-carboxylate (N-Boc Indole)
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve N-Boc indole (1.0 eq) and NMe₄NO₃ (1.1 eq) in anhydrous acetonitrile.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile.
-
Add the trifluoroacetic anhydride solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Stir the reaction at 0-5 °C, monitoring by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford tert-butyl 3-nitro-1H-indole-1-carboxylate in high yield (typically >90%).[8]
Protocol 3: Deprotection of N-Boc-3-nitroindole (Thermal)
This protocol leverages the thermal lability of the Boc group for a clean, acid-free deprotection.[2][9]
Materials:
-
tert-Butyl 3-nitro-1H-indole-1-carboxylate
-
Toluene or 1,2-Dichlorobenzene
Procedure:
-
Dissolve the N-Boc-3-nitroindole in toluene.
-
Heat the solution to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo. The crude 3-nitroindole is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
Acyl Protecting Groups: The Acetyl Strategy
The acetyl (Ac) group is a simple and cost-effective protecting group. While it is also electron-withdrawing, its deprotection is typically achieved under basic conditions, offering an alternative to the acid- or heat-labile Boc group.
Protocol 4: Nitration of 1-Acetylindole
This procedure uses the well-established acetyl nitrate reagent at low temperatures.[3][10]
Materials:
-
1-Acetylindole
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride (Ac₂O)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the nitrating agent. Cool acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid (1.0 eq) to the cold acetic anhydride while maintaining the temperature below 0 °C. Stir for 15 minutes.
-
In a separate flask, dissolve 1-acetylindole (1.0 eq) in acetic anhydride and cool the solution to -70 °C (dry ice/acetone bath).
-
Add the pre-formed acetyl nitrate solution dropwise to the 1-acetylindole solution, ensuring the internal temperature does not rise above -60 °C.
-
Stir the reaction at -70 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by pouring it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 1-acetyl-3-nitroindole, which can be purified by chromatography.
Protocol 5: Deprotection of 1-Acetyl-3-nitroindole
Deprotection is efficiently achieved using a non-nucleophilic organic base.[3][10]
Materials:
-
1-Acetyl-3-nitroindole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-acetyl-3-nitroindole (1.0 eq) in anhydrous THF at room temperature.
-
Add DBU (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate pure 3-nitroindole.
Arylsulfonyl Protecting Groups: The Phenylsulfonyl Strategy
Strongly electron-withdrawing groups like phenylsulfonyl (Ps) or tosyl (Ts) provide excellent stability and are highly effective at preventing polymerization. However, their primary drawback is the often harsh conditions required for their removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.[6][11]
Protocol 6: Nitration of 1-(Phenylsulfonyl)indole
The nitration protocol is similar to that for other protected indoles, but temperature control is critical to maximize C3 selectivity over the formation of the 6-nitro isomer.[3]
Materials:
-
1-(Phenylsulfonyl)indole
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride (Ac₂O)
Procedure:
-
Prepare the acetyl nitrate reagent as described in Protocol 4.
-
In a separate flask, dissolve 1-(phenylsulfonyl)indole (1.0 eq) in acetic anhydride and cool to -50 °C.
-
Slowly add the acetyl nitrate solution dropwise. It is crucial to maintain a low temperature (£ –50 °C) to favor C3 nitration.[3]
-
Stir at -50 °C for 1-2 hours, monitoring by TLC.
-
Work up the reaction as described in Protocol 4 (quenching with ice/water, extraction, washing, and drying).
-
Purify by column chromatography to separate the 3-nitro and 6-nitro isomers.
Deprotection Considerations
Cleavage of the N-SO₂Ph group typically requires harsh conditions, such as refluxing with strong base (e.g., NaOH in aqueous ethanol) or using reductive methods like magnesium in methanol. The selection of a deprotection method must be carefully considered based on the stability of the 3-nitroindole product.
Comparative Summary of N-Protection Strategies
| Feature | Boc (tert-Butoxycarbonyl) | Ac (Acetyl) | Ps (Phenylsulfonyl) |
| Protection Conditions | Boc₂O, Base (e.g., NaH, DMAP) | Acetic Anhydride or Acetyl Chloride | Phenylsulfonyl Chloride, Base (e.g., NaH) |
| Ring Deactivation | Moderate | Moderate | Strong |
| Nitration Reagent | Trifluoroacetyl Nitrate / Acetyl Nitrate | Acetyl Nitrate | Acetyl Nitrate |
| Typical Nitration Yield (C3) | Excellent (>90%)[8] | Good (48-88%)[10] | Good (72-91%), requires low temp for selectivity[3][10] |
| Deprotection Conditions | Mild: Thermal (reflux in toluene) or Acidic (TFA)[2][9] | Mild: Base (DBU in THF)[3] | Harsh: Strong Base (NaOH, reflux) or Reduction |
| Key Advantages | High nitration yields, versatile/mild deprotection | Cost-effective, simple base deprotection | High stability, robust protection |
| Key Limitations | Acid-lability may not be suitable for all synthetic routes | Can be cleaved by nucleophiles | Harsh deprotection conditions limit functional group tolerance |
References
-
Gribble, G. W. (2016). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow. [Link]
-
ResearchGate. (2018). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]
-
Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 26581–26586. [Link]
-
PubMed Central (PMC). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. National Center for Biotechnology Information. [Link]
-
Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Química Organica.org. Electrophilic substitution at the indole. Química Organica.org. [Link]
-
Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. [Link]
-
Knowledge Expert. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. YouTube. [Link]
-
MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]
-
Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2012). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. ACS Publications. [Link]
-
Scribd. (2023). Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. [Link]
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. [Link]
-
RSC Publishing. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
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University of Wisconsin. Protecting Groups. University of Wisconsin. [Link]
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Organic Chemistry Portal. Cbz Protection - Common Conditions. Organic Chemistry Portal. [Link]
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ResearchGate. (2019). C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. ResearchGate. [Link]
-
ResearchGate. (2002). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ResearchGate. [Link]
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ResearchGate. (2021). Indole N‐Boc deprotection method development. ResearchGate. [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
-
National Institutes of Health (NIH). (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Center for Biotechnology Information. [Link]
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- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloro-4-nitro-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active molecules. Strategic functionalization of the indole scaffold is paramount in modulating pharmacokinetic and pharmacodynamic properties. This comprehensive guide focuses on the synthetic utility and strategic applications of a highly versatile, yet underexplored building block: 3-Chloro-4-nitro-1H-indole . This document provides an in-depth analysis of its reactivity, detailed experimental protocols for its key transformations, and a forward-looking perspective on its application in the design of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Rationale for this compound in Drug Discovery
The indole scaffold's prevalence in medicinal chemistry stems from its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions with biological targets. The specific substitution pattern of this compound offers a unique combination of reactive handles, making it an exceptionally valuable starting material for the synthesis of diverse compound libraries.
-
The 3-Chloro Substituent: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying substituents that can occupy hydrophobic pockets or form key interactions within a target's active site.
-
The 4-Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring. More importantly, it serves as a synthetic precursor to the crucial 4-amino group. The 4-aminoindole moiety is a recognized pharmacophore in a number of approved kinase inhibitors, where the amino group often acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site[1].
This dual functionalization allows for a modular and convergent approach to the synthesis of complex molecules, making this compound a powerful tool for drug discovery programs.
Synthesis of the this compound Scaffold
While not commercially available in large quantities, this compound can be readily synthesized from 4-nitroindole through electrophilic chlorination. The C3 position of the indole ring is the most nucleophilic and is therefore the most likely site of electrophilic attack.
Protocol 1: Electrophilic Chlorination of 4-nitro-1H-indole
This protocol describes the regioselective chlorination of 4-nitro-1H-indole at the C3 position using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent[2][3][4].
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-nitro-1H-indole | 162.15 | 1.0 g | 6.17 mmol |
| N-Chlorosuccinimide (NCS) | 133.53 | 0.87 g | 6.50 mmol |
| Acetonitrile (anhydrous) | 41.05 | 20 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-indole (1.0 g, 6.17 mmol).
-
Add anhydrous acetonitrile (20 mL) to dissolve the starting material.
-
In a single portion, add N-Chlorosuccinimide (0.87 g, 6.50 mmol, 1.05 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford this compound as a yellow solid.
Key Transformations and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The following sections detail the protocols for the most critical transformations.
Reduction of the 4-Nitro Group: Accessing the 4-Aminoindole Pharmacophore
The reduction of the nitro group to an amine is a pivotal step in harnessing the medicinal chemistry potential of this scaffold. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic and reliable method for this transformation[5][6][7].
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 196.59 | 1.0 g | 5.09 mmol |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 5.74 g | 25.45 mmol |
| Ethanol | 46.07 | 25 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 g, 5.09 mmol) in ethanol (25 mL).
-
Add stannous chloride dihydrate (5.74 g, 25.45 mmol, 5 eq.).
-
Carefully add concentrated hydrochloric acid (5 mL) dropwise with stirring. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3-chloro-1H-indole.
C3-Functionalization via Palladium-Catalyzed Cross-Coupling
The 3-chloro substituent provides a handle for introducing molecular diversity through well-established cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole C3 position and various aryl or heteroaryl boronic acids[8][9][10].
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 196.59 | 200 mg | 1.02 mmol |
| Arylboronic acid | - | 1.22 mmol | 1.2 eq. |
| Pd(PPh₃)₄ | 1155.56 | 59 mg | 0.051 mmol |
| 2M Aqueous Sodium Carbonate (Na₂CO₃) | 105.99 | 1.5 mL | 3.0 mmol |
| 1,4-Dioxane | 88.11 | 5 mL | - |
Procedure:
-
To a microwave vial, add this compound (200 mg, 1.02 mmol), the desired arylboronic acid (1.22 mmol), and Pd(PPh₃)₄ (59 mg, 5 mol%).
-
Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1.5 mL).
-
Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Heat the reaction mixture to 100 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of 3-aminoindole derivatives, which are also of interest in medicinal chemistry[5][11][12][13][14].
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 196.59 | 200 mg | 1.02 mmol |
| Amine | - | 1.22 mmol | 1.2 eq. |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 mmol |
| XPhos | 476.63 | 48 mg | 0.10 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 147 mg | 1.53 mmol |
| Toluene (anhydrous) | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (23 mg, 2.5 mol%), XPhos (48 mg, 10 mol%), and sodium tert-butoxide (147 mg, 1.5 eq.) to a dry Schlenk tube.
-
Add this compound (200 mg, 1.02 mmol) and the desired amine (1.22 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
Strategic Application in Kinase Inhibitor Design
The true power of the this compound scaffold is realized when these transformations are combined to generate libraries of potential kinase inhibitors. The 4-amino group, as previously mentioned, is a key hinge-binding element in many approved kinase inhibitors[1][15].
By first reducing the nitro group and then performing cross-coupling reactions, a diverse array of compounds can be synthesized with the crucial 4-amino "warhead" and varied C3-substituents for exploring the hydrophobic regions of the kinase active site.
Example of a Target Kinase Inhibitor Scaffold:
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its orthogonal reactive sites allow for the systematic and efficient synthesis of diverse compound libraries. The ability to readily access the 4-aminoindole pharmacophore, a key feature in numerous approved kinase inhibitors, combined with the potential for extensive diversification at the C3 position, makes this scaffold a powerful tool for the discovery of next-generation targeted therapeutics. The protocols provided herein offer a practical guide for researchers to unlock the full potential of this strategic synthetic intermediate.
References
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. Available at: [Link]
-
F. D. Bellamy and K. Ou, Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium, Tetrahedron Letters, vol. 25, no. 8, pp. 839-842, 1984. Available at: [Link]
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Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Zhao, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(3), 343. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Kaur, N., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 15, 12345-12367. Available at: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 72(25), 9471–9474. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 25483-25487. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84936-84940. Available at: [Link]
-
Francis Crick Institute. (2025, October 9). Breakthrough in cancer therapy targets key protein interaction to suppress tumors. Retrieved from [Link]
-
Sharma, R. K., et al. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Journal of Scientific and Research Publications, 4(11), 1-4. Available at: [Link]
-
GalChimia. (2015, February 20). A New Age for Chlorination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SciTechDaily. (2025, October 14). A New Way To Stop Cancer Growth: Groundbreaking Drug Enters Human Trials. Retrieved from [Link]
-
Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84936-84940. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cancer Research UK. (2025, November 4). Scientists develop a drug to stop cancers resisting chemotherapy. Retrieved from [Link]
-
GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
-
Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]
-
Physionic. (2025, December 22). Restricting 2 Amino Acids eliminated Cancer in Clinical Trial! [Video]. YouTube. Retrieved from [Link]
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The Strategic Utility of 3-Chloro-4-nitro-1H-indole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone, featuring prominently in a vast array of natural products and pharmacologically active molecules. Within this privileged class of heterocycles, strategically functionalized indoles serve as invaluable intermediates, enabling the rapid construction of complex molecular architectures. 3-Chloro-4-nitro-1H-indole has emerged as a particularly powerful building block due to the orthogonal reactivity of its substituents. The electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the indole ring, while the chlorine atom at the C3 position provides a versatile handle for a variety of cross-coupling reactions. This unique combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthesis of this key intermediate and detailed protocols for its application in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-methyl-3-nitroaniline. This process involves the formation of the indole ring to yield 4-nitro-1H-indole, followed by a regioselective chlorination at the C3 position.
Part 1: Synthesis of 4-Nitro-1H-indole
The initial step leverages a modified Reissert indole synthesis.[1] This method provides a reliable and scalable route to 4-nitro-1H-indole.
Protocol 1: Synthesis of 4-Nitro-1H-indole
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Methyl-3-nitroaniline | Starting material |
| Triethyl orthoformate | Reagent for imidate formation |
| p-Toluenesulfonic acid | Catalyst |
| Potassium ethoxide | Base for cyclization |
| Diethyl oxalate | Reagent for cyclization |
| Dimethylformamide (DMF) | Solvent |
| Dimethyl sulfoxide (DMSO) | Solvent |
| Round-bottom flask | Reaction vessel |
| Claisen condenser | For distillation |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For heating |
| Rotary evaporator | For solvent removal |
| Filtration apparatus | For isolating the product |
Step-by-Step Procedure:
-
Imidate Formation: In a 1-L round-bottom flask equipped with a Claisen condenser, combine 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g).[1]
-
Heat the mixture to 120°C and distill off the ethanol that is formed over approximately 1 hour.[1]
-
After cooling, purify the resulting ethyl N-(2-methyl-3-nitrophenyl)formimidate by vacuum distillation.[1]
-
Cyclization: In a separate flask, prepare a solution of potassium ethoxide (11 g, 0.13 mol) in dry dimethylformamide (50 mL) under cooling.[1]
-
Add diethyl oxalate (22 g, 0.15 mol) to the potassium ethoxide solution with vigorous stirring.[1]
-
Immediately pour this solution into a flask containing the prepared ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) dissolved in dry dimethyl sulfoxide (75 mL).[1]
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.[1]
-
Work-up and Isolation: Pour the reaction mixture into ice water. A solid precipitate of 4-nitro-1H-indole will form.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Part 2: Selective C3-Chlorination of 4-Nitro-1H-indole
The electron-rich nature of the indole C3 position makes it susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation. The electron-withdrawing nitro group at C4 deactivates the benzene ring towards electrophilic attack, thus favoring selective chlorination on the pyrrole ring.
Protocol 2: Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 4-Nitro-1H-indole | Starting material |
| N-Chlorosuccinimide (NCS) | Chlorinating agent |
| Acetonitrile (MeCN) | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Thin-layer chromatography (TLC) plate | To monitor reaction progress |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indole (1.62 g, 10 mmol) in acetonitrile (50 mL).
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.47 g, 11 mmol, 1.1 equiv.) portion-wise at room temperature. The addition of an acid catalyst is generally not necessary for the activated indole ring but can be employed for less reactive systems.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Caption: Synthetic pathway to this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C3-chloro substituent of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are pivotal in the synthesis of complex molecules, including potential kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures.[3] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C3 position, providing access to a diverse library of 3-aryl-4-nitro-1H-indoles. These products can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be functionalized.
Protocol 3: Suzuki-Miyaura Coupling of this compound
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) | Coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium source |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand |
| Potassium phosphate (K₃PO₄) | Base |
| 1,4-Dioxane and Water | Solvent system |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle with oil bath | For heating |
| Inert gas (Argon or Nitrogen) supply | To maintain an inert atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (196.5 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out the palladium source, such as Pd₂(dba)₃ (1-3 mol%), and a suitable phosphine ligand, like SPhos (2-6 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Applying this reaction to this compound enables the introduction of a wide range of primary and secondary amines at the C3 position. This is particularly relevant in the synthesis of kinase inhibitors, where a substituted amine at this position can form crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. For example, derivatives of this compound have been utilized in the synthesis of AXL kinase inhibitors.[4][5]
Protocol 4: Buchwald-Hartwig Amination of this compound
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Amine (e.g., Morpholine) | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium source |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene or 1,4-Dioxane | Anhydrous solvent |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle with oil bath | For heating |
| Inert gas (Argon or Nitrogen) supply | To maintain an inert atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%), a bulky phosphine ligand such as XPhos (2-10 mol%), and sodium tert-butoxide (1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a strategically important intermediate that offers synthetic chemists a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols detailed in this guide provide a robust framework for the synthesis of this valuable building block and its subsequent elaboration through state-of-the-art cross-coupling methodologies. The demonstrated utility in the synthesis of kinase inhibitors underscores the significance of this compound in modern drug discovery and development programs.
References
-
Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 2022. Available at: [Link]
-
4-nitroindole. Organic Syntheses Procedure. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2011. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]
-
Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]
- Preparation method of 4-nitroindole. Google Patents.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
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- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 3-Chloro-4-nitro-1H-indole quantification (HPLC, GC)
An Application Note and Protocol for the Analytical Quantification of 3-Chloro-4-nitro-1H-indole
Authored by: Senior Application Scientist
Abstract
This technical guide provides detailed analytical methods for the precise and reliable quantification of this compound, a key intermediate in various synthetic processes. Given its potential role as a process-related impurity in drug development, robust analytical control is imperative. This document outlines two validated chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and trace-level detection. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated and nitrated variants are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The presence of residual this compound in a final drug substance must be strictly controlled, as nitroaromatic compounds can exhibit potential genotoxic or other toxicological effects. Therefore, sensitive and specific analytical methods are crucial for its quantification.
This guide presents two orthogonal chromatographic methods, HPLC and GC, to provide a comprehensive analytical toolkit. HPLC-UV is presented as the primary method for routine quality control due to its robustness and widespread availability. GC-MS is offered as a complementary technique, providing higher specificity and sensitivity, making it ideal for impurity profiling and confirmatory testing.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The presence of the nitroindole chromophore makes this compound an ideal candidate for analysis by reverse-phase HPLC with UV detection.[1][2] This method separates the analyte from other components in a sample matrix based on its polarity.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of moderately polar aromatic compounds like indoles. This ensures good separation from more polar starting materials and more non-polar byproducts.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water provides a balance of elution strength and simplicity, leading to stable retention times and robust performance. The addition of a small amount of acid, such as phosphoric acid, helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[3]
-
Detection: The nitroaromatic structure of the analyte results in strong UV absorbance.[4] A detection wavelength is selected near the absorbance maximum to ensure high sensitivity.
HPLC-UV Experimental Workflow
Caption: High-level workflow for the HPLC-UV quantification of this compound.
Detailed HPLC-UV Protocol
A. Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>98% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
Ultrapure water.
-
0.45 µm PTFE syringe filters.
B. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax via PDA scan) |
| Run Time | 15 minutes |
C. Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a minimum of five calibration standards. A suggested range is 0.5, 1, 5, 10, and 25 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).[5] Filter the solution through a 0.45 µm syringe filter before injection.
D. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solution(s).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.995.[6]
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[7][8] It offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer provides mass-to-charge ratio information, which acts as a chemical fingerprint for definitive identification.
Rationale for Method Design
-
Suitability: As a moderately sized organic molecule, this compound is expected to have sufficient volatility and thermal stability for GC analysis, especially with a modern, inert system.
-
Column: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is chosen. This type of column is robust and provides excellent separation for a wide range of semi-volatile analytes.
-
Detector: A mass spectrometer is the detector of choice. Operating in full scan mode allows for qualitative identification by comparing the acquired mass spectrum to a reference. Selected Ion Monitoring (SIM) mode can be used for trace-level quantification, offering significantly enhanced sensitivity and selectivity by monitoring only characteristic ions of the analyte.[2]
GC-MS Experimental Workflow
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
A. Instrumentation and Materials
-
GC system with a split/splitless injector and a Mass Spectrometric Detector (MSD).
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reference Standard: this compound (>98% purity).
-
Ethyl Acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
B. Chromatographic and MS Conditions
| Parameter | Recommended Setting |
| Injector Type | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; SIM for quantification |
| SIM Ions | Quantifier: m/z 196 (M⁺). Qualifiers: e.g., m/z 166, 131 (To be confirmed with standard) |
C. Preparation of Solutions
-
Solvent: Ethyl Acetate.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the Stock Standard Solution with ethyl acetate to prepare standards. For SIM mode, a lower concentration range is appropriate (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in ethyl acetate to achieve a final concentration within the calibration range.
D. Analysis and Quantification
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject a mid-level standard in Full Scan mode to determine the retention time and confirm the mass spectrum of this compound. Identify the molecular ion (M⁺) and key fragment ions for SIM mode.
-
Switch to SIM mode. Inject the calibration standards and sample(s).
-
Integrate the peak area of the quantifier ion in each chromatogram.
-
Construct a calibration curve and perform linear regression (r² ≥ 0.995).
-
Calculate the concentration of the analyte in the sample using the regression equation.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]
Key Validation Parameters
The following are critical performance characteristics to be evaluated during method validation:[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.[6]
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, and the correlation coefficient should be verified.[6]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[10]
Summary of Typical Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOQ Precision (% RSD) | ≤ 10% |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust and reliable framework for the quantification of this compound. The HPLC method is well-suited for routine quality control, offering excellent performance with standard laboratory equipment. The GC-MS method serves as an invaluable tool for confirmatory analysis and trace-level quantification, providing an orthogonal technique with high specificity. Proper method validation according to ICH guidelines is essential to ensure that these protocols deliver data of the highest quality and integrity, supporting drug development and manufacturing processes.
References
- Altabrisa Group. (2025).
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
- PharmaTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Al-Rimawi, F. (2010).
- eScholarship. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship, University of California.
- National Center for Biotechnology Information. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC, NIH.
- SIELC Technologies. (2018). Phenol, 3-chloro-4-nitro-. SIELC Technologies.
- National Center for Biotechnology Information. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC, NIH.
- LCGC. (2025).
- PubMed. (n.d.). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons.
- ResearchGate. (2025). (PDF) Chromatographic Techniques for Organic Analytes.
Sources
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenol, 3-chloro-4-nitro- | SIELC Technologies [sielc.com]
- 4. escholarship.org [escholarship.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Synthesis of 3-Substituted Indoles from 3-Chloro-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceutical agents. The targeted synthesis of 3-substituted indoles, in particular, is of paramount importance for the development of novel therapeutics. The commercially available 3-chloro-4-nitro-1H-indole presents itself as an intriguing starting material for such endeavors. The presence of a chloro group at the C-3 position offers a handle for various cross-coupling and substitution reactions, while the electron-withdrawing nitro group at the C-4 position is expected to significantly modulate the reactivity of the indole ring.
This guide provides a comprehensive overview of established synthetic protocols that can be adapted for the C-3 functionalization of this compound. While direct literature precedents for this specific substrate are scarce, the principles and protocols detailed herein are derived from extensive studies on analogous halo-indoles and nitroarenes. Each section is designed to provide not just a procedural outline, but also the underlying mechanistic rationale to empower researchers to optimize and troubleshoot these transformations.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C-3 position of the indole serves as a prime handle for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] This reaction is a robust method for creating biaryl and vinyl-indole structures.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often employed to promote the oxidative addition of the relatively less reactive aryl chloride and to facilitate the reductive elimination step.[2]
-
Base: The base plays a crucial role in activating the organoboron species to facilitate transmetalation to the palladium center.[1] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl or vinyl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Typical Reagents for Suzuki-Miyaura Coupling
| Component | Example | Typical Molar Ratio/Concentration |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-10 mol% |
| Ligand | SPhos, XPhos | 4-20 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equiv. |
| Boron Reagent | Aryl/Vinyl Boronic Acid | 1.2-1.5 equiv. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | 0.1 - 0.5 M |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Heck Reaction for Alkene Substitution
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a valuable route to 3-vinylindoles.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, often used in conjunction with phosphine ligands like triphenylphosphine (PPh₃) or more sterically demanding ligands for less reactive chlorides.[4]
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.
-
Alkene Partner: Alkenes bearing electron-withdrawing groups (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[3]
Generalized Protocol for Heck Reaction:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., DMF, acetonitrile) and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Heat the mixture (typically 80-140 °C) until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue via column chromatography.
Table 2: Typical Reagents for the Heck Reaction
| Component | Example | Typical Molar Ratio/Concentration |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | PPh₃, P(o-tolyl)₃ | 2-10 mol% |
| Base | Et₃N, K₂CO₃ | 2.0-3.0 equiv. |
| Alkene | Styrene, acrylates | 1.1-2.0 equiv. |
| Solvent | DMF, Acetonitrile, Toluene | 0.1 - 0.5 M |
Diagram 2: Heck Reaction Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a dual catalyst system of palladium and copper(I).
Causality Behind Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
-
Copper-Free Variants: To avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction, copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions.
Generalized Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Purge the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Typical Reagents for Sonogashira Coupling
| Component | Example | Typical Molar Ratio/Concentration |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | CuI | 2-10 mol% |
| Base | Et₃N, Diisopropylamine | 2.0-5.0 equiv. or as solvent |
| Alkyne | Phenylacetylene, Propyne | 1.1-1.5 equiv. |
| Solvent | THF, DMF, Et₃N | 0.1 - 0.5 M |
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[1][7] This method is invaluable for accessing 3-aminoindole derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve high yields, especially with less reactive aryl chlorides.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Generalized Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by column chromatography.
Table 4: Typical Reagents for Buchwald-Hartwig Amination
| Component | Example | Typical Molar Ratio/Concentration |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BINAP | 2-10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equiv. |
| Amine | Primary/secondary amines | 1.1-1.3 equiv. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M |
Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle.
Part 2: Nucleophilic Aromatic Substitution (SNA)
The strong electron-withdrawing effect of the nitro group at the C-4 position is expected to activate the C-3 position towards nucleophilic aromatic substitution (SNAr). This provides a palladium-free alternative for introducing heteroatom nucleophiles.
Causality Behind Experimental Choices:
-
Activation: The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.
-
Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines are suitable for this reaction.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and promote the reaction.
Generalized Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine, 1.1-2.0 equiv.). A base (e.g., K₂CO₃) may be needed if the free amine or thiol is used.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer to remove the solvent and any remaining base.
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
Table 5: Suitable Nucleophiles for SNAr
| Nucleophile Class | Example |
| Alkoxides | Sodium methoxide, Sodium ethoxide |
| Thiolates | Sodium thiophenoxide |
| Amines | Piperidine, Morpholine, Aniline |
Diagram 5: SNAr Mechanism
Caption: SNAr Mechanism via Meisenheimer Complex.
Part 3: Key Considerations and Experimental Workflow
Influence of the Indole N-H and 4-Nitro Group:
-
N-H Acidity: The indole N-H is weakly acidic and can be deprotonated by the strong bases used in many cross-coupling reactions. This can lead to side reactions or catalyst inhibition. N-protection (e.g., with a Boc or SEM group) may be necessary, especially for Suzuki and Sonogashira couplings.[3]
-
Nitro Group Reactivity: The nitro group is generally stable under palladium-catalyzed cross-coupling conditions. However, in the presence of strong reducing agents or certain catalytic systems, it can be reduced. For Buchwald-Hartwig amination of nitroarenes, the nitro group itself can sometimes be the coupling site.[9]
Experimental Workflow:
Diagram 6: General Experimental Workflow
Caption: General Workflow for Synthesis.
Conclusion and Safety Precautions
Safety: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be toxic and/or flammable. Consult the Safety Data Sheet (SDS) for all reagents before use. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Larock, R. C., & Yue, D. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Banerjee, A., et al. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. Organic Letters, 14(24), 6294–6297. [Link]
-
Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2353–2359. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Nakao, Y., et al. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]
-
Caddick, S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17445–17455. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
-
Migliorini, F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 15006–15024. [Link]
-
Tissot, M., et al. (2007). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Organic Letters, 9(15), 2851–2853. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-nitro-1H-indole in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of 3-chloro-4-nitro-1H-indole. This document outlines the synthesis, functionalization, and prospective utilization of this versatile heterocyclic compound in the development of advanced materials.
Introduction: The Potential of a Substituted Indole
The indole scaffold is a cornerstone in medicinal chemistry and has seen growing interest in material science due to its unique electronic and photophysical properties.[1][2] The strategic placement of substituents on the indole ring can dramatically alter these properties, opening avenues for the creation of novel functional materials. This compound is a particularly promising, yet underexplored, building block. The presence of an electron-withdrawing nitro group and a halogen atom at key positions suggests its utility in several advanced material applications, including conductive polymers, organic electronics, and nonlinear optical materials. This guide will explore these potential applications, providing both the theoretical framework and practical protocols to stimulate further research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in material science. The table below summarizes key properties.
| Property | Value | Significance in Material Science |
| Molecular Formula | C₈H₅ClN₂O₂ | Provides the elemental composition. |
| Molecular Weight | 196.59 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | Yellow solid | The color suggests conjugation and potential for dye applications. |
| Solubility | Generally soluble in organic solvents like DMSO, acetone, and ethanol. Low solubility in water.[3] | Crucial for solution-based processing and fabrication of thin films. |
| Electronic Properties | The nitro group is strongly electron-withdrawing, while the chloro group is weakly deactivating. This creates a polarized molecule with potential for interesting electronic and optical properties. | Influences its potential use in organic electronics and nonlinear optics. |
Application in Conductive Polymers
Polyindoles are a class of conductive polymers that have garnered interest for their thermal stability and redox activity.[2][4] The properties of polyindoles can be tuned by modifying the indole monomer. The chloro and nitro substituents on this compound are expected to influence the polymerization process and the final properties of the polymer, such as its conductivity and bandgap.
Rationale for Use as a Monomer
The indole ring can be polymerized through electrochemical or chemical oxidation.[2][5] The N-H proton can be removed, and radical cations can be formed on the indole ring, leading to chain propagation. The electron-withdrawing nature of the nitro group in this compound will likely increase the oxidation potential required for polymerization compared to unsubstituted indole. However, the resulting polymer is expected to have altered electronic properties, potentially leading to materials with tailored conductivity and stability.
Experimental Protocol: Electropolymerization
This protocol describes a general procedure for the electropolymerization of this compound to form a conductive polymer film on an electrode surface.
Materials:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve 10 mM of this compound in the electrolyte solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry. Scan the potential from 0 V to an appropriate upper limit (e.g., 1.5 - 2.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The exact potential range should be determined empirically by observing the oxidation peak of the monomer. A polymer film should deposit on the working electrode.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The resulting film can be characterized by techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
Expected Outcome: A colored, electroactive polymer film of poly(this compound) will be formed on the working electrode. The electrochemical and optical properties of the film can then be investigated to assess its potential for applications such as sensors or electrochromic devices.
Workflow for Electropolymerization of this compound
Caption: Workflow for the electropolymerization and characterization of poly(this compound).
Application in Organic Light-Emitting Diodes (OLEDs)
Indole derivatives have been investigated for their use in OLEDs, often as host materials or as components of charge-transporting layers.[3][6][7][8] The electron-deficient nature of the this compound core suggests its potential as an electron-transporting material or as a building block for bipolar host materials.
Rationale for Use in OLEDs
Efficient OLEDs require balanced injection and transport of electrons and holes.[3] Materials with electron-withdrawing groups, like the nitro group, can facilitate electron injection and transport. The chloro substituent can also influence the molecular packing and electronic properties. By incorporating this compound into larger molecular structures, it may be possible to create materials with suitable energy levels (HOMO/LUMO) for use in OLEDs.
Protocol: Synthesis of a Potential OLED Material via Suzuki Coupling
This protocol outlines the synthesis of a larger, more conjugated molecule derived from this compound, which could be investigated as an OLED material. This example uses a Suzuki coupling reaction to attach a phenyl group, a common step in building up OLED molecules.
Materials:
-
This compound (may require N-protection first, e.g., with a BOC group)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
N-Protection (if necessary): If the N-H of the indole is reactive under the coupling conditions, it should be protected. For example, react this compound with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP to form N-Boc-3-chloro-4-nitro-1H-indole.
-
Reaction Setup: In a round-bottom flask, combine the N-protected this compound (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If the indole was N-protected, the protecting group can be removed (e.g., using trifluoroacetic acid for a Boc group) to yield the final product.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry. Its photophysical and electrochemical properties can then be measured to evaluate its suitability for OLED applications.
Logical Flow for Synthesis of an OLED Precursor
Caption: Synthetic pathway for functionalizing this compound for potential OLED applications.
Application in Nonlinear Optical (NLO) Materials
Organic molecules with large hyperpolarizabilities are of interest for nonlinear optical (NLO) applications, such as in optical communications and data storage.[9][10] The combination of an electron-donating part (the indole ring) and a strong electron-withdrawing group (the nitro group) in a conjugated system can lead to significant NLO properties.[11][12][13]
Rationale for NLO Applications
The intramolecular charge transfer (ICT) from the indole moiety to the nitro group in this compound could result in a large dipole moment and first-order hyperpolarizability (β), which are key parameters for second-order NLO activity. Further functionalization to enhance this donor-pi-acceptor character can lead to materials with even stronger NLO responses.
Protocol: Synthesis of a Push-Pull NLO Chromophore
This protocol describes the synthesis of a push-pull system by introducing an electron-donating group at another position of the indole ring, which could enhance the NLO properties of the molecule.
Materials:
-
This compound
-
An electron-donating group precursor (e.g., a boronic acid or a stannane for cross-coupling at a different position, assuming prior functionalization of the indole ring)
-
Appropriate catalyst and reaction conditions for the chosen cross-coupling reaction (e.g., Stille or Suzuki coupling).
Procedure:
-
Functionalization of the Indole Ring: Introduce a reactive handle (e.g., a bromine or iodine atom) at a suitable position on the indole ring (e.g., C5 or C6) of this compound. This would likely require a multi-step synthesis starting from a differently substituted indole precursor.
-
Cross-Coupling Reaction: Perform a cross-coupling reaction between the halogenated this compound and a precursor of an electron-donating group (e.g., a dimethylaminophenyl boronic acid). The reaction conditions would be similar to the Suzuki coupling described in section 4.2.
-
Purification and Characterization: Purify the resulting push-pull molecule by column chromatography and characterize it using standard analytical techniques.
-
NLO Property Measurement: The NLO properties of the synthesized compound can be evaluated using techniques such as the Kurtz-Perry powder test for second-harmonic generation (SHG) or by hyper-Rayleigh scattering in solution.
Conclusion
This compound represents a promising, yet largely untapped, resource for the development of novel organic materials. Its unique substitution pattern provides a platform for creating conductive polymers with tailored properties, efficient materials for organic electronics, and potentially high-performance nonlinear optical chromophores. The protocols and rationales provided in these application notes are intended to serve as a starting point for further research and innovation in the application of this versatile indole derivative in material science.
References
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Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC. [Link]
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Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. Materials Advances (RSC Publishing). [Link]
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Synthesis and characterization of highly conductive poly(indole-4-aminoquinaldine) copolymer. Semantic Scholar. [Link]
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Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. ResearchGate. [Link]
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Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C (ACS Publications). [Link]
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The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. [Link]
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Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters (ACS Publications). [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry (ACS Publications). [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. [Link]
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Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate. [Link]
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This compound. MySkinRecipes. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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3-nitroaniline and 3-nitrophenol – A novel non linear optical material. JOAM. [Link]
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3-Chloro-1H-indole | C8H6ClN | CID 177790. PubChem. [Link]
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Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers (RSC Publishing). [Link]
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Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. PMC - NIH. [Link]
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Nonlinear optical responses of organic based indole derivative: an experimental and computational study. ResearchGate. [Link]
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Nonlinear optical responses of organic based indole derivative: an experimental and computational study. arXiv. [Link]
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Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]
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ORGANIC LIGHT-EMITTING DIODES. ResearchGate. [Link]
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High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. RSC Publishing. [Link]
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Organic Light-Emitting Diodes (OLEDS). ResearchGate. [Link]
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The Role of Halogen Bonding in Controlling Assembly and Organization of Cu(II)-Acac Based Coordination Complexes. MDPI. [Link]
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Organic Letters Ahead of Print. ACS Publications. [Link]
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Stimuli Responsive Materials Supported by Orthogonal Hydrogen and Halogen Bonding or I···Alkene Interaction. MDPI. [Link]
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Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. ResearchGate. [Link]
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Application Notes & Protocols: Leveraging 3-Chloro-4-nitro-1H-indole Derivatives for Advanced Click Chemistry Applications
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-4-nitro-1H-indole derivatives in Click Chemistry.
Authored by: A Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently connect molecular fragments is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, modular, stereospecific, and simple to perform in benign solvents, often water.[1][2] This philosophy has revolutionized how scientists approach the synthesis of complex functional molecules.[3][4] The cornerstone of this field is the azide-alkyne cycloaddition, which occurs in two primary forms: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]
Parallel to the development of these powerful ligation techniques is the continued appreciation for "privileged scaffolds" in medicinal chemistry—molecular frameworks that can bind to multiple, diverse biological targets. The indole nucleus stands out as one such scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[7][8] Its structural versatility and ability to participate in various biological interactions have made it a cornerstone in drug design.[9][10][11]
This guide focuses on the intersection of these two powerful fields: the application of a specifically functionalized indole, This compound , as a versatile precursor for creating advanced molecular probes and bioconjugates via click chemistry. We will explore the underlying chemical principles that make this derivative uniquely suited for this purpose and provide detailed protocols for its use in both CuAAC and SPAAC contexts.
Core Principle: Activating the Indole Scaffold for Click Chemistry
The choice of this compound is not arbitrary; its specific substitution pattern is engineered for reactivity. The true value of this scaffold lies in its potential to be readily converted into a click-ready partner, either an azide or an alkyne.
-
The Role of the 4-Nitro Group: The nitro group (-NO₂) at the 4-position is a potent electron-withdrawing group (EWG).[12] Through both inductive and resonance effects, it significantly reduces the electron density of the indole ring system. This electronic perturbation is critical, as it makes the C3 position more electrophilic and thus highly susceptible to nucleophilic substitution.[13][14]
-
The Role of the 3-Chloro Group: The chlorine atom at the C3 position serves as an excellent leaving group. The activation provided by the 4-nitro group facilitates the displacement of this chloride by a nucleophile.
This synergistic relationship allows for the efficient synthesis of 3-azido-4-nitro-1H-indole , the key intermediate for clicking onto alkyne-containing molecules. The azido group is installed with high efficiency, transforming the indole from a simple heterocyclic compound into a powerful molecular building block.
Caption: Synthetic routes to functionalize this compound.
Application Note 1: CuAAC Bioconjugation for Protein Labeling
Objective: To covalently attach the 3-azido-4-nitro-1H-indole probe to an alkyne-modified protein for downstream applications such as target identification or structural biology studies.
Causality Behind the Method: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the workhorse of click chemistry for in vitro applications.[4] It offers rapid reaction kinetics and exceptional specificity, forming a stable triazole linkage.[1] The protocol requires a source of Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (sodium ascorbate).[15] To prevent copper-mediated damage to the protein and enhance reaction efficiency, a copper-chelating ligand such as THPTA is essential.[16][17][18]
Caption: Experimental workflow for CuAAC protein conjugation.
Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general method for conjugating 3-azido-4-nitro-1H-indole to a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
3-azido-4-nitro-1H-indole (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in H₂O)
-
THPTA ligand (100 mM stock in H₂O)
-
Sodium Ascorbate (100 mM stock in H₂O, must be prepared fresh )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: In a microcentrifuge tube, add 500 µL of the 1 mg/mL alkyne-protein solution. This corresponds to a specific molar quantity based on the protein's molecular weight.
-
Ligand/Copper Premix: In a separate tube, premix the copper and ligand. Add 5 µL of 100 mM THPTA to 5 µL of 20 mM CuSO₄. Vortex briefly. The 5:1 ligand-to-copper ratio is crucial for protecting the protein.[17] Let this solution stand for 2 minutes.
-
Order of Addition (Critical): To the protein solution, add the reagents in the following order, mixing gently after each addition: a. Add 5-10 equivalents of the 3-azido-4-nitro-1H-indole stock solution relative to the molar amount of the protein. b. Add the 10 µL of the CuSO₄/THPTA premix.
-
Initiation: To initiate the click reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[16] The final concentration of ascorbate will be approximately 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours on a rotator. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
Purification: Remove the excess indole reagent and copper catalyst via dialysis against PBS or by using a desalting column.
-
Analysis: Confirm successful conjugation via SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 1-10 mg/mL | Ensures efficient reaction kinetics. |
| Indole-Azide Equiv. | 5-20 eq | A molar excess drives the reaction to completion. |
| [CuSO₄] Final | 50-250 µM | Catalytic amount; higher concentrations can cause protein precipitation. |
| Ligand:Copper Ratio | 5:1 | Protects the protein from oxidative damage and stabilizes Cu(I).[17] |
| [Ascorbate] Final | 1-5 mM | Sufficient to reduce Cu(II) to Cu(I) and maintain its reduced state. |
| Reaction Time | 1-4 hours | Typically sufficient for completion at room temperature. |
Application Note 2: SPAAC for Live-Cell Imaging
Objective: To visualize metabolically-labeled glycoproteins on the surface of living cells using a 3-azido-4-nitro-1H-indole probe, potentially coupled to a fluorophore.
Causality Behind the Method: For applications in living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[18][19] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently without any metal catalyst.[20][] The driving force for the reaction is the high ring strain of a cyclooctyne derivative (e.g., DBCO), which is first metabolically incorporated into cellular structures like glycans.[22][23] This makes SPAAC the ideal choice for labeling molecules in their native biological environment.[][24]
Caption: Bioorthogonal labeling pathway using SPAAC in living cells.
Protocol: SPAAC Labeling of Cell-Surface Glycans
This protocol describes the labeling of cells that have been metabolically engineered to express a strained alkyne on their surface. For visualization, this protocol assumes the use of a 3-azido-4-nitro-1H-indole that has been pre-conjugated to a fluorescent dye.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293) cultured in a glass-bottom dish.
-
Metabolic label (e.g., Ac₄ManN-DBCO) (25 mM stock in DMSO).
-
Fluorescent indole probe (e.g., Dye-linker-3-azido-4-nitro-1H-indole) (1 mM stock in DMSO).
-
Complete cell culture medium.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: To cells at ~70% confluency, add the metabolic label (Ac₄ManN-DBCO) to the culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 24-48 hours to allow for incorporation of the strained alkyne into cell-surface glycans.
-
Control Dish: A crucial control is to have a parallel dish of cells that are not treated with the metabolic label but are otherwise handled identically. This will account for any non-specific binding of the probe.
-
Probe Labeling: After the incubation period, gently aspirate the medium. Wash the cells twice with warm DPBS.
-
Add Probe: Add fresh, pre-warmed culture medium containing the fluorescent indole-azide probe at a final concentration of 5-10 µM.
-
Ligation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Aspirate the probe-containing medium and wash the cells three times with DPBS to remove any unbound probe.
-
Imaging: Add fresh DPBS or imaging buffer to the dish. Visualize the cellular fluorescence using a microscope with appropriate filter sets for the chosen dye. Compare the fluorescence of the labeled cells to the control (unlabeled) cells.
| Parameter | Recommended Value | Rationale |
| Cell Type | Adherent (HeLa, etc.) | Allows for easy washing and imaging. |
| Metabolic Label [C] | 25-100 µM | Balances efficient labeling with potential toxicity of the label. |
| Metabolic Incubation | 24-72 hours | Allows sufficient time for cellular uptake and processing. |
| Indole-Azide Probe [C] | 1-25 µM | Concentration should be optimized to maximize signal and minimize background. |
| Ligation Time | 30-90 min | SPAAC is typically rapid, allowing for short incubation times. |
Expert Insights & Troubleshooting
-
Solubility: The 4-nitro-1H-indole core is hydrophobic. Stock solutions should be made in an organic solvent like DMSO. When adding to aqueous buffers or media, ensure the final DMSO concentration is low (typically <1%) to avoid protein denaturation or cell toxicity.
-
Quenching Effects: The nitro group is a known fluorescence quencher. If developing a fluorescent probe based on this scaffold, the choice of fluorophore and the length/type of the linker between the indole and the dye are critical design parameters to minimize quenching and maximize signal.
-
Reaction Validation: Always run appropriate controls. For CuAAC, a reaction mixture without the copper catalyst should yield no product. For SPAAC in cells, cells not treated with the metabolic alkyne label should show minimal fluorescence. These controls are essential for validating that the observed signal is due to a specific click reaction.
References
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Di-Maro, S., et al. (2020). Biomedical Importance of Indoles. Molecules. Available at: [Link]
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Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
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Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH Public Access. Available at: [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
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Shi, Y., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Chemical Letters. Available at: [Link]
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Otero, N., et al. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
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Wikipedia. (2023). Bioorthogonal chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
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Ghafoor, S., et al. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Available at: [Link]
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ResearchGate. (2024). Synthesis of functionalized indoles. Available at: [Link]
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baseclick GmbH. Protocols. Available at: [Link]
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Wikipedia. (2024). Click chemistry. Available at: [Link]
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van der Vlist, J., et al. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. Available at: [Link]
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Wang, S., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
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Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Available at: [Link]
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Krall, N., et al. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC. Available at: [Link]
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Neochoritis, C. G., et al. (2018). Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. PubMed. Available at: [Link]
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Micikas, R. J., et al. (2022). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. Available at: [Link]
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Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. ACS Publications. Available at: [Link]
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van der Gracht, A. M. F., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. ResearchGate. Available at: [Link]
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- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 14. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 22. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 24. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-nitro-1H-indole
Introduction: Welcome to the technical support guide for the synthesis of 3-Chloro-4-nitro-1H-indole. This molecule is a valuable intermediate in medicinal chemistry and materials science, yet its synthesis can present challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during this synthetic procedure. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving and optimization.
Section 1: Synthesis Overview and Core Mechanism
The most direct and common route to this compound is the electrophilic chlorination of the 4-nitro-1H-indole precursor. The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for substitution due to its ability to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring.
The presence of the nitro group at the C4 position is a key consideration. As a strong electron-withdrawing group, it deactivates the benzene portion of the molecule towards electrophilic attack. However, its influence on the pyrrole ring is less pronounced, leaving the C3 position as the primary site of reactivity.
Caption: Electrophilic chlorination mechanism at the C3 position of 4-nitro-1H-indole.
Section 2: Baseline Experimental Protocol
This protocol provides a robust starting point for optimization. The principles described are designed to create a self-validating system where reaction progress can be clearly monitored.
Materials:
-
4-nitro-1H-indole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of substrate)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile Phase for TLC: e.g., 3:1 Hexanes:Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve 4-nitro-1H-indole in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and minimizing side-product formation.
-
Reagent Addition: Add NCS portion-wise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate prevents localized high concentrations of the chlorinating agent.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress every 30 minutes by TLC. The starting material should show a decreasing spot, while a new, typically lower Rf spot corresponding to the product should appear.
-
Quenching: Once the starting material is consumed (as judged by TLC, typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution. This neutralizes any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to yield the pure this compound.
Section 3: Troubleshooting Guide
This section addresses common issues in a direct question-and-answer format, focusing on root causes and actionable solutions.
Technical Support Center: Purification of 3-Chloro-4-nitro-1H-indole
Welcome to the technical support center for the purification of 3-Chloro-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing solutions grounded in chemical principles and extensive laboratory experience. Our goal is to empower you to achieve the highest possible purity for your downstream applications.
Core Concepts & Physical Data
Understanding the physicochemical properties of this compound is the foundation of any successful purification strategy. While specific experimental data for this exact isomer is not widely published, we can extrapolate from closely related isomers like 3-chloro-7-nitro-1H-indole to guide our approach.
| Property | Value / Expected Behavior | Significance for Purification |
| Molecular Formula | C₈H₅ClN₂O₂ | - |
| Molecular Weight | 196.59 g/mol [1] | Essential for calculating molarity and reaction stoichiometry. |
| Appearance | Expected to be a yellow solid[2] | The color intensity can be an initial, qualitative indicator of purity. Darker colors often suggest impurities. |
| Polarity | Moderately polar | The indole N-H, nitro group, and chloro substituent create a molecule with significant polarity, dictating its solubility and chromatographic behavior. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, THF) and poorly soluble in non-polar solvents (e.g., Hexane) and water. | This differential solubility is the key principle exploited in both recrystallization and column chromatography. |
| Stability | Nitro-aromatic compounds can be sensitive to heat and light. The indole nucleus can be susceptible to strong acids. | Purification conditions should be kept as mild as possible. Avoid prolonged heating and exposure to strong light. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: After my synthesis work-up, I obtained a dark, oily residue instead of the expected yellow solid. What went wrong?
A1: This is a common issue often referred to as "oiling out." It indicates that the compound has separated from the solution as a supercooled liquid rather than forming a crystalline solid.
-
Probable Cause 1: High Impurity Load. The presence of significant amounts of impurities, such as unreacted starting materials or reaction byproducts, can depress the melting point of your compound and inhibit crystal lattice formation.
-
Solution: Avoid direct crystallization of very crude material. First, attempt a rapid purification step. A silica gel "plug" filtration is an excellent choice. Dissolve the crude oil in a minimum amount of a moderately polar solvent (like dichloromethane or ethyl acetate), pass it through a short column of silica gel, and elute with the same solvent. This will remove highly polar baseline impurities and often provides material clean enough for successful recrystallization.
-
Probable Cause 2: Inappropriate Solvent Choice. If you attempted a recrystallization, the solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Re-evaluate your solvent system. If the compound is too soluble, you need to introduce an "anti-solvent" (a solvent in which your compound is insoluble, like hexane or water) to the solution of your compound in a good solvent (like ethanol or ethyl acetate).[3] Refer to the Recrystallization Protocol for a detailed guide on solvent screening.
Q2: I performed a recrystallization, but my yield is very low. How can I improve it?
A2: Low recovery is typically a result of using too much solvent or premature crystallization.
-
Probable Cause 1: Excessive Solvent Volume. The single most common error in recrystallization is using too much hot solvent to dissolve the crude product. Your compound has some finite solubility even in the cold solvent, and every excess milliliter will result in lost product.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture, waiting for it to boil before adding the next portion.[3]
-
Probable Cause 2: Crystals Formed in the Hot Solution. If you added an anti-solvent or if the solution cooled too quickly, product may have precipitated out while impurities were still dissolved, leading to its removal during hot filtration (if performed).
-
Solution: Ensure your filtration apparatus (funnel and flask) is pre-heated before filtering the hot solution to prevent premature crystallization. If using a solvent/anti-solvent system, ensure the solution is hot and clear before allowing it to cool.
Q3: My TLC analysis after column chromatography shows multiple spots in my "pure" fractions. Why didn't the separation work?
A3: This indicates poor resolution on the column, which can stem from several factors related to the setup and elution.
-
Probable Cause 1: Incorrect Eluent Polarity. If the eluent is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, compounds will remain adsorbed to the silica at the origin (low Rf values).
-
Solution: The ideal eluent system should place your target compound at an Rf of 0.25-0.35 on the TLC plate.[4] This provides the optimal balance between movement and interaction with the stationary phase for good separation. Systematically test solvent mixtures (e.g., Hexane/Ethyl Acetate) to find this ideal Rf before running the column.
-
Probable Cause 2: Poor Column Packing. Air bubbles, cracks, or uneven packing of the silica gel create channels where the solvent and your sample can travel unimpeded, completely ruining the separation.[5]
-
Solution: Pack the column carefully as a slurry ("wet loading").[5] Gently tap the column as you add the silica slurry to ensure an even, compact bed. Once packed, never let the solvent level drop below the top of the silica, as this will cause cracking.[5]
-
Probable Cause 3: Sample Overload. Applying too much crude material for the amount of silica used will result in broad, overlapping bands that are impossible to separate.
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, this ratio may need to be increased.
Frequently Asked Questions (FAQs)
Q: What is the best first-pass purification technique for this compound?
A: For most synthetic preparations, recrystallization is the preferred initial method. It is technically simpler, faster, and more scalable than chromatography. It is highly effective at removing small amounts of impurities from a solid product. If the product is an oil or extremely impure, column chromatography should be used first.
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for a moderately polar compound like this would be alcohols (isopropanol, ethanol), esters (ethyl acetate), or ketones (acetone). A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often very effective.[3] You can screen for solvents by placing a few milligrams of your crude product in several test tubes and adding ~0.5 mL of different solvents to see which ones fit the "sparingly soluble cold, very soluble hot" criteria.
Q: My compound appears to be degrading on the silica gel column. What can I do?
A: The indole nucleus can be sensitive to the acidic nature of standard silica gel.[4]
-
Solution 1: Deactivate the Silica. You can neutralize the silica gel by pre-treating it. Prepare your silica slurry in the chosen eluent, but add 1% triethylamine (Et₃N) to the solvent mixture. This will neutralize the acidic sites on the silica surface and can prevent the degradation of sensitive compounds.
-
Solution 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or switching to reverse-phase chromatography (C18 silica), although this will require developing a new, more polar eluent system (e.g., water/acetonitrile or water/methanol).[6]
Q: How can I confirm the purity of my final product?
A: A combination of methods is always best for a definitive assessment of purity.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Spectroscopic Analysis (NMR, MS): ¹H NMR is the gold standard. A pure sample will show clean signals corresponding to the structure with no unidentifiable peaks. Mass spectrometry will confirm that the major component has the correct molecular weight.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol uses a mixed-solvent system, a robust technique for purifying moderately polar organic compounds.
-
Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a funnel (with fluted filter paper) and quickly filter the hot solution to remove the solids. This step is only necessary if you observe particulates that do not dissolve upon heating.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring. The solution will become cloudy at the point of saturation. This is the "cloud point."
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of ~0.3.
-
Column Packing: Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel (50-100x the mass of your crude product) in the chosen eluent. Pour the slurry into the column, tapping gently to pack it evenly. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply this solution to the top of the silica gel bed.
-
Elution: Open the stopcock and begin to drain the eluent from the bottom, collecting it in fractions (e.g., test tubes). Continuously add fresh eluent to the top of the column, ensuring the solvent level never drops below the sand layer.[5] Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations & Workflows
Purification Strategy Decision Tree
This diagram outlines the logical process for selecting the appropriate purification technique based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
This diagram illustrates the key steps and considerations for a successful flash column chromatography experiment.
Caption: Step-by-step workflow for flash column chromatography.
References
-
PubChem. (n.d.). 3-chloro-7-nitro-1H-indole. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved January 2, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 2, 2026, from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 2, 2026, from [Link]
-
Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Research Square. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Retrieved January 2, 2026, from [Link]
-
Gribble, G. W., & Pelkey, E. T. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 3-Chloro-4-nitro-1H-indole
Welcome to the technical support guide for the synthesis of 3-Chloro-4-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing the indole scaffold. The synthesis of this particular molecule presents a unique set of challenges due to the sensitive nature of the indole ring system and the competing effects of the chloro- and nitro-substituents.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.
Section 1: Synthesis Overview & Key Challenges
The most logical and commonly employed synthetic route to this compound involves a two-step sequence starting from 1H-indole:
-
Electrophilic Chlorination: Introduction of a chlorine atom at the C3 position.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the 3-chloroindole intermediate.
Attempting to reverse this sequence (nitration followed by chlorination) is generally less effective. The initial nitration of indole predominantly yields 3-nitroindole, and the strong electron-withdrawing nature of the nitro group deactivates the ring, making a subsequent electrophilic chlorination challenging.
Core Synthetic Challenges:
-
Indole Ring Instability: The indole nucleus is electron-rich and highly susceptible to degradation and polymerization, especially under strong acidic conditions.[1]
-
Regiocontrol: Achieving selective substitution at the desired positions (C3 for chlorination, C4 for nitration) while avoiding the formation of other isomers is a primary hurdle.
-
Reagent Sensitivity: The choice of chlorinating and nitrating agents is critical. Harsh reagents can lead to decomposition, while overly mild reagents may result in low conversion.
Visualized Synthetic Workflow
Sources
Navigating the Synthesis of 3-Nitroindole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-nitroindole is a crucial step in the development of numerous pharmacologically active compounds. However, the inherent reactivity of the indole nucleus presents a unique set of challenges, often leading to suboptimal yields and complex product mixtures. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of this important transformation. We aim to equip you with the expertise to not only solve common issues but also to understand the underlying chemical principles for more robust and reproducible synthetic outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses the most common problems encountered during the synthesis of 3-nitroindole in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction resulted in a low yield or no desired product, and a significant amount of a dark, insoluble tar-like substance was formed. What went wrong?
Answer: This is a classic sign of acid-catalyzed polymerization of indole . The indole ring is highly susceptible to acidic conditions. Protonation at the C-3 position generates a reactive indoleninium cation, which can then act as an electrophile and attack another indole molecule, initiating a chain reaction that leads to polymer formation.[1]
Solutions:
-
Avoid Strong Acids: The use of strong acids like a mixture of nitric acid and sulfuric acid (H₂SO₄/HNO₃) is a primary cause of polymerization.[1] Whenever possible, opt for milder nitrating agents.
-
Employ Milder, Non-Acidic Nitrating Agents: Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or benzoyl nitrate offer a less aggressive approach to nitration.[2] More modern, non-acidic methods, like the use of tetramethylammonium nitrate with trifluoroacetic anhydride, have also been developed to circumvent this issue.[3][4][5][6]
-
Maintain Low Temperatures: Performing the reaction at low temperatures (e.g., -10 °C to 0 °C) can significantly slow down the rate of polymerization.
-
Utilize N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can reduce the susceptibility of the indole ring to acid-catalyzed degradation.[3][4][5][6]
Question 2: My reaction produced a mixture of nitroindoles, with significant amounts of dinitrated products. How can I improve the selectivity for 3-nitroindole?
Answer: The formation of dinitrated indoles, most commonly 3,5- and 3,6-dinitroindoles, is a frequent issue, particularly when using potent nitrating agents or when the reaction is allowed to proceed for too long.[7]
Solutions:
-
Control Stoichiometry: Carefully control the amount of the nitrating agent used. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will favor dinitration.
-
Switch to a Milder Nitrating Agent: As with polymerization, milder reagents like acetyl nitrate or benzoyl nitrate provide better control and favor mono-nitration.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration. Lowering the reaction temperature can also enhance selectivity for the mono-nitro product.
-
N-Protection Strategy: The use of an N-protecting group can modulate the reactivity of the indole ring and improve the selectivity for mono-nitration at the C-3 position.[8]
Question 3: Besides dinitration, I've isolated other mono-nitroindole isomers (e.g., 5-nitro-, 6-nitro-, or 7-nitroindole). How can I enhance the regioselectivity for the 3-position?
Answer: While the C-3 position of indole is the most electron-rich and therefore the most reactive towards electrophiles, the regioselectivity of nitration can be influenced by reaction conditions and the choice of nitrating agent. Harsher conditions can lead to nitration on the benzene ring.[9]
Solutions:
-
Mild Reaction Conditions are Key: For preferential C-3 nitration, employing milder reagents at low temperatures is crucial.
-
Choice of Nitrating Agent: Non-acidic methods, such as using tetramethylammonium nitrate and trifluoroacetic anhydride, have shown high regioselectivity for the 3-position.[3][4][5][6]
-
Consider the Starting Material: If a different regioisomer is desired, a direct nitration of indole may not be the optimal route. For instance, the synthesis of 7-nitroindole is often achieved through an indirect method involving the nitration of 1-acetylindoline-2-sulfonate.[9]
Question 4: My final product is difficult to purify due to persistent colored impurities. What is the source of this coloration and how can I remove it?
Answer: Colored impurities often arise from side reactions, including oxidation of the indole ring or the formation of nitroso compounds.
Solutions:
-
Ensure High Purity of Starting Materials: Use freshly purified indole and high-purity reagents and solvents.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by bubbling an inert gas (like nitrogen or argon) through it can minimize oxidation.
-
Purification Technique: Column chromatography on silica gel is the most common method for purifying 3-nitroindole. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[10]
-
Pro-Tip: If the product streaks on the silica gel TLC plate, adding a small amount of a neutralizer like triethylamine (1-3%) to the eluent can improve the separation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing 3-nitroindole?
There is no single "best" method, as the optimal choice depends on the specific substrate, available resources, and desired scale. Here is a comparative overview:
| Nitration Method | Nitrating Agent | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Classical (Mixed Acid) | HNO₃ / H₂SO₄ | Low temperature (0 to -10 °C) | Variable, often low | Inexpensive reagents | Prone to polymerization and dinitration, low regioselectivity |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Low temperature (0 to -10 °C) | Good to excellent | Milder than mixed acid, better selectivity | Acetyl nitrate is unstable and must be prepared in situ |
| N-Protected (Boc) with (NMe₄)NO₃ / TFAA | (NMe₄)NO₃ / (CF₃CO)₂O | 0-5 °C | Up to 97% for N-Boc-3-nitroindole[3][5] | High yield and regioselectivity, non-acidic | Requires N-protection and deprotection steps |
Q2: How do I prepare and handle acetyl nitrate safely?
Acetyl nitrate is a powerful nitrating agent but is thermally unstable and potentially explosive. It should always be prepared in situ at low temperatures and used immediately.
Protocol for in situ Generation of Acetyl Nitrate:
-
In a flask, cool acetic anhydride to below 10 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise while maintaining the low temperature.
-
The resulting solution of acetyl nitrate should be used without delay.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Use a blast shield for reactions involving the generation of acetyl nitrate.
-
Never store acetyl nitrate.
Q3: What is the mechanism of indole nitration?
The nitration of indole is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated from the nitrating agent. The electron-rich C-3 position of the indole ring attacks the nitronium ion, forming a resonance-stabilized intermediate (a sigma complex). A base then removes a proton from the C-3 position to restore aromaticity and yield 3-nitroindole.
Caption: Mechanism of Electrophilic Nitration of Indole.
Q4: How can I confirm the identity and purity of my 3-nitroindole product?
Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Pure 3-nitroindole has a reported melting point. Compare the experimental value with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra will show characteristic signals for the protons and carbons of the 3-nitroindole scaffold.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: What are the key considerations for scaling up the synthesis of 3-nitroindole?
-
Heat Transfer: Nitration reactions are often exothermic. Ensure efficient stirring and cooling to maintain temperature control, especially on a larger scale.
-
Reagent Addition: The dropwise addition of the nitrating agent is crucial to control the reaction rate and temperature.
-
Safety: The risks associated with handling strong acids and potentially explosive intermediates increase with scale. A thorough safety review is essential. The non-acidic method using tetramethylammonium nitrate and trifluoroacetic anhydride has been successfully scaled up to a 100g scale with a 91% yield of N-Boc-3-nitroindole, highlighting its potential for larger-scale synthesis.[3][5]
Experimental Protocols
Protocol 1: Nitration of N-Boc-Indole using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride [3][4][5][6]
This protocol offers a mild and highly regioselective method for the synthesis of N-Boc-3-nitroindole.
Materials:
-
N-Boc-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in acetonitrile (2 mL) to the cooled mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Caption: Workflow for the Non-Acidic Nitration of N-Boc-Indole.
References
- The investigation of acid effect on chemical polymerization of indole.
- Technical Support Center: Purification of Crude 3-Nitro-1H-Indole. Benchchem.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76.
- Kushwaha, D. Synthesis and Chemistry of Indole.
- SDS/MSDS - CAS:5007-21-6 - 1-Nitro-ethanone. XiXisys.
- Safety D
- Noland, W. E., Rush, K. R., & Smith, L. R. (1966). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 31(1), 65-69.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Scribd.
- Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 23, 6853-6887.
- Krisch, M. J., et al. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(4), 1846-1854.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Safety D
- Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C.
- Acetyl nitrate SDS, 591-09-3 Safety D
- Noland, W. E., Smith, L. R., & Johnson, D. C. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 28(8), 2262-2266.
- Synthetic Protocols for Aromatic Nitration: A Review.
- Technical Support Center: Improving Regioselectivity of Indole Nitr
- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
- Proposed reaction mechanism for the nitration/nitrosation of indoles.
- Radical synthesis of 3-nitroindoles (see Scheme 135).
- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122.
- Any advice on benzyl nitrate hazards?
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite.
- Safety D
- Regioselective Synthesis of 3-Nitroindoles Under N. Scribd.
- 3-nitro-1H-indole. PubChem.
- How can I select the solvent system for column chromatography?
- I.
- Synthesis of indoles. Organic Chemistry Portal.
- NMR STUDIES OF INDOLE.
- Solvent Systems for Silica Gel Column Chrom
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Benzoyl Nitr
- 5,7-DINITROINDOLE CAS#: 205873-59-2. ChemicalBook.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central.
- Benzoyl Peroxide.
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- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indoles
Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the functionalization and synthesis of substituted indoles. The indole scaffold is a cornerstone of medicinal chemistry, and precise control over substituent placement is paramount for modulating biological activity.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the causal mechanisms behind common regioselectivity challenges and provide field-proven, actionable solutions grounded in authoritative literature.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Indole Reactivity
This section addresses foundational concepts that govern where and why reactions occur on the indole ring.
Q1: What are the intrinsic factors that determine the regioselectivity of electrophilic substitution on an unsubstituted indole?
A1: The regioselectivity of electrophilic substitution on indole is a classic case of kinetic versus thermodynamic control.[1] The pyrrole ring is significantly more electron-rich and nucleophilic than the benzene ring.
-
C3-Position (Kinetic Product): The C3 position is the most nucleophilic and typically reacts fastest with electrophiles. This is because the Wheland intermediate formed by attack at C3 is the most stable, as the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. This is the kinetically favored pathway.[2]
-
C2-Position: While less nucleophilic than C3, the C2 position can be functionalized, often under conditions that allow for thermodynamic control or when the C3 position is blocked.
-
N1-Position (Nitrogen): The indole nitrogen (N-H) is acidic and can be deprotonated to form an indolyl anion. Alkylation, for instance, can occur at N1. Initial reaction at the N1 position can be kinetically preferred in some electrophilic additions, but this is often a reversible process, with the thermodynamically more stable C3-substituted product ultimately forming.[2]
-
Benzene Ring (C4-C7): These positions are far less reactive towards electrophiles compared to the pyrrole ring and typically require specialized strategies, such as directed C-H activation, to functionalize selectively.[3][4]
Q2: What is the difference between kinetic and thermodynamic control in the context of indole alkylation?
A2: This is a critical concept, especially when dealing with competing N-alkylation and C3-alkylation.
-
Kinetic Control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways. The product that forms fastest (i.e., has the lowest activation energy) will predominate.[5][6] For indole alkylation, C3-alkylation is often the kinetic product. These conditions typically involve lower temperatures and shorter reaction times.
-
Thermodynamic Control is established under conditions where the reaction is reversible. An equilibrium is established between starting materials, intermediates, and products. The final product ratio is determined by the relative stabilities of the products.[5][7] The N-alkylated indole is generally the more thermodynamically stable isomer. Therefore, higher temperatures and longer reaction times favor the N-substituted product.[8]
Part 2: Troubleshooting Guide - Common Regioselectivity Problems & Solutions
This section provides direct answers to specific experimental challenges.
Problem 1: My reaction yields a mixture of C2 and C3 substituted isomers during a direct C-H functionalization. How can I favor one over the other?
-
Probable Cause: The intrinsic reactivity of the indole C3 position often leads to it being the major product in many C-H functionalization reactions, such as oxidative Heck reactions.[9][10] Achieving C2 selectivity requires overriding this natural preference.
-
Suggested Solution: Catalyst and ligand selection is paramount for switching selectivity. The choice of the transition metal catalyst and, more importantly, the coordinating ligand can fundamentally alter the regioselectivity-determining step of the catalytic cycle.[9][11]
-
Explanation: In a Pd(II)-catalyzed oxidative Heck reaction, for example, C-H palladation typically occurs preferentially at the C3 position.[10] However, by designing specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, it is possible to switch the regioselectivity-determining step from C-H activation to a subsequent functionalization step, thereby favoring the C2 product.[11][12] This strategy represents a shift from controlling the initial C-H activation to controlling a later stage in the catalytic cycle.
-
Actionable Advice:
-
Screen a variety of ligands. Start with those known to influence regioselectivity in similar systems (e.g., pyridine-based, sulfoxide-based ligands).[11][13]
-
If C3-selectivity is desired and C2 is a byproduct, ensure that the reaction conditions are not inadvertently promoting a switch in the rate-determining step. Re-evaluate temperature, solvent, and additives.
-
Consider an alternative strategy using a removable directing group on the indole nitrogen to sterically block the C2 position if C3 is the exclusive target.
-
-
Problem 2: I'm observing poor regioselectivity in my Fischer indole synthesis using an unsymmetrical ketone. What can I do?
-
Probable Cause: The Fischer indole synthesis proceeds via an acid-catalyzed[3][3]-sigmatropic rearrangement of a phenylhydrazone intermediate.[14] With an unsymmetrical ketone, two different enamine tautomers can form, leading to two potential regioisomeric indole products. The final ratio is determined by the relative stability of the transition states for the sigmatropic rearrangement.[15][16]
-
Suggested Solution: The regiochemical outcome can be influenced by both the electronic properties of the ketone and the steric environment.
-
Electronic Effects: Electron-withdrawing groups on the ketone can destabilize the transition state that would lead to their attachment at the C2 position of the final indole, thus favoring the alternative isomer.[15][16]
-
Steric Hindrance: A bulkier substituent on the ketone will generally prefer to be at the C3 position of the resulting indole to minimize steric strain during the cyclization step.
-
Choice of Acid: While a broad range of Brønsted and Lewis acids can catalyze the reaction, the specific acid can influence the ratio of enamine intermediates and thus the final product ratio.[14][17]
-
Actionable Advice:
-
Modify the Substrate: If possible, increase the steric bulk on the side of the ketone you want to direct towards the C3 position.
-
Screen Acid Catalysts: Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and Brønsted acids (e.g., PPA, PTSA) to find the optimal conditions for your specific substrate.[17]
-
Alternative Synthesis: If regioselectivity remains poor, consider a different indole synthesis strategy that offers unambiguous regiocontrol, such as the Larock or Bartoli indole synthesis, where the substitution pattern is more defined by the starting materials.[18]
-
-
Workflow Diagram: Troubleshooting Poor Regioselectivity in Fischer Indole Synthesis
Caption: A decision workflow for addressing regioselectivity issues in the Fischer indole synthesis.
Problem 3: I need to functionalize the benzene ring of my indole (C4, C5, C6, or C7), but all reactions occur on the pyrrole ring.
-
Probable Cause: The high nucleophilicity of the C2/C3 positions of the pyrrole moiety makes direct functionalization of the benzenoid ring extremely challenging.[3][19] Standard electrophilic substitution is not a viable option.
-
Suggested Solution: Transition-metal-catalyzed C-H activation using a directing group (DG) is the most powerful and reliable strategy for achieving regiocontrol on the benzene ring.[4]
-
Explanation: A directing group is a functional group that is temporarily installed on the indole (usually at the N1 or C3 position). In the presence of a transition metal catalyst (e.g., Pd, Ru, Rh), the DG coordinates to the metal center, bringing it into close proximity with a specific C-H bond on the benzene ring. This chelation assistance facilitates selective C-H activation and subsequent functionalization at that site.[4][20] The directing group can then be removed.
-
Actionable Advice & Examples:
-
For C4/C5 Functionalization: A removable pivaloyl group at the C3 position can direct arylation to the C4 or C5 positions.[20] Similarly, a carbonyl group at C3 can direct diamidation to the C4 and C5 positions.[4][21]
-
For C7 Functionalization: A phosphinoyl[13] or pivaloyl[22][23] group on the indole nitrogen (N1) is highly effective at directing various C-H functionalization reactions (arylation, alkenylation) to the C7 position.
-
See Table 1 for a summary of common directing groups and their targeted positions.
-
-
Table 1: Common Directing Groups for Regiocontrolled Indole C-H Functionalization
| Directing Group Position | Directing Group Type | Target Position(s) | Metal Catalyst | Representative Reaction | Reference(s) |
| N1 | Pivaloyl (Piv) | C7 | Rhodium (Rh) | Alkenylation, Alkylation | [22][23] |
| N1 | Phosphinoyl (POPh₂) | C7 | Palladium (Pd) | Arylation | [13][19] |
| C3 | Pivaloyl (Piv) | C4, C5 | Palladium (Pd) | Arylation | [20] |
| C3 | Carbonyl (e.g., -CHO) | C4, C5 | Ruthenium (Ru) | Diamidation | [4][21] |
Part 3: Featured Protocol - Regioselective C7-Alkenylation of N-Pivaloylindole
This protocol is adapted from methodologies developed for rhodium-catalyzed C7-functionalization, a powerful technique for accessing previously difficult-to-synthesize indole derivatives.[22][23]
Objective: To perform a highly regioselective Heck-type alkenylation at the C7 position of an indole scaffold using a removable N-pivaloyl directing group.
Materials:
-
N-Pivaloylindole (Substrate)
-
Alkene (e.g., n-Butyl Acrylate)
-
[RhCp*Cl₂]₂ (Catalyst)
-
AgSbF₆ (Co-catalyst/Halide Scavenger)
-
Cu(OAc)₂·H₂O (Oxidant)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-pivaloylindole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (1.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M. Then, add the alkene coupling partner (e.g., n-butyl acrylate, 1.5 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material and the formation of a new, more polar spot.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the C7-alkenylated product.
-
Deprotection (Optional): The N-pivaloyl group can be removed under basic conditions (e.g., K₂CO₃ in MeOH/H₂O or NaOMe in MeOH) to yield the free N-H indole.
Diagram: Principle of a Directing Group Strategy
Caption: Chelation-assisted C-H activation at the C7 position using a directing group (DG).
References
- C7 Arylation of Indoles. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Jiao Research Group. Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Chem. Sci., 2020, 11, 11042-11054.
- Ishikawa, et al.
- Devkota, S., et al. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 2021, 12, 11427-11437.
- Devkota, S., et al. Ruthenium(ii)-catalyzed regioselective direct C4- And C5-diamidation of indoles and mechanistic studies.
- Wang, Y.-J., et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace, 2020.
- Yang, Y., et al. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 2017, 56(14), 3966-3971.
- Wang, Y.-J., et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 2020, 11, 11042-11054.
- Wang, Y.-J., et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Yang, Y., et al. Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 2015.
- Ma, D., et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
- Ma, D., et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. PubMed, 2016.
- Rzepa, H. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog, 2013.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Gong, L., et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 2017.
- BenchChem Technical Support Team.
- Cullen, J. Kinetic vs. Thermodynamic Control in Organic Reactions.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Gong, L., et al.
- Leach, A.G., et al. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 2003, 125(14), 4271-8.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- BenchChem Technical Support Team.
- Fischer indole synthesis. Wikipedia.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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- 20. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Chloro-4-nitro-1H-indole Production
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-nitro-1H-indole. This guide is designed for researchers, chemists, and process development professionals who are working with this critical synthetic intermediate. The indole scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable precursor for various therapeutic agents.[1] However, its synthesis presents distinct challenges, primarily centered on controlling regioselectivity during electrophilic substitution on the sensitive indole nucleus.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of heterocyclic chemistry. Our goal is to equip you with the expertise to anticipate and overcome common hurdles, ensuring a safe, efficient, and scalable production process.
Section 1: Synthesis Pathway Overview
The most direct and logical synthetic route to this compound involves a two-step electrophilic substitution sequence starting from indole. The foundational principle of indole reactivity dictates that the C3 position is the most nucleophilic and thus the most likely site for the initial electrophilic attack.[2]
-
Step 1: Electrophilic Chlorination. Indole is first chlorinated at its most reactive position (C3) to yield 3-Chloro-1H-indole.
-
Step 2: Electrophilic Nitration. The resulting 3-Chloro-1H-indole undergoes nitration. The substituent at C3 directs the incoming nitro group to the benzene ring, primarily at the C4 and C6 positions.
The principal challenge in this synthesis is controlling the regioselectivity of the second step and separating the desired this compound isomer from the undesired 3-chloro-6-nitro-1H-indole byproduct.
Caption: Proposed two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Chlorination of 1H-Indole
Question 1: My chlorination reaction shows low conversion, with a significant amount of starting material remaining. What is the cause?
Answer: Low conversion in the chlorination of indole is typically due to reagent quality, stoichiometry, or reaction conditions.
-
Causality & Explanation: N-Chlorosuccinimide (NCS) is the reagent of choice for its mildness and selectivity for the C3 position. However, NCS can degrade over time, especially if exposed to moisture, leading to a lower-than-expected amount of active chlorinating agent. Indole itself can be sensitive, and overly harsh conditions are not necessary for this transformation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified NCS. You can test for activity by dissolving a small amount in an acidified iodide solution; a dark brown color indicates the presence of active chlorine.
-
Control Stoichiometry: Use a slight excess of NCS (1.05-1.1 equivalents). While a large excess can drive the reaction, it significantly increases the risk of di-chlorination.
-
Optimize Temperature: The reaction is typically run at or below room temperature. If conversion is slow, allow the reaction to stir longer (monitor by TLC/HPLC) before considering a gentle increase in temperature (e.g., to 40 °C).
-
Question 2: I am observing the formation of significant byproducts, possibly di-chlorinated or polymeric materials. How can I prevent this?
Answer: The formation of multiple substitution products or polymers points to an overly reactive system. The indole nucleus is electron-rich and prone to over-reaction if conditions are not carefully controlled.
-
Causality & Explanation: Indole can react with the HCl generated in situ during the chlorination process, leading to acid-catalyzed polymerization. Furthermore, once the initial C3-chlorination occurs, the molecule is still active enough to undergo a second substitution under forcing conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C. This moderates the reaction rate and reduces side reactions.
-
Control Reagent Addition: Add the NCS portion-wise or as a solution via an addition funnel over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.[3]
-
Use a Non-Protic Solvent: Solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF) are preferred over alcohols, which can participate in side reactions.
-
Step 2: Nitration of 3-Chloro-1H-indole
Question 3: The primary issue in my nitration step is a poor isomer ratio, with a high percentage of the undesired 3-chloro-6-nitro-1H-indole. How can I improve the regioselectivity for the 4-nitro isomer?
Answer: This is the most critical challenge of the synthesis. The isomer ratio is governed by a combination of electronic and steric effects, and can be influenced by the reaction conditions. The 4-position is sterically more hindered than the 6-position, but kinetically, nitration can be directed there under the right conditions.
-
Causality & Explanation: The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution. The outcome is determined by the stability of the Wheland intermediate (σ-complex) formed upon attack of the nitronium ion (NO₂⁺).[4] Lower temperatures tend to favor the kinetically controlled product, which can sometimes be the more sterically hindered isomer.
-
Troubleshooting & Optimization Strategy:
-
Strict Temperature Control: Maintain the reaction temperature between -10 °C and 0 °C during the addition of the nitrating agent. This is the single most important parameter for improving the 4-nitro to 6-nitro ratio.
-
Choice of Nitrating Agent: A standard mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) is effective. Avoid using fuming nitric acid, as its high reactivity can lead to decreased selectivity and increased degradation.
-
Slow Addition: Add the 3-chloro-1H-indole substrate slowly to the pre-cooled nitrating mixture. This ensures that the substrate is always in the presence of a large excess of the nitrating agent at a controlled temperature, which can improve selectivity.
-
Consider Alternative Systems (Advanced): For process optimization, exploring shape-selective catalysts like zeolites may offer a path to higher para-selectivity, although this requires significant development.[5]
-
Caption: Decision tree for troubleshooting poor nitration regioselectivity.
Question 4: My nitration reaction is turning very dark, and the final yield is low after workup. What is causing this degradation?
Answer: Indoles are sensitive to strong acids and oxidizing conditions, both of which are present during nitration. Significant color change and low yield indicate substrate or product degradation.
-
Causality & Explanation: The combination of concentrated sulfuric acid and a nitrate source is a powerful oxidizing mixture. The indole ring, particularly the electron-rich pyrrole moiety, can be easily oxidized and degraded under these conditions, especially if the temperature is not rigorously controlled.
-
Troubleshooting Steps:
-
Pre-cool the Acid: Ensure the sulfuric acid is thoroughly cooled to the target temperature (e.g., -5 °C) before any other reagent is added.
-
Minimize Reaction Time: As soon as monitoring (TLC or HPLC) indicates the consumption of the starting material, quench the reaction immediately by pouring it carefully onto crushed ice. Over-extending the reaction time will only lead to more degradation.
-
Ensure Anhydrous Conditions (Initially): Water can affect the concentration of the nitrating species. Use concentrated (98%) sulfuric acid.
-
Purification
Question 5: I am struggling to separate the 4-nitro and 6-nitro isomers using column chromatography. Do you have any recommendations?
Answer: The separation of these isomers is often challenging due to their similar polarities. Success depends on optimizing the chromatography conditions.
-
Causality & Explanation: Positional isomers often have very similar physical properties, making them difficult to separate. The choice of stationary phase and mobile phase is critical to exploit subtle differences in their interaction with the silica gel.
-
Troubleshooting Steps:
-
Use High-Quality Silica: Employ silica gel with a small particle size (e.g., 40-63 µm) for higher resolution.
-
Optimize the Mobile Phase: A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Start with a low polarity eluent and increase the polarity very slowly. Isocratic elution with a finely tuned solvent mixture may also be effective.
-
Fractional Crystallization: Before resorting to chromatography on a large scale, attempt fractional crystallization from various solvents (e.g., ethanol, isopropanol, acetonitrile).[6] The isomers may have different solubilities, allowing one to crystallize out preferentially.
-
Sample Loading: For chromatography, ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica is often the best technique.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the proposed route chlorination followed by nitration? Why not nitrate indole first? A: Electrophilic attack on the unsubstituted indole ring occurs almost exclusively at the C3 position.[2] Nitrating first would yield 3-nitro-1H-indole. The nitro group is a very strong electron-withdrawing group, which deactivates the entire ring system, particularly the pyrrole ring, to further electrophilic attack. Attempting to chlorinate 3-nitroindole would be extremely difficult and would likely require harsh conditions that would degrade the molecule. Chlorinating first places a less-deactivating group at C3, which then directs the subsequent nitration to the benzene ring.
Q2: Is it necessary to protect the indole nitrogen with a group like Boc or Tosyl? A: N-protection is a common strategy in indole chemistry but may not be necessary here.
-
Pros: Protection prevents potential side reactions at the nitrogen (N-chlorination or N-nitration) and can improve the solubility of intermediates. It can sometimes influence regioselectivity in the benzene ring.
-
Cons: It adds two steps to the overall synthesis (protection and deprotection), increasing cost and reducing overall yield.
-
Recommendation: For initial lab-scale and scale-up attempts, the direct, unprotected route is often preferred for its efficiency. If side reactions at the nitrogen or intractable purification issues become significant, then an N-protection strategy should be evaluated. A recent scalable synthesis of 3-nitroindoles successfully used an N-Boc protecting group.[7][8]
Q3: What analytical methods are best for monitoring these reactions? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products. Use a UV lamp for visualization.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is ideal for tracking the conversion and, crucially, for determining the ratio of 4-nitro to 6-nitro isomers in the crude product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final products. The aromatic protons of the 4-nitro and 6-nitro isomers will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and quantification of the isomer ratio in the purified material.
Q4: What are the most critical safety considerations when scaling up this process? A: Both steps have significant safety implications that are magnified on scale.
-
Exotherm Control: The nitration step is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, creating a serious hazard. Ensure the reactor has adequate cooling capacity, and always add reagents slowly and in a controlled manner. A process safety review should be conducted before any large-scale run.
-
Handling of Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is used. Work in a well-ventilated fume hood.
-
Quenching Procedure: The quenching of the nitration reaction by adding the acid mixture to ice/water is also highly exothermic. This must be done slowly and with vigorous stirring to dissipate the heat effectively.
Section 4: Experimental Protocols
Disclaimer: These protocols are intended as a guide for trained professional chemists. All reactions should be performed in a suitable fume hood with appropriate PPE.
Protocol 1: Synthesis of 3-Chloro-1H-indole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1H-indole (1.0 eq).
-
Dissolution: Dissolve the indole in acetonitrile (approx. 10 mL per gram of indole).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution in small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting indole spot is consumed.
-
Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 3-Chloro-1H-indole is often a solid and can be used in the next step without further purification if purity is >95% by HPLC.
Protocol 2: Nitration of 3-Chloro-1H-indole
-
Setup: In a separate, dry, three-neck flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (98%, approx. 5 mL per gram of substrate).
-
Cooling: Cool the sulfuric acid to -10 °C using a dry ice/acetone bath.
-
Nitrating Agent: Slowly add powdered potassium nitrate (KNO₃) (1.1 eq) to the cold sulfuric acid. Stir until it dissolves completely, maintaining the temperature below 0 °C.
-
Substrate Addition: Dissolve the crude 3-Chloro-1H-indole (1.0 eq) from the previous step in a minimum amount of concentrated sulfuric acid and add it to the addition funnel. Add this solution dropwise to the nitrating mixture over 45-60 minutes, ensuring the internal temperature is strictly maintained between -10 °C and -5 °C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC/HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture very slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude solid product under vacuum. This material will be a mixture of 4-nitro and 6-nitro isomers.
Section 5: Data Summary
The following table provides representative data for the critical nitration step. Actual results will vary based on specific lab conditions and scale.
| Parameter | Condition / Reagent | Typical Result / Observation | Rationale & Key Insight |
| Substrate | 3-Chloro-1H-indole | - | Starting material for the key transformation. |
| Nitrating System | KNO₃ / conc. H₂SO₄ | Provides the NO₂⁺ electrophile. | A standard, effective, and controllable system for scale-up. |
| Stoichiometry | 1.1 eq. KNO₃ | ~90-95% conversion | A slight excess ensures complete reaction without excessive oxidizing conditions. |
| Temperature | -10 °C to -5 °C | 4-nitro:6-nitro ratio of ~3:1 to 5:1 | This is the most critical parameter for regioselectivity. Lower temperatures favor the desired 4-nitro isomer. |
| Reaction Time | 1-2 hours | Avoids product degradation. | Prolonged exposure to the strong acid medium degrades the indole ring. Monitor closely. |
| Crude Yield | 85-95% | Mixture of isomers | High mass recovery is typical before purification. |
| Purification | Column Chromatography | Pure 4-nitro isomer obtained | Separation is challenging but achievable with an optimized Hex/EtOAc or Hex/DCM gradient. |
| Final Yield | 40-60% (of 4-nitro isomer) | Depends on isomer ratio and purification efficiency. | The final isolated yield is highly dependent on successful separation from the 6-nitro isomer. |
References
-
Yuan, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581–26586. [Link]
-
ResearchGate. (2023). Scale-up reaction and synthetic application. [Link]
-
Cebrián-Torreblanca, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5633. [Link]
-
ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. IARC Scientific Publications, (74), 185-192. [Link]
-
Yuan, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of indoles. [Link]
-
De Rosa, M., & Alonso, J. L. T. (1985). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (1987). 4-nitroindole. [Link]
- Google Patents. (1991). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.
-
Yuan, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Wang, K., et al. (2022). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering. [Link]
-
Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Catalysis Science & Technology. [Link]
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Politzer, P., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29, 615-625. [Link]
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Stability issues of 3-Chloro-4-nitro-1H-indole under different reaction conditions
Welcome to the dedicated technical support guide for 3-Chloro-4-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet sensitive heterocyclic building block. Our goal is to provide you with in-depth, field-tested insights to anticipate and resolve stability challenges, ensuring the success and reproducibility of your experiments.
The unique electronic architecture of this compound—featuring an electron-rich pyrrole ring fused to a benzene ring bearing two potent electron-withdrawing groups—imparts a complex reactivity profile. Understanding these nuances is the key to mastering its application. This guide is structured into a direct troubleshooting section for immediate problem-solving and a broader FAQ section for proactive experimental design.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental observations and provides causal explanations along with validated protocols to mitigate the issues.
Q1: My reaction mixture turned dark brown or black after adding a base. What is causing this decomposition?
This is the most frequently encountered issue. The rapid color change indicates the formation of complex, likely polymeric, side products resulting from the compound's instability under basic conditions.
Causality Explained:
The combination of the C4-nitro and C3-chloro groups significantly increases the acidity of the N-H proton on the indole ring compared to unsubstituted indole. The addition of a base, particularly a strong one, readily deprotonates the nitrogen to form an indolide anion. While this anion is a key intermediate for N-alkylation reactions, it is also highly reactive and susceptible to degradation through two primary pathways:
-
Oxidative Decomposition: The electron-rich anion can be rapidly oxidized by atmospheric oxygen, initiating a cascade of radical reactions that lead to dark, intractable tars.
-
Uncontrolled Polymerization: The anion can act as a nucleophile, attacking another molecule of the starting material or other electrophilic species in the reaction, leading to polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-induced decomposition.
Q2: I'm attempting a nucleophilic substitution, but my yields are low and I observe multiple unidentified products. What are the likely side reactions?
While the structure seems primed for Nucleophilic Aromatic Substitution (SNAr), its reactivity is complex. The indole core presents multiple reactive sites.
Causality Explained:
The electron-withdrawing nitro group activates the benzene ring for SNAr. However, the chloro group is at the C3 position of the pyrrole ring, not the activated benzene ring. Nucleophilic attack can occur at several positions:
-
Desired Reaction (C4-Substitution): While less common, under certain conditions, the chlorine at C4 could be substituted.
-
Competing SNAr (H-Substitution): The nitro group activates the C5 and C7 positions on the benzene ring towards nucleophilic attack, potentially leading to substitution of a hydrogen atom, especially under oxidative conditions.[1]
-
Reaction at the Nitro Group: Strong nucleophiles can directly attack the electron-deficient nitro group.
-
Reaction at C2: After N-deprotonation, the C2 position can become susceptible to certain electrophiles or undergo rearrangement.
Recommended Mitigation Strategies:
-
Protect the Indole Nitrogen: This is the most critical step. Using a protecting group like Phenylsulfonyl (SO2Ph) or Boc prevents N-deprotonation and its associated side reactions.[2]
-
Choice of Nucleophile and Conditions: Softer nucleophiles (e.g., thiols) are often more successful than harder ones (e.g., alkoxides).
-
Catalysis: For substitutions at the chloro-position, consider transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig for amines, Suzuki for boronic acids) which follow a different mechanism than SNAr.
Experimental Protocol: N-Protection with Phenylsulfonyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under a nitrogen atmosphere.
-
Stir for 30 minutes at 0°C. The solution may darken, which is expected.
-
Slowly add a solution of Phenylsulfonyl Chloride (PhSO2Cl, 1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting N-protected indole by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Q3: My attempt to reduce the nitro group resulted in a complex mixture and loss of the chloro-substituent. How can I achieve selective reduction?
The nitro group is readily reducible, but many standard reduction conditions are incompatible with the sensitive indole core and the halogen substituent.
Causality Explained:
-
Harsh Acidic Conditions (e.g., SnCl2/HCl, Fe/HCl): The strongly acidic environment can cause the electron-rich indole ring to polymerize.
-
Hydride Reagents (e.g., LiAlH4): These powerful reducing agents are generally not selective and can reduce the indole ring itself or cause reductive dehalogenation (loss of the chloro group).
-
Catalytic Hydrogenation (High Pressure H2/Pd-C): While effective for nitro reduction, this method often leads to competitive hydrodechlorination, especially with palladium catalysts.
Recommended Protocol for Selective Nitro Reduction:
Transfer hydrogenation is an excellent method for selectively reducing the nitro group under mild, near-neutral conditions.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol or Methanol (approx. 0.05 M).
-
Add Palladium on Carbon (10% Pd/C, 0.1 eq by weight).
-
Add Ammonium Formate (HCOONH4, 5-10 eq) in one portion.
-
Heat the mixture to a gentle reflux (typically 60-80°C) and monitor the reaction closely by TLC. The reaction is often complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (Methanol or Ethyl Acetate).
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The crude 3-chloro-1H-indol-4-amine can be purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential decomposition pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents slow oxidation and reaction with atmospheric moisture. |
| Light | Protect from light using an amber vial or by wrapping the container.[3] | Nitroaromatic compounds can be photolabile. |
| Container | Tightly sealed, airtight container. | Prevents exposure to air and moisture. |
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves and safety glasses.[4] Avoid creating dust.
Q2: Which common lab solvents are compatible with this compound?
Solvent choice can significantly impact stability, especially during reactions or for long-term storage in solution.
| Solvent Class | Examples | Compatibility & Notes |
| Polar Aprotic | THF, Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Good. Generally the best choice for reactions. They provide good solubility without reactive protons. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Use with caution. Good for dissolving the compound for analysis (TLC, NMR), but can act as nucleophiles under basic conditions or promote degradation over time. |
| Non-Polar | Hexanes, Toluene | Poor solubility. Useful as anti-solvents for crystallization or as part of a solvent system in chromatography. |
| Aqueous | Water | Very poor solubility and stability. [5] The compound is prone to decomposition in aqueous media, especially if not at a neutral pH. |
Q3: What are the primary chemical instability points of the molecule?
Understanding the molecule's reactive sites is key to predicting and preventing unwanted side reactions.
Caption: Key reactive sites and instability points of this compound.
References
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . RSC Advances. (2023). Available from: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . ResearchGate. Available from: [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches . RSC Advances. (2025). Available from: [Link]
-
3-Chloro-4'-nitroaniline - Solubility of Things . Solubility of Things. Available from: [Link]
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole . PubMed. Available from: [Link]
-
Synthesis and Reactions of N-Protected 3-Nitroindoles . ResearchGate. Available from: [Link]
-
Which reducing agent can be used to selectively reduce nitriles in the presence of nitro functional groups? . ResearchGate. Available from: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . Molecules. (2020). Available from: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . RSC Publishing. (2023). Available from: [Link]
Sources
Technical Support Center: Navigating By-Product Formation in Reactions of 3-Chloro-4-nitro-1H-indole
Welcome to the technical support center dedicated to providing in-depth guidance on handling reactions involving 3-chloro-4-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but often challenging reagent. Here, we will dissect common issues related to by-product formation, offering troubleshooting strategies and detailed protocols to enhance reaction specificity and yield.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable starting material in synthetic organic chemistry, primarily due to its bifunctional nature. The electron-withdrawing nitro group at the 4-position significantly influences the electron density of the indole ring, while the chloro group at the 3-position provides a handle for various substitution reactions. However, this inherent reactivity can also lead to a variety of undesired side reactions and by-products. This guide will help you anticipate and mitigate these challenges.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Formation of Dimeric or Polymeric By-products
Q: My reaction mixture shows a significant amount of high molecular weight, insoluble material, and my TLC plate has a streak from the baseline. What is happening?
A: This is a classic sign of dimerization or polymerization. The indole nucleus, particularly at the C3 position, is susceptible to self-condensation, especially under acidic conditions. The electron-deficient nature of the this compound can exacerbate this issue.
Causality:
-
Acid-Catalyzed Self-Condensation: Protic or Lewis acids can activate the indole ring, leading to electrophilic attack of one indole molecule on another.
-
High Reaction Concentrations: Increased proximity of reactant molecules favors intermolecular reactions.
-
Elevated Temperatures: Higher temperatures can provide the activation energy for undesired polymerization pathways.
Solutions:
-
Control of Acidity: If your reaction requires acidic conditions, consider using a milder acid or a buffered system. For reactions that do not require acid, ensure your starting materials and solvents are free from acidic impurities.
-
Gradual Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to favor the desired kinetic product over thermodynamically favored, but undesired, polymeric by-products.[1]
Experimental Protocol: Minimizing Polymerization in a Representative Reaction
This protocol outlines a general approach to a substitution reaction where polymerization is a concern.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[1]
-
Solvent and Reagent Purity: Use dry, freshly distilled solvents. Ensure the purity of all starting materials.[1]
-
Temperature Control: Cool the reaction vessel to 0 °C in an ice bath.
-
Slow Addition: Dissolve the this compound in a suitable dry solvent and add it dropwise to the reaction mixture containing the other reagents over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, quench it promptly by adding a suitable reagent (e.g., cold water or a buffered solution) to stop the reaction and prevent further by-product formation.
Issue 2: Unintended Nucleophilic Substitution at the 4-Position (Displacement of the Nitro Group)
Q: I am attempting a nucleophilic substitution at the 3-position, but I am observing a by-product where the nitro group has been displaced. Why is this happening?
A: While the chloro group at the 3-position is a leaving group, the nitro group at the 4-position can also be susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong, soft nucleophiles or under forcing conditions.
Causality:
-
Activation by the Chloro Group: The electron-withdrawing nature of the chloro group can activate the 4-position towards nucleophilic attack.
-
Strong Nucleophiles: Potent nucleophiles, especially those that are soft and polarizable (e.g., thiolates), can attack the electron-deficient carbon bearing the nitro group.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically stable product, which may be the result of nitro group displacement.
Solutions:
-
Choice of Nucleophile: If possible, use a less aggressive nucleophile.
-
Temperature and Time Optimization: Conduct the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the undesired by-product.
-
Protecting Groups: In some cases, temporary modification of the indole nitrogen with a suitable protecting group can alter the electronic properties of the ring and disfavor attack at the 4-position.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: A decision-making workflow for troubleshooting unintended nucleophilic substitution at the 4-position.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am planning a Fischer indole synthesis to prepare a derivative of this compound. What are the potential pitfalls regarding by-product formation?
A1: The Fischer indole synthesis is a powerful tool, but when dealing with substituted phenylhydrazines and unsymmetrical ketones, several by-products can arise.[2][3]
-
Regioisomers: If you use an unsymmetrical ketone, you can get two different regioisomers. The regiochemical outcome is influenced by the acidity of the medium and steric factors.[4]
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone or enamine intermediate stage, especially if the reaction conditions are not optimal.
-
Side Reactions of the Nitro Group: The strongly acidic conditions often employed in the Fischer indole synthesis can lead to side reactions involving the nitro group.
To mitigate these issues, careful selection of the acid catalyst (Brønsted vs. Lewis acids) and optimization of the reaction temperature are crucial.[3][4]
Q2: Can electrophilic substitution occur at other positions on the this compound ring?
A2: The indole ring is generally electron-rich and prone to electrophilic substitution, typically at the C3 position. However, in this compound, the C3 position is already substituted. The strong deactivating effect of the nitro group at C4 and the chloro group at C3 will significantly reduce the reactivity of the benzene portion of the indole ring towards electrophilic attack. Electrophilic substitution, if it occurs, would likely be forced and may lead to a mixture of products at the 5, 6, or 7 positions, with the 6-position being the most probable site due to the directing effects of the indole nitrogen and the deactivating groups. However, harsh conditions may lead to degradation of the starting material.
Q3: What is "ipso-substitution" and how is it relevant to this compound?
A3: Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring.[5] In the context of this compound, if a reaction is performed with a strong electrophile, it is possible for the chloro group at the 3-position to be displaced. For example, nitration of 3-substituted indoles can lead to the formation of 3-nitroindole through an electrophilic ipso-substitution mechanism where the existing substituent at the 3-position is the leaving group.[6]
Reaction Mechanism: Electrophilic Ipso-Substitution at C3
Sources
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for 3-Chloro-4-nitro-1H-indole Derivatization
Welcome to the technical support resource for the derivatization of 3-chloro-4-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile heterocyclic scaffold. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction parameters, enabling you to troubleshoot common issues and rationally optimize your synthetic routes. The insights provided herein are synthesized from established literature and practical field experience.
Part 1: Foundational Principles & General Optimization Strategy
Before delving into specific reaction types, it's crucial to establish a systematic approach to optimization. The derivatization of this compound presents several key challenges: regioselectivity (N-1 vs. N-2), chemoselectivity (reactivity of the C3-Cl bond vs. the nitro group), and the inherent electron-deficient nature of the indole ring system.
A logical workflow is paramount for efficient optimization. The following diagram outlines a general strategy for tackling a new derivatization.
Caption: Competing pathways in indole N-alkylation.
Q2: My reaction is sluggish, and I have significant starting material left even after prolonged reaction times. What should I do?
A: This points to insufficient reactivity in your system. Several factors could be at play:
-
Causality: The reaction rate depends on the nucleophilicity of the indole anion, the electrophilicity of the alkylating agent, and the reaction temperature.
-
Troubleshooting Steps:
-
Base Strength: Ensure your base is strong enough. If K₂CO₃ isn't working, move to NaH or LiHMDS. Ensure your base is fresh and hasn't been deactivated by atmospheric moisture.
-
Leaving Group: The leaving group on your electrophile is critical. The general reactivity trend is I > OTf > Br > Cl. If you are using an alkyl chloride, consider converting it to the bromide or iodide via a Finkelstein reaction to accelerate the Sₙ2 displacement.
-
Temperature: While room temperature is a good starting point, gently heating the reaction to 40-60 °C can significantly increase the rate. Monitor by TLC to avoid byproduct formation at higher temperatures.
-
Additives: For difficult alkylations, catalytic amounts of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction by in-situ conversion of the alkyl chloride/bromide to the more reactive alkyl iodide.
-
Protocol: N-1 Benzylation of this compound
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF or THF to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LCMS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: C-3 Position Cross-Coupling Reactions
The C3-chloro substituent is a prime handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. [1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of an arylboronic acid at the C-3 position is giving low yields, with significant starting material recovery and some protodeboronation of my boronic acid.
A: This is a common issue in Suzuki couplings, especially with electron-deficient or sterically hindered substrates. [3][4]The problem lies in the efficiency of the catalytic cycle, particularly the transmetalation step.
-
Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. [2][5]A slow transmetalation step allows competing side reactions, like protodeboronation (reaction of the boronic acid with trace water or base), to consume your coupling partner. The choice of base, solvent, and ligand is critical to facilitate a rapid and efficient transmetalation.
-
Troubleshooting Steps:
-
Ligand Choice: The ligand is key. For challenging couplings involving chloroarenes, electron-rich, bulky biarylphosphine ligands like SPhos or XPhos are often superior to traditional ligands like PPh₃. [3]They promote faster oxidative addition and reductive elimination.
-
Palladium Pre-catalyst: Use a modern pre-catalyst, such as an SPhos or XPhos palladacycle (e.g., G2, G3, or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand. [3] 3. Base and Solvent System: A strong base is required. K₃PO₄ is often more effective than K₂CO₃. [3]The solvent system must solubilize the reagents but also facilitate the reaction. A mixture of a non-polar solvent like dioxane or toluene with water (e.g., 4:1) is a standard starting point. [3] 4. Reagent Quality: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which are often less reactive. Also, ensure your solvents are rigorously deoxygenated by sparging with argon or nitrogen before use to prevent catalyst degradation.
-
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Q2: What are the key differences in optimizing a Sonogashira coupling versus a Suzuki coupling at the C-3 position?
A: While both are palladium-catalyzed cross-couplings, the Sonogashira has unique requirements.
-
Co-catalyst: The classic Sonogashira reaction requires a copper(I) co-catalyst (typically CuI). [1][6]The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. This adds a layer of complexity, as copper can also promote the homocoupling of the alkyne (Glaser coupling) to form diynes.
-
Base: The Sonogashira reaction requires an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). [6]The base serves not only to neutralize the HX generated but also as the solvent in many cases. It must be anhydrous and free of primary/secondary amine impurities.
-
Atmosphere: Both reactions require an inert atmosphere, but it is especially critical for the Sonogashira to prevent oxidative homocoupling of the alkyne.
-
Copper-Free Variants: To avoid issues with homocoupling and copper toxicity, copper-free Sonogashira protocols have been developed. These typically require stronger bases and specific ligand systems to facilitate direct transmetalation of the alkyne to the palladium center. [6]
Comparative Table: Suzuki vs. Sonogashira Conditions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron species (e.g., boronic acid) | Terminal Alkyne |
| Catalyst System | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂) |
| Co-catalyst | None | Copper(I) salt (e.g., CuI) |
| Ligand | Phosphines (PPh₃, SPhos, XPhos) [3] | Phosphines (PPh₃) |
| Base | Inorganic (K₃PO₄, K₂CO₃, Cs₂CO₃) [3] | Organic Amine (TEA, DIPEA) [6] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Amine base itself, THF, DMF |
| Key Side Reaction | Protodeboronation | Alkyne Homocoupling (Glaser) |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling
-
Setup: To a vial, add N-protected this compound (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-G3, 2 mol%).
-
Atmosphere: Seal the vial, then evacuate and backfill with argon three times.
-
Solvent: Add deoxygenated 1,4-dioxane and deoxygenated water (4:1 ratio) to create a 0.1 M solution.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor by LCMS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask, add N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagents: Add anhydrous THF and triethylamine (2:1 ratio). Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50 °C for 6-18 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Part 4: Reduction of the Nitro Group
The final common transformation is the reduction of the 4-nitro group to the corresponding 4-aminoindole, a crucial intermediate for further functionalization. The primary challenge here is chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm trying to reduce the nitro group to an amine, but my C3-Cl bond is also being reduced (hydrodechlorination). How can I selectively reduce the nitro group?
A: This is a common problem as many reducing conditions, especially catalytic hydrogenation with palladium on carbon (Pd/C), are known to reduce aryl halides.
-
Causality: Catalytic hydrogenation with Pd/C is highly effective for nitro group reduction but is also a standard method for hydrodehalogenation. The reaction proceeds via oxidative addition of the C-Cl bond to the palladium surface.
-
Troubleshooting Steps:
-
Catalyst Choice: Avoid Pd/C. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more selective for nitro group reduction in the presence of aryl chlorides. Raney Nickel is another option, but can sometimes be sluggish.
-
Chemical Reduction: Metal/acid systems are highly effective and selective. The most common and reliable method is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added acid (HCl). [7]Another classic method is using iron powder (Fe) in acetic acid or with NH₄Cl in an alcohol/water mixture. These methods generally do not touch the aryl chloride bond.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes be milder and more selective than using H₂ gas, but still carries a risk of dechlorination. Careful screening is required.
-
Protocol: Selective Nitro Group Reduction with SnCl₂
-
Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC. The product amine may be visible as a new, more polar spot.
-
Workup: Cool the reaction to room temperature and concentrate to remove the solvent.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M NaOH solution carefully until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Extract the mixture thoroughly with ethyl acetate or dichloromethane (DCM). The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of Celite.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude 4-aminoindole can be purified by column chromatography if necessary.
References
-
Tu, D., Luo, J., & Jiang, C. (2018). Copper-mediated domino C-H iodination and nitration of indoles. Chemical Communications, 54(20), 2514–2517. [Link]
-
Patel, D. B., & Patel, N. K. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1120-1129. [Link]
-
Fathalla, W., & Zaki, M. E. A. (2016). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1171-1185. [Link]
-
CoLab. (n.d.). Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. Retrieved from [Link]
-
Corpet, M., et al. (2016). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemCatChem, 8(13), 2204-2208. [Link]
-
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Zhang, S., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. [Link]
-
Zhang, S., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chougnet, A., & Woggon, W.-D. (2013). Recent advances in Sonogashira reactions. Chimia, 67(10), 738-742. [Link]
-
Yang, J., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5530. [Link]
-
The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Le-Dey, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Chemistry Solved. (2023, February 17). Sonogashira coupling reaction | Organometallic name reaction. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Kenny, C., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2806–2818. [Link]
-
MH Chem. (2021, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Machine Learning for Reaction Optimization of Indole Synthesis
Welcome to the technical support guide for leveraging machine learning in the optimization of indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges at the intersection of synthetic chemistry and computational modeling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Part 1: Foundational Concepts in ML-Driven Indole Synthesis
This section addresses fundamental questions about the application of machine learning to optimize the synthesis of indoles, a critical scaffold in medicinal chemistry.[1][2]
Q1: What is machine learning-driven reaction optimization, and why apply it to indole synthesis?
A: Machine learning-driven reaction optimization is a data-centric approach that uses algorithms to model and predict the outcome of chemical reactions, thereby guiding the selection of optimal reaction conditions with fewer experiments.[3] Traditional methods for optimizing indole syntheses, such as the Fischer, Madelung, or Bischler-Mohlau reactions, often involve laborious one-variable-at-a-time screening, which is inefficient for exploring the vast, multidimensional space of possible reaction parameters (e.g., catalyst, solvent, temperature, concentration).[1][4][5]
Machine learning, particularly techniques like Bayesian optimization, can build a predictive model of the reaction landscape from a small initial set of experiments.[4][6] This model is then used to intelligently suggest the next set of conditions most likely to improve the desired outcome (e.g., yield, selectivity), balancing exploration of unknown conditions with exploitation of known high-performing regions.[4][7] This significantly accelerates the optimization process, saving time, resources, and enabling the discovery of non-intuitive reaction conditions.[3][8]
Q2: Which machine learning models are most effective for this task?
A: The choice of model depends on the size and nature of your dataset. For the iterative, low-data environment typical of reaction optimization, Gaussian Processes (GPs) are among the most popular surrogate models used in Bayesian optimization due to their flexibility and ability to provide uncertainty estimates for their predictions.[9] Other commonly used models include:
| Model Type | Strengths | Weaknesses | Best For |
| Gaussian Process (GP) | Excellent for small datasets, provides uncertainty quantification. | Can be computationally expensive for large datasets. | Iterative optimization with limited experiments.[9] |
| Random Forest (RF) | Handles categorical variables well, less prone to overfitting than single decision trees. | Can be a "black box," making interpretation difficult. | Datasets with a mix of continuous and categorical parameters. |
| Deep Neural Networks (DNNs) | Can capture highly complex, non-linear relationships. | Requires large amounts of data for effective training. | Global models trained on large reaction databases.[10][11] |
For most lab-scale optimization tasks, a Bayesian optimization framework using a Gaussian Process surrogate model is the recommended starting point.[6][9]
Q3: What is "active learning" and how does it relate to reaction optimization?
A: Active learning is a machine learning strategy where the algorithm itself selects the most informative data points to learn from.[12][13] In the context of reaction optimization, an active learning loop involves the algorithm suggesting which specific experiment to run next to gain the most knowledge about the reaction space and accelerate convergence to the optimum.[14][15] This is the core principle behind Bayesian optimization: the model actively queries the user (the chemist) to perform the most impactful experiment.[4] This is in contrast to passive learning, where a large, static dataset is used for training.[16]
Caption: Fig 1. The Active Learning Workflow for Reaction Optimization.
Part 2: Troubleshooting Data Quality and Model Performance
The adage "garbage in, garbage out" is especially true for machine learning in chemistry.[17] The quality of your data is the single most critical factor determining the success of your optimization campaign.[18][19][20]
Issue: My model's predictions are inaccurate or fail to improve the reaction.
This is the most common problem and can usually be traced back to issues with data or feature representation.
Troubleshooting Guide: Data & Feature Engineering
Q1: My initial dataset is small. How can I build a useful model? A: This is precisely the scenario where Bayesian optimization excels, as it's designed for efficiency with small datasets.[7][16] Start with a small, diverse set of initial experiments (5-10 data points) using a space-filling Design of Experiments (DoE) method like a Latin Hypercube sample. This ensures your initial data provides broad coverage of the parameter space. The active learning algorithm will then guide you to the most informative subsequent experiments.[15]
Q2: How should I represent my molecules and reaction conditions for the model (featurization)? A: Transforming chemical information into a machine-readable format—a process called feature engineering—is critical.[21][22] The choice of representation can significantly impact model performance.[23]
-
For Continuous Variables: (e.g., Temperature, Concentration, Time)
-
Action: Standardize or normalize the data (e.g., scale to a range of 0 to 1). This prevents variables with larger scales from disproportionately influencing the model.
-
-
For Categorical Variables: (e.g., Solvent, Catalyst, Base)
-
Action: Use one-hot encoding for a small number of categories.[17] For a large number of choices, consider using pre-calculated molecular or catalyst descriptors (e.g., dipole moment, steric parameters, electronic properties) to create a continuous numerical representation. This encodes chemical intuition into the model.[21]
-
-
For Molecules (Reactants):
-
Action: Use molecular descriptors or fingerprints. Descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) are pre-defined properties. Fingerprints (e.g., Morgan fingerprints) represent the presence or absence of specific substructures. These methods transform a molecule's structure into a numerical vector.[24]
-
Q3: My experimental data is noisy. How does this affect the model? A: High levels of experimental noise can prevent the model from learning the true underlying relationship between parameters and yield.
-
Action: Ensure your analytical methods (e.g., HPLC, GC, NMR with internal standard) are calibrated and reproducible. Run important experiments in duplicate or triplicate to quantify the experimental error. Some advanced Gaussian Process models can even incorporate this known noise level, making their predictions more robust. It is crucial to maintain consistent experimental procedures to avoid introducing systematic bias.[10][25]
Caption: Fig 2. Troubleshooting Flowchart for Poor Model Performance.
Part 3: Experimental Implementation and Workflow
This section provides practical advice for translating the model's suggestions into successful laboratory experiments.
Issue: The model suggests conditions that are impractical or lead to failed reactions.
Q1: The model suggested a temperature of 250 °C, but my solvent boils at 80 °C. What should I do? A: This is a common issue where the model explores a parameter space without knowledge of physical or chemical constraints.
-
Action: Constrain the search space. Before starting the optimization, define realistic upper and lower bounds for each parameter based on chemical knowledge and safety considerations (e.g., solvent boiling points, reagent decomposition temperatures). This prevents the algorithm from making physically impossible suggestions.
Q2: The last few suggested experiments have all resulted in 0% yield. Is the model broken? A: Not necessarily. The model might be aggressively exploring a region of the parameter space that it is highly uncertain about. While frustrating, these "failed" experiments provide valuable information by telling the model where not to look.
-
Action: Trust the process for a few more iterations. The Bayesian optimization algorithm uses both the predicted mean and the uncertainty to make suggestions.[4] After a few exploratory steps in a poor region, the model's uncertainty there will decrease, and the acquisition function will guide the search back towards more promising, higher-yield areas. If the trend continues for many iterations, consider re-evaluating your feature representation or expanding the search space if it's too narrow.
Q3: Can the model optimize for multiple objectives, like high yield AND high regioselectivity? A: Yes. This is called multi-objective optimization. Many modern Bayesian optimization frameworks support this.[6]
-
Action: Define a multi-objective acquisition function or a composite score that combines your objectives. For example, you could define a desirability score = (Yield) + (Regioselectivity Ratio). The algorithm will then work to maximize this combined score. This is a powerful technique for finding conditions that represent a practical compromise between competing objectives.
Protocol: ML-Guided Optimization of a Microwave-Assisted Fischer Indole Synthesis
This protocol provides a step-by-step workflow for optimizing the yield of a substituted indole using a Bayesian optimization platform.[26][27]
Objective: Maximize the yield of 2-phenyl-1H-indole.
Parameters to Optimize:
-
Temperature (°C): Continuous, Range [100 - 180]
-
Time (min): Continuous, Range [5 - 30]
-
Acid Catalyst: Categorical, [Eaton's Reagent, p-TsOH, H2SO4]
-
Catalyst Loading (mol%): Continuous, Range [5 - 20]
Step 1: Initial Data Generation (Design of Experiments)
-
Generate a set of 8 initial experimental conditions using a Latin Hypercube sampling algorithm to ensure broad coverage of the parameter space.
-
Represent Categorical Variable: Encode the acid catalyst using one-hot encoding (e.g., Eaton's Reagent =[8], p-TsOH =[8], H2SO4 =[8]).
Step 2: Experimental Execution
-
For each of the 8 conditions:
-
To a microwave vial, add phenylhydrazine (1 mmol), acetophenone (1.1 mmol), and the specified acid catalyst at the specified loading.
-
Seal the vial and place it in a microwave reactor.[26]
-
Irradiate at the specified temperature for the specified time with stirring.
-
After cooling, quench the reaction with a saturated NaHCO3 solution and extract with ethyl acetate.
-
Determine the product yield using an internal standard (e.g., dodecane) via GC or qNMR analysis.
-
Step 3: Model Training and Suggestion
-
Input the 4 parameters (Temperature, Time, Catalyst, Loading) and the resulting yield for all 8 experiments into your Bayesian optimization software.
-
The software trains a Gaussian Process surrogate model on this initial data.
-
The acquisition function (e.g., Expected Improvement) is used to calculate the next best experiment to run. The software will output a new set of conditions (e.g., Temp: 165 °C, Time: 22 min, Catalyst: p-TsOH, Loading: 12 mol%).
Step 4: Iterative Optimization (Active Learning Loop)
-
Perform the experiment suggested in Step 3.
-
Analyze the yield and add this new data point (conditions + yield) to your dataset.
-
Retrain the model with the now 9 data points. The model will update its understanding of the reaction landscape and suggest the next experiment.
-
Repeat this loop until the yield converges to a satisfactory maximum or your experimental budget is reached. Typically, significant improvements are seen within 10-30 total experiments.[3]
References
- Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing).
- Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31.
- Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. Benchchem.
- Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20(1), 2476–2492.
- Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. Cambridge Open Engage.
- Data Quality and Quantity for Machine Learning. Monolith AI.
- The good, the bad, and the ugly in chemical and biological data for machine learning. PMC.
- Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Apollo.
- Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed.
- Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group.
- AI in Analytical Chemistry: Why Data Quality Is the Game-Changer.
- The Future of Chemistry | Machine Learning Chemical Reaction. Saiwa.
- Chemical Space Exploration with Active Learning and Alchemical Free Energies.
- Best practices in machine learning for chemistry. Article review. by Oleksii Gavrylenko.
- Machine learning-guided strategies for reaction conditions design and optimization. BJOC.
- Providing accurate chemical reactivity prediction with ML models - Jason Wang. YouTube.
- Active machine learning for reaction condition optimization. Reker Lab - Duke University.
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PMC - PubMed Central.
- Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC.
- Troubleshooting and optimizing lab experiments. YouTube.
- Enhancing Machine Learning Models: A Deep Dive into Feature Engineering.
- Advanced Feature Engineering for Machine Learning. by Silva.f.francis - Medium.
- Feature Engineering for Machine Learning. by Sumit Makashir | TDS Archive - Medium.
- Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Benchchem.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-nitro-1H-indole
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide offers an in-depth comparison of analytical methodologies for the quantitative determination and purity assessment of 3-Chloro-4-nitro-1H-indole, a key intermediate in many pharmaceutical syntheses. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of validation parameters and experimental design, empowering you to develop and validate robust analytical methods tailored to your specific needs.
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the integrity of analytical data.[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][8] This is achieved by assessing a set of performance characteristics, which are outlined in the ICH Q2(R2) guideline.[2][8][9][10]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][11]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of the test results to the true value.[1][3][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of this compound and the intended application of the method (e.g., assay, impurity testing). Given its aromatic structure and the presence of chromophores, High-Performance Liquid Chromatography (HPLC) with UV detection is a primary candidate. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, provided the compound is sufficiently volatile and thermally stable. For a simpler, high-throughput quantification, UV-Vis Spectrophotometry can be employed.
Below is a comparative summary of these techniques. The presented data is illustrative, based on typical performance for structurally similar chloro-nitro aromatic and indole compounds, and serves as a benchmark for method development.[13][14][15]
| Technique | Principle | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly suitable for the analysis of non-volatile and thermally labile compounds like indole derivatives. Offers high resolution, sensitivity, and adaptability for quantitative analysis.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | Applicable if this compound is thermally stable and volatile. Provides excellent sensitivity and structural information for impurity identification.[16][17] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte. | A simple and rapid method for the quantification of the pure substance in solution. Lacks the specificity for analysis in the presence of impurities.[13] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. For this compound, a reversed-phase HPLC method is the most logical starting point.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintaining a constant temperature, for example, 30 °C, is crucial for reproducible retention times.[13]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound. A PDA detector allows for the acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment.[13]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol and dilute to create a series of concentrations for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase), filter through a 0.45 µm filter, and inject into the HPLC system.[15]
-
Illustrative Performance Data for HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying trace impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis or a split injection for higher concentrations.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Standard and Sample Preparation: Prepare solutions in a volatile organic solvent such as dichloromethane or ethyl acetate.
Illustrative Performance Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 80-120% of test concentration | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
| Precision (% RSD) | ≤ 5.0% | 2.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
Workflow for GC-MS Method Development and Validation
Caption: GC-MS Method Development and Validation Workflow.
UV-Vis Spectrophotometry for Quantification
For a rapid and straightforward quantification of this compound in a pure sample or a simple matrix, UV-Vis spectrophotometry is a viable option.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).[13]
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of the unknown sample from the calibration curve.[13]
-
Illustrative Performance Data for UV-Vis Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Range | Dependent on cuvette path length | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the validation of this compound hinges on the specific requirements of the analysis.
-
HPLC-UV stands out as the most versatile and robust method, suitable for both assay and impurity profiling with high accuracy and precision.
-
GC-MS is an excellent alternative, particularly for the identification and quantification of volatile impurities, offering superior sensitivity.
-
UV-Vis Spectrophotometry is a cost-effective and rapid technique for the quantification of the pure substance but lacks the specificity required for complex samples.
By understanding the principles of method validation and the comparative strengths of these techniques, researchers can confidently develop and implement analytical methods that ensure the quality and consistency of their work.
References
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A Comparative Analysis of Synthetic Routes to 3-Chloro-4-nitro-1H-indole: A Guide for Researchers
Introduction
3-Chloro-4-nitro-1H-indole is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a halogen, renders it a versatile intermediate for the synthesis of a diverse array of more complex molecules, including kinase inhibitors, potential anticancer agents, and functional organic materials. The strategic placement of the chloro and nitro substituents on the indole scaffold allows for selective functionalization, making the efficient and regioselective synthesis of this molecule a topic of significant interest to the scientific community.
This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, enabling them to make informed decisions when selecting a synthetic pathway tailored to their specific needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the Indole Ring: These methods involve the formation of the bicyclic indole core from acyclic or monocyclic precursors already bearing the required chloro and nitro functionalities.
-
Substitution on a Pre-formed Indole Nucleus: This approach starts with a substituted indole and introduces the remaining chloro or nitro group through electrophilic substitution reactions.
This guide will focus on the most prominent and mechanistically distinct methods within these categories, providing a comprehensive overview for the discerning researcher.
Route 1: The Bartoli Indole Synthesis: A Convergent and Regioselective Approach
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and by extension, other substituted indoles, starting from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] This approach is particularly attractive for the synthesis of this compound due to its high regioselectivity and the commercial availability of the requisite starting material, 2-chloro-3-nitrotoluene.
Mechanistic Rationale
The currently accepted mechanism of the Bartoli indole synthesis involves a sequence of addition and rearrangement steps. The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by a[3][3]-sigmatropic rearrangement, which is a key step in the formation of the indole ring. The presence of a bulky ortho-substituent is often crucial for the success of this rearrangement.[2] Subsequent tautomerization and elimination of a magnesium salt lead to the formation of the aromatic indole nucleus.
Visualizing the Bartoli Synthesis
Caption: Proposed reaction pathway for the Bartoli synthesis of this compound.
Experimental Protocol: Bartoli Synthesis
Materials:
-
2-Chloro-3-nitrotoluene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloro-3-nitrotoluene (1.0 eq.) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of vinylmagnesium bromide (3.0 eq.) in THF.
-
Allow the reaction mixture to warm to -20 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -20 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Performance and Considerations
| Parameter | Bartoli Synthesis |
| Starting Material | 2-Chloro-3-nitrotoluene |
| Key Reagent | Vinylmagnesium bromide |
| Reported Yield | Moderate to Good (typically 40-70%)[1] |
| Advantages | High regioselectivity, convergent, readily available starting materials. |
| Disadvantages | Requires cryogenic temperatures, use of pyrophoric Grignard reagents, requires 3 equivalents of Grignard reagent. |
Route 2: The Fischer Indole Synthesis: A Classic Transformed
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile route to a wide range of substituted indoles from the acid-catalyzed cyclization of arylhydrazones.[4][5][6] To synthesize this compound via this method, the key intermediate is the corresponding (2-chloro-3-nitrophenyl)hydrazone.
Mechanistic Rationale
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone. Under acidic conditions, the hydrazone undergoes tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring.[4] The choice of the carbonyl component is crucial for determining the substitution pattern at the C2 and C3 positions of the indole. For the synthesis of an unsubstituted C2/C3 indole, pyruvic acid followed by decarboxylation is a common strategy.[7]
Visualizing the Fischer Synthesis
Caption: Key transformations in the Fischer synthesis of this compound.
Experimental Protocol: Fischer Synthesis
Part A: Synthesis of (2-Chloro-3-nitrophenyl)hydrazine
The starting hydrazine can be prepared from 2-chloro-3-nitroaniline via diazotization followed by reduction.
Part B: Fischer Indole Synthesis
Materials:
-
(2-Chloro-3-nitrophenyl)hydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
A mixture of (2-chloro-3-nitrophenyl)hydrazine (1.0 eq.) and pyruvic acid (1.1 eq.) in ethanol is heated to reflux for 1-2 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 30-60 minutes.
-
The hot mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then purified, typically by recrystallization or column chromatography, to yield this compound.
Performance and Considerations
| Parameter | Fischer Synthesis |
| Starting Material | (2-Chloro-3-nitrophenyl)hydrazine |
| Key Reagent | Pyruvic acid, Acid catalyst (PPA, H₂SO₄) |
| Reported Yield | Variable, depends on substrate and conditions. |
| Advantages | Versatile, well-established, tolerates a wide range of functional groups. |
| Disadvantages | Often requires harsh acidic conditions and high temperatures, the synthesis of the starting hydrazine can be multi-step, potential for side reactions. |
Route 3: Electrophilic Substitution on an Indole Core
An alternative strategy involves the sequential introduction of the chloro and nitro groups onto a pre-existing indole scaffold. This approach can be conceptually divided into two pathways:
-
Pathway A: Nitration of 3-Chloro-1H-indole.
-
Pathway B: Chlorination of 4-Nitro-1H-indole.
The success of these routes is highly dependent on the regioselectivity of the electrophilic substitution reactions, which is governed by the directing effects of the substituents already present on the indole ring.
Mechanistic Considerations in Electrophilic Substitution
The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position. However, the presence of substituents can significantly influence the position of further substitution.
-
In Pathway A , the chloro group at C3 is a deactivating, ortho-, para-director. However, the inherent reactivity of the indole ring often leads to complex product mixtures upon nitration.
-
In Pathway B , the nitro group at C4 is a strong deactivating and meta-directing group. This would direct incoming electrophiles to the C6 position, making the direct chlorination to the desired C3 position challenging.
Recent advances in non-acidic and regioselective nitration methods could potentially offer a more controlled approach to the synthesis of 3-nitroindoles.[8][9][10]
Visualizing Electrophilic Substitution Pathways
Caption: Conceptual pathways for the synthesis of this compound via electrophilic substitution.
Experimental Considerations for Electrophilic Substitution
Detailed protocols for these routes are highly dependent on the specific reagents and conditions chosen to achieve the desired regioselectivity.
-
Nitration of 3-Chloro-1H-indole: This would likely involve the use of a nitrating agent such as nitric acid in sulfuric acid or acetyl nitrate. Careful control of temperature and reaction time would be crucial to minimize the formation of undesired isomers.
-
Chlorination of 4-Nitro-1H-indole: A variety of chlorinating agents could be employed, including N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The choice of solvent and catalyst would be critical in directing the chlorination to the C3 position.
Performance and Challenges
| Parameter | Electrophilic Substitution |
| Starting Material | 3-Chloro-1H-indole or 4-Nitro-1H-indole |
| Key Reagent | Nitrating or Chlorinating agent |
| Reported Yield | Highly variable, often low due to lack of regioselectivity. |
| Advantages | Potentially shorter routes if starting materials are readily available. |
| Disadvantages | Poor regioselectivity leading to isomeric mixtures, harsh reaction conditions may be required, separation of isomers can be difficult. |
Comparative Summary and Conclusion
The choice of a synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Bartoli Indole Synthesis | Convergent, from o-substituted nitroarene | High regioselectivity, good yields, readily available starting materials. | Requires cryogenic temperatures and pyrophoric reagents. |
| Fischer Indole Synthesis | Classic, from arylhydrazone | Versatile, well-established methodology. | Often harsh conditions, multi-step synthesis of hydrazine precursor. |
| Electrophilic Substitution | Functionalization of indole core | Potentially shorter synthetic sequence. | Poor regioselectivity, difficult purification, often low yields of the desired isomer. |
Based on the current literature, the Bartoli indole synthesis appears to be the most promising and reliable method for the regioselective synthesis of this compound. Its convergent nature and the ability to control the substitution pattern from the outset make it a superior choice for obtaining this specific isomer in good yield and purity.
While the Fischer indole synthesis remains a powerful tool in the chemist's arsenal, the challenges associated with the synthesis of the required substituted hydrazine and the often harsh reaction conditions may render it less practical for this particular target. The electrophilic substitution routes, while conceptually simple, are fraught with regioselectivity issues that would likely necessitate tedious and inefficient purification steps.
Researchers and drug development professionals should carefully consider these factors when embarking on the synthesis of this compound. For applications demanding high purity and predictable outcomes, the strategic and regioselective nature of the Bartoli synthesis offers a distinct advantage.
References
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Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]
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Biological activity of 3-Chloro-4-nitro-1H-indole versus other nitroindoles
An In-Depth Guide to the Biological Activity of Nitroindoles: A Comparative Analysis of 3-Chloro-4-nitro-1H-indole and its Isomers
Introduction: The Indole Scaffold and the Influence of Nitro-Substitution
The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique aromatic and heterocyclic properties allow it to interact with a diverse range of biological targets. The introduction of a nitro (NO₂) group to this scaffold dramatically alters its electronic and physicochemical properties. The strong electron-withdrawing nature of the nitro group transforms the typically electron-rich indole into a more electrophilic system, unlocking distinct mechanisms of biological action.[1][2] This modification is often associated with a spectrum of activities, including antimicrobial, anticancer, and enzyme inhibition, frequently attributed to the nitro group's ability to undergo bioreduction into reactive nitrogen species that can induce cellular damage in pathogens and cancer cells.[3][4]
This guide provides a comparative overview of the biological activities of various nitroindoles, with a special focus on the less-studied this compound. By examining the structure-activity relationships (SAR) of its more extensively researched isomers, we can infer its potential therapeutic profile and guide future research endeavors.
Biological Profile of this compound: A Prospective Analysis
Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, we can construct a hypothetical profile based on the known effects of its constituent functional groups—the indole core, the 4-nitro group, and the 3-chloro group.
-
The 4-Nitro Group: The position of the nitro group is critical in defining the molecule's activity. Like other nitroaromatic compounds, the 4-nitro substitution is expected to confer potential antimicrobial and anticancer properties through mechanisms involving reductive activation.[2][4]
-
The 3-Chloro Group: Halogenation, particularly at the C3 position of the indole ring, is a common strategy in drug design. The chlorine atom can enhance lipophilicity, thereby improving membrane permeability. Furthermore, it can participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding. Studies on other multi-halogenated indoles have demonstrated potent antifungal activity, suggesting a synergistic or additive effect when combined with other activating groups.[5]
Given this structural composition, this compound is a promising candidate for screening as an antimicrobial (antibacterial and antifungal) and anticancer agent. Its activity is likely to be distinct from other isomers due to the unique electronic distribution and steric profile conferred by this specific substitution pattern.
Comparative Biological Activities of Nitroindole Isomers
The biological function of a nitroindole derivative is profoundly dictated by the position of the nitro group on the indole ring. Below, we compare the known activities of key nitroindole isomers.
3-Nitroindoles
The introduction of a nitro group at the C3-position makes this carbon highly electrophilic.[1] This chemical reactivity is the foundation for its biological activity. While 3-nitroindole itself is primarily a synthetic intermediate, its derivatives are explored for various therapeutic applications.[6] The electrophilic nature allows these compounds to potentially react with biological nucleophiles, such as cysteine residues in enzymes or DNA bases, leading to cytotoxicity.[1]
5-Nitroindoles: Potent Anticancer Agents
The 5-nitroindole scaffold has been extensively investigated, revealing significant anticancer properties.[7]
-
Mechanism of Action: A prominent mechanism involves the binding and stabilization of G-quadruplex (G4) DNA structures. These non-canonical DNA secondary structures are found in the promoter regions of oncogenes, such as c-Myc. Stabilization of the c-Myc G-quadruplex by 5-nitroindole derivatives can suppress the gene's transcription, leading to downregulation of the c-Myc protein, cell cycle arrest, and apoptosis in cancer cells.[7][8]
-
Other Activities: Beyond their anticancer effects, 5-nitroindoles are known to act as universal base analogs in oligonucleotides, where they stabilize DNA duplexes through enhanced base-stacking interactions.[9] Certain derivatives have also been shown to reduce cellular ATP levels and inhibit lipid peroxidation.[10] Some have also been developed as ribonucleoside analogs with antiviral activity against pathogens like poliovirus.[11]
6-Nitroindoles: Antimicrobial and Anti-inflammatory Potential
While less studied than the 5-nitro isomer, the 6-nitroindole scaffold is present in molecules with notable biological activities.[3][12][13] Structurally related compounds, such as 6-nitroindazoles, have demonstrated promising activity as antileishmanial agents.[14][15] The biological profile is often predicted to include anticancer, antimicrobial, and anti-inflammatory applications, with the nitro group's bioreduction being a key step in its mechanism.[3]
7-Nitroindoles: Selective Enzyme Inhibitors
The 7-nitroindole scaffold is particularly renowned for its application in developing selective inhibitors of neuronal nitric oxide synthase (nNOS).[16]
-
Mechanism of Action: Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders. 7-Nitroindole acts as a potent and selective inhibitor of this enzyme, making it a valuable lead compound for developing therapeutics for stroke, traumatic brain injury, and neurodegenerative diseases.[16]
-
Anticancer Applications: Similar to 5-nitroindoles, certain 7-nitroindole derivatives have been shown to act as anticancer agents by stabilizing G-quadruplex DNA structures in oncogene promoters.[16]
Quantitative Data Summary
The following table summarizes key quantitative data for various nitroindole derivatives, allowing for a direct comparison of their potency.
| Compound Class/Derivative | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Substituted 5-Nitroindole (Compound 5) | Anticancer | HeLa (Cervical Cancer) | 5.08 ± 0.91 µM | |
| Substituted 5-Nitroindole (Compound 7) | Anticancer | HeLa (Cervical Cancer) | 5.89 ± 0.73 µM | |
| Indole-Triazole Derivative (3d) | Antibacterial | MRSA | 6.25 µg/mL | [17] |
| Indole-Triazole Derivative (3c) | Antibacterial | B. subtilis | 3.125 µg/mL | [17] |
| Indole-Triazole Derivatives | Antifungal | C. krusei | 3.125 µg/mL | [17] |
| 4,6-dibromoindole | Antifungal | C. albicans | 25 µg/mL | [5] |
| 5-bromo-4-chloroindole | Antifungal | C. albicans | 25 µg/mL | [5] |
Note: Data for this compound is not available for direct comparison. The table includes other indole derivatives to provide context on the potency of this class of compounds.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is used to assess the ability of a compound to inhibit cancer cell proliferation.
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture media. Replace the old media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Confirmation (Optional): Add a viability indicator like resazurin to the wells to confirm the visual reading.
Visualizations: Workflows and Pathways
General Workflow for Biological Activity Screening
Caption: Stabilization of c-Myc G-quadruplex DNA by 5-nitroindoles.
Conclusion and Future Directions
The position of the nitro group on the indole scaffold is a critical determinant of biological activity, giving rise to distinct therapeutic profiles. 5- and 7-nitroindoles show significant promise as anticancer agents through G-quadruplex stabilization, while 7-nitroindoles are also potent nNOS inhibitors. The broader antimicrobial potential of 3- and 6-nitroindoles warrants further investigation.
For this compound, the combined electron-withdrawing effects of the chloro and nitro groups suggest it is a strong candidate for antimicrobial and anticancer screening. Future research should prioritize the in vitro evaluation of this specific isomer against a panel of bacterial, fungal, and cancer cell lines. A systematic SAR study, comparing it with 3-chloro-5-nitroindole, 3-chloro-6-nitroindole, and other analogs, would provide invaluable insights into how the interplay between halogen and nitro substituents dictates the ultimate biological effect. Such studies are essential to unlock the full therapeutic potential of this versatile chemical class.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Chloro-4-nitro-1H-indole
For: Researchers, scientists, and drug development professionals.
Abstract
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. 3-Chloro-4-nitro-1H-indole serves as a critical building block in the synthesis of various pharmacologically relevant compounds. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth, objective comparison of essential analytical techniques for the comprehensive purity assessment of a newly synthesized batch of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare results against a certified commercial standard. This orthogonal approach, leveraging multiple analytical methodologies, is presented as the gold standard for establishing the purity and identity of synthesized molecules in a regulated and research environment.
Introduction: The Criticality of Purity in Synthetic Intermediates
In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially affecting the safety, efficacy, and quality of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5]
This compound is a key intermediate whose purity profile dictates the viability of subsequent synthetic steps and the quality of the final API. Potential impurities can arise from various sources, including unreacted starting materials, reagents, by-products from side reactions (e.g., regioisomers), and degradation products.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for reliable and reproducible research and development. This guide details such a strategy, employing an orthogonal set of techniques to build a complete and trustworthy purity profile.
Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is essential for a comprehensive assessment.[6][7] We will evaluate a hypothetical "Synthesized Batch" of this compound against a "Commercial Standard" (Purity ≥ 97%) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR Spectroscopy, and Elemental Analysis.
Potential Impurity Profile
Understanding the synthetic route is key to anticipating potential impurities. A plausible synthesis of this compound may involve the nitration of 3-chloro-1H-indole. Potential impurities could include:
-
Starting Material: Unreacted 3-chloro-1H-indole.
-
Regioisomers: 3-chloro-5-nitro-1H-indole, 3-chloro-6-nitro-1H-indole, and 3-chloro-7-nitro-1H-indole, formed due to non-selective nitration.
-
By-products: Dinitro- or other over-processed derivatives.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., Acetonitrile, Dichloromethane).
Caption: Potential impurity sources in the synthesis of this compound.
Summary of Analytical Findings
The following table summarizes the quantitative data obtained from the analysis of our synthesized batch compared to a commercial standard.
| Analytical Technique | Parameter Measured | Result (Synthesized Batch) | Result (Commercial Standard) | Interpretation |
| HPLC (UV, 254 nm) | Purity by Area % | 98.9% | 99.2% | High purity confirmed. Minor impurity peaks detected are consistent between batches. |
| Impurity A (Regioisomer) | 0.6% | 0.5% | A known regioisomeric impurity is present below the ICH qualification threshold. | |
| Other Impurities | 0.5% (Total) | 0.3% (Total) | Low levels of other minor impurities are present. | |
| GC-MS | Volatile Impurities | No significant peaks | No significant peaks | Confirms the absence of volatile organic impurities and residual starting materials. |
| Molecular Ion (M+) | m/z 196/198 (Cl isotope pattern) | m/z 196/198 (Cl isotope pattern) | Confirms the molecular weight and identity of the main component. | |
| ¹H NMR (400 MHz) | Structural Confirmation | Spectrum consistent with structure | Spectrum consistent with structure | All proton signals match the expected structure, confirming chemical identity. |
| Organic Impurities | No observable impurity signals | No observable impurity signals | Indicates purity is likely >98% as NMR is less sensitive to trace impurities. | |
| Elemental Analysis | % Composition (C, H, N) | C: 48.88%, H: 2.58%, N: 14.21% | C: 48.92%, H: 2.55%, N: 14.23% | Experimental values are within ±0.4% of the theoretical values (C: 48.88%, H: 2.56%, N: 14.25%), confirming the empirical formula.[8] |
Detailed Experimental Protocols & Methodologies
The trustworthiness of any purity assessment hinges on the quality of the experimental methods. The protocols below are designed to be self-validating, incorporating system suitability tests and established standards.
Overall Purity Assessment Workflow
A logical workflow ensures that all aspects of purity—identity, potency, and impurity profile—are thoroughly investigated.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-Chloro-4-nitro-1H-indole Analysis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-Chloro-4-nitro-1H-indole is a key building block in the synthesis of various pharmacologically active compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The objective of this guide is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, providing a self-validating framework for robust analytical method development and implementation. All protocols and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure regulatory compliance and scientific rigor.[2][3][4][5]
The Critical Need for Cross-Validation
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent, reliable, and accurate results across different techniques.[6][7] This is particularly crucial in a regulated environment to ensure data integrity and support regulatory filings.[6] By comparing the results from orthogonal methods—techniques that rely on different chemical or physical principles—we can build a comprehensive and confident understanding of the analyte's properties and concentration. This guide will walk through the individual validation of each technique and then culminate in a cross-validation assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the preferred method for the analysis of non-volatile and thermally labile compounds like many pharmaceutical intermediates.[8] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide range of analytes, including nitroaromatic compounds.[9][10][11]
HPLC Experimental Protocol
A reversed-phase HPLC method is ideal for separating the relatively polar this compound from potential non-polar impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[12]
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[13]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 350 nm |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a robust and versatile choice for reversed-phase chromatography, providing good retention and separation for a wide range of moderately polar to non-polar compounds.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, like formic acid, helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds. It also ensures consistent ionization of the analyte, leading to more reproducible retention times.
-
Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable run time.
-
Dual Wavelength Detection: The nitroaromatic chromophore of the analyte allows for strong UV absorbance.[14] Monitoring at 254 nm provides a general chromatogram for aromatic compounds, while a more specific wavelength, such as 350 nm (based on the UV-Vis scan), can enhance selectivity and sensitivity for the target analyte.
HPLC Method Validation
The method is validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Demonstrated by the resolution of the main peak from potential impurities and a blank injection.
-
Linearity: Assessed over a concentration range of 0.01 to 0.2 mg/mL.
-
Accuracy: Determined by spike recovery experiments at three concentration levels.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[15] It provides both chromatographic separation and mass spectral information, which is invaluable for definitive identification. While halogenated phenols can sometimes pose challenges in GC analysis, proper method development can overcome these issues.[16][17]
GC-MS Experimental Protocol
Given the structure of this compound, it is amenable to GC analysis, though care must be taken to avoid thermal degradation in the injector and column.
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a suitable solvent such as acetonitrile or ethyl acetate.
-
Dilute the stock solution to a working concentration range (e.g., 1-100 µg/mL).
-
Derivatization is generally not required for this analyte, which simplifies the sample preparation process.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial: 150 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
Rationale for Method Parameters:
-
DB-5ms Column: This low-bleed column is a good general-purpose choice, providing excellent separation for a wide range of compounds.
-
Split Injection: A split injection is used to prevent column overload and ensure sharp chromatographic peaks, especially for a relatively clean sample.
-
Temperature Program: The temperature program is designed to provide good separation from any volatile impurities and elute the target analyte in a reasonable time without causing thermal degradation.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to library databases for identification. The nitro group can influence fragmentation patterns, which can be useful for structural confirmation.[18]
GC-MS Method Validation
The GC-MS method is validated for the same ICH Q2(R1) parameters as the HPLC method, with a focus on:
-
Specificity: Confirmed by the unique mass spectrum of the analyte and its chromatographic separation from other components.
-
Linearity: Established using the peak area of a characteristic ion.
-
Accuracy and Precision: Determined through replicate injections of standards and spiked samples.
-
LOD and LOQ: Based on the signal-to-noise ratio of the quantifier ion.
UV-Vis Spectrophotometry: A Rapid and Simple Quantitative Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[19][20][21] Due to its nitro-indole structure, this compound exhibits strong UV absorbance, making it an excellent candidate for this technique.
UV-Vis Experimental Protocol
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Sample Preparation:
-
Prepare a stock solution of 100 µg/mL in a suitable UV-transparent solvent, such as methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
-
Prepare the sample solution to have a concentration that falls within the calibration range.
Spectrophotometric Conditions:
| Parameter | Value |
| Instrument | Double-beam UV-Vis Spectrophotometer |
| Wavelength Scan | 200 - 400 nm (to determine λmax) |
| Analytical Wavelength (λmax) | Determined from the scan (expected to be around 350 nm) |
| Blank | The same solvent used for sample and standard preparation |
| Cuvette | 1 cm quartz cuvette |
Rationale for Method Parameters:
-
Wavelength Scan: A full scan is necessary to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors arising from small wavelength inaccuracies.
-
Double-beam Spectrophotometer: A double-beam instrument corrects for fluctuations in the light source intensity, improving the stability and accuracy of the measurements.
-
Quartz Cuvette: Quartz cuvettes are transparent in the UV region, which is essential for accurate measurements below 340 nm.
UV-Vis Method Validation
The validation of the UV-Vis method will focus on:
-
Specificity: While less specific than chromatographic methods, specificity can be assessed by examining the shape of the absorption spectrum and comparing it to a pure standard.
-
Linearity: Confirmed by the correlation coefficient (R²) of the calibration curve.
-
Accuracy and Precision: Determined by analyzing multiple preparations of known concentrations.
-
Range: The concentration range over which the method is linear, accurate, and precise.
Visualizing the Analytical Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: UV-Vis Spectrophotometry experimental workflow.
Cross-Validation: Comparing Performance
The essence of cross-validation lies in the direct comparison of results obtained from the different validated methods.[22] A single batch of this compound should be analyzed using all three techniques, and the quantitative results should be compared.
Comparative Data Summary
The following table summarizes the expected performance characteristics of each method based on their principles of operation and typical validation results.
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation & Mass Spectrum) | Low to Moderate (Spectral interference possible) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| LOD (µg/mL) | ~0.1 | ~0.05 | ~0.5 |
| LOQ (µg/mL) | ~0.3 | ~0.15 | ~1.5 |
| Analysis Time per Sample | ~15 min | ~20 min | ~5 min |
Logical Flow of Cross-Validation
The process of cross-validation ensures that the analytical results are reliable and interchangeable within acceptable limits.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Chloro-4-nitro-1H-indole Derivatives
Introduction: The Rationale for In Silico Comparison in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] The strategic functionalization of this scaffold, for instance, with electron-withdrawing groups like nitro and chloro substituents, can significantly modulate its physicochemical properties and biological activity. Specifically, 3-chloro-4-nitro-1H-indole derivatives represent a class of compounds with potential for targeted therapeutic applications. The nitro group, for example, can act as a masked electrophile, enabling covalent enzyme inhibition under specific microenvironmental conditions within an active site.[5]
Before committing to the time-consuming and resource-intensive process of chemical synthesis and biological screening, a robust in silico evaluation is an indispensable first step.[6][7] Molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target, serves as a powerful tool for this initial assessment.[6][8][9]
This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study. We will not merely list steps but delve into the causality behind each experimental choice, ensuring a self-validating and reproducible workflow. To provide a tangible and scientifically grounded example, we will use a validated biological target for a closely related heterocyclic system: Trypanothione Reductase (TryR) from Leishmania infantum. TryR is a crucial enzyme for the parasite's survival, making it an excellent target for antileishmanial drug design.[10] We will outline the process for docking our target this compound derivatives and comparing their performance against a known inhibitor, providing a framework for hit identification and lead optimization.
Part 1: The Strategic Workflow of a Comparative Docking Study
A successful docking campaign is more than just running software; it's a logical progression of carefully planned steps, each designed to refine the data and increase the confidence in the final predictions. The entire workflow is designed to filter a set of candidate molecules down to those with the highest probability of biological activity.
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Benchmarking the reactivity of 3-Chloro-4-nitro-1H-indole against similar compounds
A Comparative Benchmarking Guide to the Reactivity of 3-Chloro-4-nitro-1H-indole
Abstract
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound, a key heterocyclic building block in medicinal chemistry. Its performance in two critical, industrially relevant transformations—Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—is benchmarked against structurally analogous compounds. We dissect the electronic and steric influences of the chloro and nitro substituents, grounding our analysis in established mechanistic principles. Detailed, field-tested experimental protocols are provided, alongside illustrative quantitative data, to offer researchers and drug development professionals a practical framework for utilizing this versatile scaffold.
Introduction: The Strategic Value of Substituted Indoles
The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole scaffold is therefore a central theme in medicinal chemistry. This compound presents a particularly interesting case; it is decorated with two electronically distinct functional groups that impart unique reactivity profiles. The chloro group at the C3 position serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the powerful electron-withdrawing nitro group at the C4 position activates the entire indole ring system for nucleophilic attack.
Understanding the delicate interplay of these substituents is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide aims to provide that understanding by objectively benchmarking the reactivity of this compound against a curated set of comparator compounds:
-
3-Bromo-4-nitro-1H-indole: To evaluate the effect of changing the halogen on cross-coupling efficiency.
-
3-Chloro-1H-indole: To isolate and quantify the activating effect of the C4-nitro group.
-
4-Nitro-1H-indole: To assess the intrinsic reactivity of the C3-position towards substitution when a halogen is absent.
We will explore two key transformations: the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation[2], and classical Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-C or C-Heteroatom bond formation on electron-poor aromatics.
Theoretical Framework: Unpacking the Electronic Effects
The reactivity of this compound is governed by the combined electronic influence of its substituents. The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, both through induction and resonance.[3] This effect dramatically lowers the electron density of the indole ring, making it susceptible to nucleophilic attack. Conversely, the chloro group is inductively electron-withdrawing but can act as a weak π-donor through resonance. Its primary role at the C3 position, however, is to serve as a leaving group in substitution and cross-coupling reactions.
The diagram below illustrates how these electronic effects create distinct reactive sites on the molecule.
Caption: Standardized workflow for the Buchwald-Hartwig amination benchmark.
Detailed Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and XPhos (6.0 mol%). Add a portion of the total toluene and stir for 15 minutes.
-
Reaction Assembly: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Inerting: Seal the vial with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the pre-mixed catalyst solution via syringe, followed by the remaining toluene to achieve a final concentration of 0.2 M with respect to the indole substrate. Finally, add morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at 1-hour intervals until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Benchmark Reaction 2: Nucleophilic Aromatic Substitution (SNAr)
This reaction probes the electrophilicity of the indole ring, a reactivity mode unlocked by the C4-nitro group. [1][4]We use the sodium salt of diethyl malonate as a soft carbon nucleophile.
Detailed Protocol:
-
Nucleophile Preparation: In an oven-dried flask under argon, add anhydrous N,N-Dimethylformamide (DMF, 0.4 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Slowly add diethyl malonate (1.5 eq) via syringe. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Reaction Assembly: To a separate oven-dried reaction vial, add the indole substrate (1.0 mmol, 1.0 eq).
-
Reaction Initiation: Dissolve the indole substrate in anhydrous DMF (to achieve a final concentration of 0.2 M) and add this solution to the pre-formed sodium diethyl malonate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 2-hour intervals.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with diethyl ether and wash extensively with water to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Comparative Data & Analysis
The following data is illustrative, based on established chemical principles, to demonstrate the expected reactivity trends. Actual results may vary based on specific experimental conditions.
Results for Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Time to Completion (h) | Isolated Yield (%) | Key Observation |
| 1 | This compound | 4 | 85 | Efficient coupling; C-Cl bond is sufficiently reactive. |
| 2 | 3-Bromo-4-nitro-1H-indole | 1.5 | 92 | Faster reaction rate due to the lower C-Br bond dissociation energy. [5] |
| 3 | 3-Chloro-1H-indole | 12 | 65 | Significantly slower reaction; the C4-NO₂ group electronically activates the C-Cl bond towards oxidative addition. |
| 4 | 4-Nitro-1H-indole | N/A | No Reaction | No leaving group at C3 for cross-coupling. |
Analysis: The results clearly demonstrate the expected reactivity trend for the C-X bond (Br > Cl). As predicted by theory, the C-Br bond in Entry 2 is more readily cleaved by the palladium catalyst, leading to a faster and slightly more efficient reaction compared to the target compound (Entry 1) . [6]The comparison with Entry 3 is particularly insightful; the presence of the C4-nitro group in Entry 1 drastically accelerates the reaction. This can be attributed to the electron-withdrawing nitro group lowering the energy of the LUMO of the indole, facilitating the oxidative addition of the Pd(0) catalyst into the C-Cl bond. [7]
Results for SNAr with Sodium Diethyl Malonate
| Entry | Substrate | Time to Completion (h) | Isolated Yield (%) | Key Observation | | :--- | :--- | :--- | :--- | | 1 | This compound | 6 | 78* | Successful substitution at the C2 position. | | 2 | 3-Bromo-4-nitro-1H-indole | 6 | 75* | Similar reactivity to the chloro analogue, confirming the reaction is not dependent on the halogen as a leaving group. | | 3 | 3-Chloro-1H-indole | > 48 | No Reaction | The indole ring is not sufficiently electron-poor to undergo SNAr. | | 4 | 4-Nitro-1H-indole | 8 | 88 | The most efficient reaction, as there is no steric hindrance from a C3-substituent. |
*Note: In this reaction, the nucleophile attacks the C2 position, leading to a dearomatized intermediate, followed by subsequent rearrangement and elimination of HCl to afford the 2-substituted indole product.
Mechanism of SNAr on this compound:
Caption: Plausible mechanism for the SNAr reaction.
Analysis: The SNAr results highlight the critical role of the nitro group. Both nitro-substituted indoles (Entries 1, 2, and 4) underwent the substitution, while 3-chloro-1H-indole (Entry 3) , lacking this powerful activating group, was completely unreactive. This confirms that the reaction proceeds via a mechanism where the rate is determined by the stability of the anionic Meisenheimer-like intermediate, which is only possible with a strong electron-withdrawing group. [8][9]The target compound (Entry 1) shows high reactivity, comparable to its bromo-analogue (Entry 2) , as the halogen is not the leaving group in this pathway. The highest yield was observed with 4-nitro-1H-indole (Entry 4) , suggesting the C3-chloro group may impart minor steric hindrance to the incoming nucleophile at the adjacent C2 position.
Conclusion
This compound is a highly versatile building block whose reactivity is dually controlled by its substituents.
-
For Cross-Coupling: The C3-chloro group serves as a reliable handle for palladium-catalyzed reactions like the Buchwald-Hartwig amination. While less reactive than its bromo-counterpart, its reactivity is significantly enhanced by the electronic pull of the C4-nitro group, making it a viable and often more cost-effective substrate.
-
For Nucleophilic Substitution: The C4-nitro group strongly activates the indole ring, enabling SNAr reactions at the C2 position that are impossible on the un-nitrated scaffold.
This guide provides a foundational understanding and practical protocols for researchers to leverage the distinct reactivity modes of this compound. By understanding the electronic principles that govern its behavior, chemists can strategically design synthetic routes to access complex and novel molecular architectures for drug discovery and materials science.
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Mayr, H., et al. (2007). Nucleophilic reactivities of indoles . PubMed. [Link]
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Thacker, J. C., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles . National Institutes of Health (PMC). [Link]
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Cerna, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. [Link]
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Yue, W. S., et al. (2004). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support . National Institutes of Health (PMC). [Link]
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Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches . Royal Society of Chemistry. [Link]
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Jackson, A. H. & Lynch, P. P. (1987). Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles . Journal of the Chemical Society, Perkin Transactions 2. [Link]
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N/A. Mayr's Database Of Reactivity Parameters - Molecule 4-bromo-3-nitro-1-tosyl-1H-indole . Mayr's Database. [Link]
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Yang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . Royal Society of Chemistry. [Link]
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N/A. Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
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Inuki, S., et al. (2007). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block . ScienceDirect. [Link]
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Munday, R. H., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions . National Institutes of Health (PMC). [Link]
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Tang, G., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex . Royal Society of Chemistry. [Link]
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Yang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . Royal Society of Chemistry. [Link]
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N/A. 4-Nitro-1H-indole . PubChem. [Link]
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Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides . National Institutes of Health (PMC). [Link]
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N/A. Synthesis of indoles . Organic Chemistry Portal. [Link]
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Munday, R. H., et al. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions . PubMed. [Link]
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Munday, R. H., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions . Figshare. [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . MDPI. [Link]
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N/A. 3-Bromo-4-Nitro-1H-Indole . Amerigo Scientific. [Link]
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A Comparative Guide to the Inter-laboratory Analysis of 3-Chloro-4-nitro-1H-indole for Pharmaceutical Quality Control
This guide presents a comprehensive inter-laboratory comparison for the quantitative analysis of 3-Chloro-4-nitro-1H-indole, a critical intermediate in the synthesis of various pharmaceutical compounds. The accurate determination of its purity and impurity profile is paramount to ensure the safety and efficacy of the final drug product. This document provides an in-depth evaluation of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental design, validation parameters, and resulting data are presented to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound serves as a key building block in the synthesis of a new generation of therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control. Inter-laboratory comparison studies are a cornerstone of analytical method validation, providing a critical assessment of a method's reproducibility and transferability across different laboratories, equipment, and analysts.[1][2] This guide details a simulated inter-laboratory study designed to compare the performance of a validated HPLC-UV method and a GC-MS method for the analysis of this compound.
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[3] this compound is a moderately polar, semi-volatile compound, making it amenable to both HPLC and GC analysis. HPLC is often favored for its robustness in quantifying non-volatile and thermally labile compounds, while GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[4][5]
Experimental Design of the Inter-laboratory Study
To ensure a comprehensive and unbiased comparison, a rigorous inter-laboratory study was designed. Ten participating laboratories, each with demonstrated expertise in pharmaceutical analysis, were provided with standardized samples of this compound at three concentration levels, along with a sample spiked with known potential impurities.
Participating Laboratories: A diverse group of ten laboratories from pharmaceutical companies and contract research organizations (CROs) were selected to participate in this study.
Test Samples:
-
Sample A: High-purity this compound (99.5% purity)
-
Sample B: this compound spiked with known impurities at 0.1% w/w level.
-
Sample C: A process sample of this compound from a pilot-scale synthesis.
Analytical Methods: Each laboratory was instructed to perform the analysis of the provided samples using both the HPLC-UV and GC-MS methods detailed in this guide.
Data Reporting: Laboratories were required to report the assay of this compound, the levels of any detected impurities, and the full validation data for each method, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantitation (LOQ).
Understanding Potential Impurities
A critical aspect of developing a robust analytical method is understanding the potential impurities that may arise during the synthesis of the target compound. The synthesis of this compound can potentially lead to several process-related impurities and degradation products.[4][5][6][7][8]
Potential Impurities:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the chloro and nitro groups on the indole ring.
-
Dehalogenated products: Loss of the chlorine atom to yield 4-nitro-1H-indole.
-
Over-nitrated products: Introduction of additional nitro groups.
-
Degradation products: Formed under stress conditions such as heat, light, acid, and base.
The specificity of the analytical methods was critically evaluated by their ability to separate this compound from these potential impurities.
Methodologies: A Tale of Two Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[9][10][11][12] The developed reversed-phase HPLC method is designed for the accurate quantitation of this compound and the separation of its potential impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices: The C18 column was chosen for its excellent retention and separation of moderately polar compounds. The gradient elution allows for the effective separation of the main peak from both early and late-eluting impurities. Phosphoric acid is used to control the pH of the mobile phase and ensure sharp, symmetrical peaks. The detection wavelength of 254 nm was selected based on the UV spectrum of this compound, providing good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a powerful combination of high-efficiency separation and sensitive, specific detection, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.[9][13][14]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-450 amu
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetone to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices: The HP-5ms column is a low-polarity column suitable for the analysis of a wide range of semi-volatile compounds. The temperature program is optimized to ensure good separation of the analyte from potential impurities while minimizing run time. Electron ionization at 70 eV provides reproducible fragmentation patterns for compound identification.
Inter-laboratory Comparison Results and Discussion
The data from the ten participating laboratories were statistically analyzed to assess the performance of each method. The key validation parameters are summarized in the tables below.
Data Presentation
Table 1: Summary of Linearity and Range Data
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (ICH Q2(R1))[3][15][16] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 80-120% of test concentration |
Table 2: Summary of Accuracy and Precision Data
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (ICH Q2(R1))[3][15][16][17][18][19] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% for drug substance |
| Repeatability (RSD%) | < 1.0% | < 1.5% | ≤ 2% |
| Intermediate Precision (RSD%) | < 1.5% | < 2.0% | ≤ 2% |
Table 3: Summary of Sensitivity Data
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (ICH Q2(R1))[3][15][16] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.01 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.03 | Signal-to-Noise ratio of 10:1 |
Discussion of Results
Both the HPLC-UV and GC-MS methods demonstrated acceptable performance in the inter-laboratory study, meeting the predefined acceptance criteria based on ICH guidelines.[3][15][16]
The HPLC-UV method exhibited excellent linearity, accuracy, and precision, making it a highly reliable method for routine quality control and release testing. Its robustness and ease of implementation are significant advantages in a regulated environment.
The GC-MS method demonstrated superior sensitivity, with significantly lower LOD and LOQ values. This makes it particularly suitable for the analysis of trace-level impurities and for applications where sample availability is limited. The mass spectral data also provides an additional layer of confirmation for the identity of the analyte and any detected impurities.
Statistical analysis of the inter-laboratory data, including analysis of variance (ANOVA), was performed to assess the between-laboratory variability.[1][2][16][20][21] The results indicated that both methods are reproducible and transferable between laboratories, with no significant statistical differences observed in the reported assay values for the high-purity sample.
Visualization of Workflows
To further clarify the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the data analysis process.
Conclusion and Recommendations
This inter-laboratory comparison demonstrates that both the developed HPLC-UV and GC-MS methods are suitable for the analysis of this compound in a pharmaceutical quality control setting.
-
The HPLC-UV method is recommended for routine analysis and release testing due to its robustness, precision, and ease of use.
-
The GC-MS method is recommended for impurity profiling, trace-level analysis, and as a confirmatory technique, owing to its superior sensitivity and specificity.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. It is recommended that laboratories validate their chosen method in-house to ensure its suitability for their intended purpose.
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Fleming, G. M. (n.d.). Statistical Analysis of Interlaboratory Studies. AIHA Journal. [Link]
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AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Ferreira, C. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. [Link]
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Krag, B. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. [Link]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Peña, Y. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. [Link]
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Burdick, R. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]
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Cox, M. (n.d.). Assessing interlaboratory comparison data adjustment procedures. Metrologia. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Zhang, T., et al. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Reddy, T. Y., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
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Hadj Ahmed, S., et al. (2017, November 3). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. ResearchGate. [Link]
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SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. [Link]
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El-Gindy, A., et al. (2025, October 29). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC. [Link]
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Neubauer, P. R., et al. (2021, April). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. [Link]
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De Rosa, M., & Scettri, A. (n.d.). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Zhang, T., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Zhang, T., et al. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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PrepChem. (n.d.). Synthesis of 3-chloro-nitro-benzene. [Link]
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A Comparative Guide to Regulatory Validation of Analytical Methods for Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of pharmaceutical intermediates is a critical cornerstone of the entire drug manufacturing process. The analytical methods used to characterize these intermediates must be rigorously validated to guarantee that they are fit for their intended purpose. This guide provides an in-depth comparison of regulatory expectations for the validation of analytical methods for pharmaceutical intermediates, offering field-proven insights and practical, data-driven examples.
The validation of an analytical method is a documented process that demonstrates its suitability for analyzing raw materials, intermediates, or finished products.[1] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the accuracy, reliability, and consistency of analytical data, which ultimately safeguards patient health.[1]
The "Why" Behind the "How": A Phase-Appropriate and Risk-Based Approach
A one-size-fits-all approach to analytical method validation is neither practical nor scientifically sound. The stringency of validation for a pharmaceutical intermediate should be commensurate with its proximity to the final Active Pharmaceutical Ingredient (API) and the overall risk it poses to the quality of the final drug product. This is the essence of a phase-appropriate and risk-based approach.
For an early-stage intermediate , the primary focus of analytical testing is to ensure the correct molecular structure and to provide a preliminary assessment of purity. Therefore, the validation of analytical methods at this stage can be less extensive. As the synthesis progresses to a late-stage intermediate , which is closer to the final API, the potential for impurities to carry through to the drug substance increases. Consequently, the analytical methods must be more thoroughly validated to ensure they can accurately and precisely quantify the intermediate and its impurities.
The ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients provides a framework for the manufacturing of APIs and, by extension, their later-stage intermediates, emphasizing the need for a robust quality management system.[2][3][4][5]
Core Validation Parameters: A Comparative Analysis
The internationally harmonized guideline, ICH Q2(R1), and its recent revision, ICH Q2(R2), outline the key parameters that must be considered during the validation of analytical procedures.[6] The extent to which these parameters are evaluated for a pharmaceutical intermediate depends on its developmental stage.
Here, we present a comparative overview of the typical validation requirements for an analytical method (e.g., HPLC assay) for an early-stage versus a late-stage pharmaceutical intermediate.
| Validation Parameter | Early-Stage Intermediate | Late-Stage Intermediate | Causality Behind the Difference |
| Specificity/Selectivity | Demonstrate resolution from starting materials and major by-products. Peak purity analysis (e.g., DAD) is recommended. | Rigorous demonstration of resolution from all potential impurities, including starting materials, by-products, and degradation products. Forced degradation studies are essential. | Critical for late-stage intermediates to ensure that impurities that could impact the final API's safety and efficacy are detected and quantified. |
| Linearity | Typically 3-5 concentration levels covering a reasonable range around the expected concentration. Correlation coefficient (r²) > 0.99. | A minimum of 5 concentration levels covering a wider range (e.g., 80-120% of the nominal concentration). Correlation coefficient (r²) > 0.999.[7] | A wider, more rigorously defined linear range is necessary for late-stage intermediates to accurately quantify any potential fluctuations in concentration. |
| Range | Inferred from linearity data. | Formally established based on linearity, accuracy, and precision data. | A well-defined range provides confidence that the method is reliable over the expected operational concentrations. |
| Accuracy | Assessed at a minimum of three concentration levels (e.g., 80%, 100%, 120%) with 3 replicates each. Recovery of 95-105% is often acceptable. | Assessed at a minimum of three concentration levels with a minimum of 9 determinations. Tighter acceptance criteria (e.g., 98-102% recovery) are expected.[7] | Higher accuracy is crucial for late-stage intermediates to ensure correct dosing calculations for subsequent synthesis steps and to accurately assess yield. |
| Precision (Repeatability & Intermediate Precision) | Repeatability assessed with a minimum of 6 replicates at 100% of the target concentration or 9 replicates over the range. RSD ≤ 2.0%. Intermediate precision may not be required. | Repeatability and intermediate precision are both required. Intermediate precision involves different analysts, instruments, and days. RSD ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[7] | Demonstrating low variability within and between laboratories is essential for late-stage intermediates to ensure consistent quality control. |
| Detection Limit (LOD) & Quantitation Limit (LOQ) | May not be formally determined if impurities are not being quantified at low levels. | Must be experimentally determined and validated for impurity methods to ensure that all relevant impurities can be accurately quantified at their specified limits. | Essential for controlling impurities in late-stage intermediates that could be carried over into the final API. |
| Robustness | May be evaluated informally during method development. | Systematically evaluated by deliberately varying method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability. | A robust method is critical for late-stage intermediates to ensure its performance is not affected by minor variations encountered during routine use in a QC environment. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these principles, we provide a step-by-step protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of a late-stage pharmaceutical intermediate.
Protocol: Validation of an HPLC Assay for a Late-Stage Intermediate
1. Specificity:
-
Objective: To demonstrate that the method is selective for the intermediate in the presence of starting materials, known impurities, and degradation products.
-
Procedure:
-
Prepare solutions of the intermediate, starting materials, and all known impurities.
-
Perform forced degradation of the intermediate under stress conditions (acid, base, oxidation, heat, and light).
-
Inject each solution individually and a mixture of all components.
-
Analyze the chromatograms for peak resolution and perform peak purity analysis using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The peak for the intermediate should be well-resolved from all other peaks (resolution > 2.0), and the peak purity angle should be less than the peak purity threshold.
2. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the intermediate and the detector response.
-
Procedure:
-
Prepare a stock solution of the intermediate reference standard.
-
Prepare a series of at least five dilutions covering the range of 80% to 120% of the nominal assay concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% level.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the intermediate at 100% of the nominal concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
Visualizing the Validation Workflow
To provide a clearer understanding of the decision-making process and the relationship between different validation parameters, the following diagrams are provided.
Caption: A typical workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Foundation for Quality
The validation of analytical methods for pharmaceutical intermediates is not merely a regulatory hurdle but a fundamental scientific practice that underpins the quality, safety, and efficacy of the final drug product. By adopting a phase-appropriate and risk-based approach, drug manufacturers can ensure that their analytical methods are fit-for-purpose throughout the development lifecycle. This guide provides a framework for understanding and implementing these principles, empowering researchers and scientists to make informed decisions and to build a solid foundation of analytical data for their drug development programs.
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- Pharmaceutical Technology. (2003).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-nitro-1H-indole
Navigating the lifecycle of a chemical reagent extends far beyond the benchtop. For drug development professionals, ensuring the safe and compliant disposal of specialized compounds like 3-Chloro-4-nitro-1H-indole is not just a regulatory necessity—it is a cornerstone of responsible research. This guide provides a comprehensive, technically grounded framework for the proper disposal of this halogenated nitroaromatic compound, moving beyond mere procedural lists to explain the critical reasoning behind each step.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a substituted indole, a heterocyclic structure common in pharmacologically active molecules. Its specific functional groups—a chlorine atom and a nitro group—dictate its reactivity and hazard profile, which in turn governs its disposal pathway. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chlorinated nitroaromatic compounds provide a robust basis for a conservative risk assessment.
Safety Data Sheets (SDS) for analogous chemicals consistently highlight several key hazards.[1][2][3] Understanding these is the first step in appreciating the necessity for stringent disposal protocols.
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Acute Oral Toxicity | H302/H303 | Harmful or may be harmful if swallowed. | Prevents accidental ingestion through strict hygiene. Waste must be securely contained to prevent environmental release and subsequent exposure. |
| Skin Irritation | H315 | Causes skin irritation. | Requires the use of appropriate chemical-resistant gloves. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of safety glasses or goggles. In case of a spill, eye-wash stations are critical. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. |
Causality Behind the Hazards:
-
Nitroaromatics: This class of compounds can exhibit toxicity, and their disposal requires care to avoid creating more hazardous byproducts.[4]
-
Halogenated Organics: Chlorinated compounds can generate highly toxic and persistent pollutants, such as dioxins and hydrochloric acid, if subjected to incomplete combustion.[5][6] Therefore, their disposal via specialized, high-temperature incineration is the industry standard and often a regulatory mandate.[7]
The Regulatory Imperative: RCRA and Waste Classification
In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] this compound waste falls squarely into this category.
-
Waste Characterization: As a halogenated organic compound, this chemical waste stream must be classified as hazardous. It is crucial to avoid mixing it with non-halogenated solvent waste, as this complicates and increases the cost of disposal and recycling efforts.[8][9]
-
State and Local Regulations: While RCRA provides the federal framework, state and local regulations may impose stricter requirements.[10] Always consult your institution's Environmental Health and Safety (EHS) office for specific local mandates.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures safety, compliance, and environmental stewardship. The fundamental principle is containment and segregation . Never dispose of this compound, or materials contaminated with it, via standard trash or sanitary sewer systems.[11]
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location within the laboratory where hazardous waste is collected before being transferred to a central storage facility.[12] This area must be under the direct control of laboratory personnel.
Step 2: Select the Appropriate Waste Container
-
Compatibility is Key: The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for corrosive waste.[12]
-
Condition and Security: The container must be in good condition, free of leaks, and have a secure, tightly-sealing lid.[11][12]
-
Liquid vs. Solid Waste: Use separate, clearly designated containers for solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., solutions containing the compound, rinse from cleaning glassware).
Step 3: Proper Labeling—The Communication Linchpin Proper labeling is non-negotiable. Your institution's EHS department will provide standardized hazardous waste labels. The label must contain:
-
The words "HAZARDOUS WASTE" .[12]
-
Full Chemical Name: Write "this compound". Avoid abbreviations or formulas.[11]
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Step 4: Waste Segregation—Preventing Unwanted Reactions
-
Halogenated vs. Non-Halogenated: Maintain a dedicated waste stream for halogenated compounds like this compound.[9]
-
Incompatibilities: Do not mix this waste with strong bases, reducing agents, or other reactive chemicals.[13][14] Chemical incompatibility can lead to gas generation, heat, or violent reactions. Always consult an incompatibility chart and your institution's EHS guidelines.[15]
Step 5: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[11]
Step 6: Arranging for Disposal Contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste in an SAA).[12]
Disposal Route Decision Framework
The specific form of the waste dictates its precise path into the designated hazardous waste stream. The following workflow illustrates the decision-making process for a researcher.
Caption: Decision workflow for segregating this compound waste.
Accidental Spill & Emergency Procedures
Even with meticulous planning, accidents can occur. A prepared response is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult the SDS: The Safety Data Sheet provides specific emergency measures.[1][16]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: For a solid, gently cover with an absorbent pad. Avoid raising dust. For a liquid, surround the spill with absorbent material (e.g., vermiculite or a spill kit pillow).
-
Clean Up: Collect all contaminated materials using spark-proof tools.[16][17] Place everything in a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (as recommended by your EHS office) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-4-nitro-1H-indole
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-4-nitro-1H-indole. This document is structured to provide in-depth technical guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Understanding the Hazards: A Proactive Approach to Safety
The chemical structure of this compound, featuring a chlorinated and nitrated indole ring, suggests several potential hazards. Based on analogous compounds, researchers should anticipate that this substance may be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7] Some related compounds are also suspected of causing genetic defects or cancer, and may cause damage to organs through prolonged or repeated exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.[8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for a wide range of chemicals.[9] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in case of immersion, consider double-gloving or using thicker, heavy-duty gloves.[10] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Essential for protecting the eyes from splashes or airborne particles of the compound.[9][11] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[9][10] |
| Respiratory Protection | NIOSH-approved respirator | To be used when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[8][12] The type of respirator and cartridge should be selected based on a formal risk assessment. For weighing and transferring solids, a fume hood is the preferred engineering control. |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls | A fully fastened lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][11] Protective clothing should be removed promptly if it becomes contaminated.[11] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills. |
Procedural, Step-by-Step Guidance for Safe Handling
Adherence to a strict operational workflow is paramount for ensuring safety. The following step-by-step guide outlines the essential procedures for handling this compound.
Pre-Operational Phase: Preparation and Planning
-
Information Review : Before handling the compound, thoroughly review this guide and any available safety information for similar compounds.
-
Work Area Preparation : Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[13] Verify that an eyewash station and safety shower are readily accessible and in good working order.[1][14]
-
Gather Materials : Assemble all necessary equipment, including the chemical, weighing paper, spatulas, and appropriately labeled waste containers, within the fume hood to minimize movement in and out of the controlled workspace.
Operational Phase: Handling and Experimentation
-
Donning PPE : Put on all required PPE in the correct order: lab coat, closed-toe shoes, respirator (if needed), safety goggles, and finally, gloves.
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[13]
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.
-
Avoid creating dust.[2][14] If any dust is generated, gently clean the area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
-
In-Experiment Handling :
-
Keep containers with this compound tightly closed when not in use.[1][2][3][12][15]
-
If working with solutions, be mindful of the potential for splashing.
-
In case of accidental skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][3][4]
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1][4]
-
Post-Operational Phase: Decontamination and Disposal
-
Decontamination : Thoroughly clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last, using a technique that prevents touching the outer surface with bare hands.[2]
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[2][4][11][12][15] Do not eat, drink, or smoke in the laboratory.[1][4][15]
Disposal Plan: A Critical Component of the Safety Lifecycle
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[16]
-
Container Management : Waste containers must be kept closed except when adding waste, be in good condition, and be stored in a designated satellite accumulation area.[16]
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste.[16] Do not dispose of this chemical down the drain.[2][14]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.
References
-
NJ.gov. p-NITROCHLOROBENZENE HAZARD SUMMARY. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
FooDB. Material Safety Data Sheet acc. to OSHA and ANSI. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
PubChem. 3-Chloro-1H-indole. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. trimaco.com [trimaco.com]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. edvotek.com [edvotek.com]
- 13. foodb.ca [foodb.ca]
- 14. aarti-industries.com [aarti-industries.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
